2-Methylnicotinohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSHPGUURTXVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665582 | |
| Record name | 2-Methylpyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-01-9 | |
| Record name | 2-Methylpyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Methylnicotinohydrazide from 2-Methylnicotinic Acid
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 2-methylnicotinohydrazide, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic pathway is a robust, two-step process commencing with 2-methylnicotinic acid. The core of the synthesis involves an initial acid-catalyzed esterification to yield methyl 2-methylnicotinate, followed by a direct hydrazinolysis to produce the target hydrazide. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and validation. It is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key chemical intermediate.
Introduction: Significance and Synthetic Rationale
This compound and its derivatives are recognized as important intermediates in the synthesis of various biologically active compounds. Notably, they form the core structure for a range of agents investigated for antitubercular activity, where the hydrazide moiety is crucial for their mechanism of action[1]. The synthesis of such molecules requires a pathway that is not only efficient and high-yielding but also reproducible and scalable.
The synthetic strategy detailed herein has been selected for its reliability and operational simplicity. It proceeds via two classical, well-understood organic transformations:
-
Fischer-Speier Esterification: The conversion of a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst.
-
Hydrazinolysis: The nucleophilic acyl substitution of an ester with hydrazine to form a hydrazide.
This approach avoids harsh or exotic reagents, making it suitable for standard laboratory settings and scalable for larger production needs.
Overall Synthetic Workflow
The transformation from 2-methylnicotinic acid to this compound is achieved in two sequential steps. The first step protects the carboxylic acid as a methyl ester, rendering the carbonyl carbon susceptible to nucleophilic attack. The second step introduces the hydrazinyl group, forming the final product.
Caption: High-level workflow for the two-step synthesis.
Step 1: Acid-Catalyzed Esterification of 2-Methylnicotinic Acid
Principle and Mechanistic Insight
The conversion of 2-methylnicotinic acid to its methyl ester, methyl 2-methylnicotinate, is a classic Fischer esterification. This reaction is an equilibrium process. To ensure a high yield, the equilibrium must be shifted toward the product side. This is typically achieved by using a large excess of the alcohol (methanol in this case), which serves as both a reactant and the solvent[2].
The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester.
Detailed Experimental Protocol: Synthesis of Methyl 2-Methylnicotinate
-
Reagents and Equipment:
-
2-Methylnicotinic Acid (1.0 eq)
-
Methanol (Anhydrous, ~20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend 2-methylnicotinic acid in anhydrous methanol within a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring suspension.
-
Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Maintain reflux for 8-13 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[2][3].
-
After completion, allow the mixture to cool to room temperature and concentrate the solvent using a rotary evaporator.
-
Redissolve the residue in ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methylnicotinate, which can be further purified if necessary[3].
-
Characterization of Intermediate
The intermediate, methyl 2-methylnicotinate, is typically a liquid or low-melting solid[4][5]. Successful synthesis can be confirmed by standard analytical techniques.
-
IR Spectroscopy (cm⁻¹): A strong absorption band for the ester carbonyl (C=O) is expected around 1720-1730 cm⁻¹[2].
-
¹H NMR Spectroscopy: Expect characteristic signals for the aromatic protons, the methyl group on the pyridine ring (~2.7 ppm), and the methyl ester group (~3.9 ppm).
Step 2: Hydrazinolysis of Methyl 2-Methylnicotinate
Principle and Mechanistic Insight
Hydrazinolysis is the process of converting an ester into a hydrazide using hydrazine. Hydrazine (N₂H₄) is a powerful nucleophile, which readily attacks the electrophilic carbonyl carbon of the methyl 2-methylnicotinate intermediate[6]. This reaction is a nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of methanol as a leaving group, to form the highly stable hydrazide product. The reaction is typically driven to completion by heating.
Caption: Simplified mechanism of hydrazinolysis.
Detailed Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
Methyl 2-Methylnicotinate (1.0 eq)
-
Hydrazine Hydrate (N₂H₄·H₂O, ~3.0-5.0 eq)
-
Ethanol or Methanol (Solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel.
-
-
Procedure:
-
Dissolve methyl 2-methylnicotinate in ethanol or methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution. A typical molar excess of 3 to 5 equivalents is used to ensure the reaction goes to completion.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours[1]. The progress can be monitored via TLC.
-
Upon completion, reduce the volume of the solvent using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath. The product, this compound, will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to obtain pure this compound. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if higher purity is required.
-
Characterization of Final Product
The final product is a stable solid.
-
IR Spectroscopy (cm⁻¹): Key absorption bands include those for the N-H and NH₂ groups (typically in the range of 3100-3400 cm⁻¹) and the amide carbonyl (C=O) group, which appears at a lower frequency than the ester, around 1635–1665 cm⁻¹[1].
Summary of Key Process Parameters
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Primary Reagents | 2-Methylnicotinic Acid, Methanol | Methyl 2-Methylnicotinate, Hydrazine Hydrate |
| Catalyst/Solvent | H₂SO₄ (cat.), excess Methanol | Ethanol or Methanol |
| Reaction Temperature | Reflux (~65-70°C) | Reflux (~80°C) |
| Typical Reaction Time | 8-13 hours[2] | 3-5 hours[1] |
| Typical Yield | >65%[4] | 79-90%[1] |
| Work-up/Purification | Neutralization, Extraction, Evaporation | Precipitation, Filtration, Recrystallization |
Safety and Handling Precautions
-
Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. All operations involving hydrazine hydrate must be conducted in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Solvents: Methanol and ethanol are flammable. Ensure all heating is performed using a heating mantle or oil bath with proper ventilation. Avoid open flames.
Conclusion
The synthesis of this compound from 2-methylnicotinic acid is reliably achieved through a two-step sequence of esterification and hydrazinolysis. The protocols described in this guide are based on established chemical principles and have been demonstrated to be effective, providing good to excellent yields. By carefully controlling reaction conditions and adhering to safety protocols, researchers can confidently produce high-purity this compound for applications in pharmaceutical and chemical research.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides | MDPI [mdpi.com]
- 2. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 5. Methyl nicotinate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Methylnicotinohydrazide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of 2-methylnicotinohydrazide (CAS No: 197079-01-9), a pivotal heterocyclic intermediate in medicinal chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and delves into its spectroscopic characterization. The primary utility of this compound as a versatile scaffold for the synthesis of biologically active hydrazones is critically examined, with a focus on its role in developing novel therapeutic agents, including those with antitubercular, antibacterial, and antiproliferative properties. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this valuable chemical entity.
Compound Identification and Core Properties
This compound is a derivative of nicotinic acid, a form of vitamin B3. Its structure, featuring a pyridine ring, a methyl group, and a hydrazide functional group, makes it a reactive and valuable building block in organic synthesis.
CAS Number: 197079-01-9[1]
IUPAC Name: 2-methylpyridine-3-carbohydrazide[2]
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. These parameters are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [2] (Calculated) |
| Exact Mass | 151.07500 Da | [2] |
| Appearance | White Crystalline Solid (inferred) | Based on derivatives[3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely published. Researchers should perform experimental determination for specific applications.
Synthesis of this compound: A Validated Protocol
The most direct and widely employed method for synthesizing this compound is through the hydrazinolysis of a corresponding 2-methylnicotinate ester. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester.
Synthesis Workflow
The workflow involves the reaction of an ester, such as ethyl 2-methylnicotinate, with hydrazine hydrate, typically under reflux conditions to drive the reaction to completion.
Caption: Synthesis of this compound via hydrazinolysis.
Step-by-Step Experimental Protocol
This protocol is based on established methodologies for the synthesis of nicotinic acid hydrazides.[4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methylnicotinate (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (typically a 2- to 3-fold molar excess) to the solution. The excess hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester's carbonyl carbon and helps to drive the equilibrium towards the product side.
-
-
Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) or recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound product.
-
Validation: The identity and purity of the synthesized compound must be confirmed via spectroscopic methods as detailed in the following section.
Spectroscopic Characterization: A Self-Validating System
Structural confirmation of the synthesized this compound is imperative. A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a self-validating system to verify the successful synthesis and purity of the compound.
¹H NMR Spectroscopy
Proton NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule. Based on analyses of closely related structures, the following key signals are expected for this compound in a suitable deuterated solvent (e.g., DMSO-d₆):
-
Pyridine Ring Protons (H-4, H-5, H-6): These will appear in the aromatic region (typically δ 7.0-8.5 ppm). A key diagnostic signal is the singlet for the H-4 proton, which has been reported around δ 8.35 ppm in the parent hydrazide.[3][6]
-
Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group at the 2-position of the pyridine ring.
-
Hydrazide Protons (-NH-NH₂): Two distinct, broad signals corresponding to the -NH and -NH₂ protons. These signals are exchangeable with D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected characteristic absorption bands are:
-
N-H Stretching: Broad bands in the region of 3180–3420 cm⁻¹ , corresponding to the NH and NH₂ groups of the hydrazide moiety.[4]
-
C=O Stretching (Amide I): A strong absorption band typically found in the range of 1635–1670 cm⁻¹ , which is characteristic of the hydrazide carbonyl group.[4]
-
C=N and C=C Stretching: Absorptions corresponding to the pyridine ring vibrations.
The presence of these specific NMR signals and IR bands provides definitive evidence for the formation of this compound, confirming the conversion of the ester group to the hydrazide group.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate. The hydrazide functional group is readily condensed with a wide array of aldehydes and ketones to form N-acylhydrazones, a class of compounds renowned for their diverse biological activities.
References
- 1. This compound | 197079-01-9 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylnicotinohydrazide
Introduction
In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery is built. These properties govern a compound's behavior from the moment of synthesis through to its interaction with biological systems. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-methylnicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to explain the causality behind experimental choices and to provide robust, self-validating protocols for the determination of these critical parameters. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.
Molecular Identity:
-
IUPAC Name: 2-methylpyridine-3-carbohydrazide[1]
-
CAS Number: 197079-01-9[2]
-
Molecular Formula: C₇H₉N₃O[2]
-
Molecular Weight: 151.17 g/mol
-
Chemical Structure:
Synthesis of this compound
The primary route to synthesizing this compound involves the hydrazinolysis of a corresponding ester, typically methyl 2-methylnicotinate. This reaction is a standard and efficient method for the formation of hydrazides.
Expert Insight: The choice of hydrazine hydrate as the reagent is based on its common availability and high reactivity. The reaction is typically carried out in a suitable alcohol as a solvent, such as ethanol, which facilitates the dissolution of the starting ester and the product upon heating. The reflux condition provides the necessary activation energy for the nucleophilic acyl substitution to proceed at a reasonable rate.
Experimental Protocol: Synthesis via Hydrazinolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 2-methylnicotinate.
-
Solvent and Reagent Addition: Add an excess of hydrazine hydrate dissolved in ethanol. A typical molar ratio would be 1:5 to 1:10 of ester to hydrazine hydrate to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Melting Point
The melting point is a fundamental physical property that provides a preliminary indication of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Expert Insight: The capillary method is a standard and reliable technique for melting point determination. It is crucial to ensure the sample is finely powdered and tightly packed in the capillary tube to ensure uniform heat transfer. A slow heating rate near the expected melting point is essential for an accurate determination.
Experimental Protocol: Capillary Melting Point Determination[3][4][5][6][7]
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[3]
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting point range.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor solubility can lead to low absorption and erratic in vivo performance.
Expert Insight: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[4] It is an equilibrium method that provides a reliable measure of a compound's intrinsic solubility. It is important to ensure that equilibrium is reached, which may require an extended incubation period.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility[8][9]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The aqueous solubility is expressed in units such as mg/mL or µM.
Caption: Shake-flask solubility determination workflow.
Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a crucial parameter as it influences a drug's solubility, absorption, distribution, and receptor binding, all of which are pH-dependent processes in the body.
Expert Insight: Potentiometric titration is a highly accurate method for pKa determination.[1][6][7] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The inflection point of the titration curve corresponds to the pKa. For compounds with low aqueous solubility, the use of co-solvents may be necessary, followed by extrapolation to aqueous conditions.[7]
Experimental Protocol: Potentiometric Titration for pKa Determination[1][11][12]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, which may be water or a water/co-solvent mixture if solubility is limited. The ionic strength of the solution is kept constant with a background electrolyte (e.g., KCl).[1]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.[1]
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
-
Replication: The titration is performed in triplicate to ensure reproducibility.[1]
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a key factor in determining a drug's ability to cross cell membranes and its overall pharmacokinetic profile.
Expert Insight: The shake-flask method is the traditional and most reliable method for LogP determination.[2][8][9][10][11] It involves partitioning the compound between n-octanol (simulating a lipid environment) and water. Accurate quantification of the compound in both phases is critical for an accurate LogP value.
Experimental Protocol: Shake-Flask Method for LogP Determination[2][14][15][16][17]
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are then mixed and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Crystal Structure
The crystal structure of a compound provides detailed information about the three-dimensional arrangement of its atoms, which can influence its physical properties such as solubility and melting point. Single-crystal X-ray diffraction is the definitive method for determining crystal structure.
Expert Insight: Growing high-quality single crystals is often the most challenging step in X-ray crystallography.[12] This requires a pure compound and careful selection of crystallization conditions, such as the solvent system and the rate of crystallization. Slow evaporation or slow cooling are common techniques.[13][14][15]
Experimental Protocol: Single-Crystal X-ray Diffraction[18][22]
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, slow cooling, or vapor diffusion.[13][14][15]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell.
Thermal Stability
Thermal stability is an important property, particularly for drug substances that may be subjected to heat during manufacturing, formulation, or storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for assessing thermal stability.
Expert Insight: TGA provides information on the temperature at which a compound begins to decompose, as indicated by mass loss.[16][17][18][19] DSC can detect phase transitions, such as melting and crystallization, as well as exothermic or endothermic decomposition events.[20][21][22][23][24] Running these analyses under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation.
Experimental Protocol: TGA and DSC Analysis
Thermogravimetric Analysis (TGA): [16][17][18][19]
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.
-
Analysis: The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
Data Collection: The mass of the sample is recorded as a function of temperature.
-
Interpretation: The resulting TGA curve shows the temperature at which mass loss occurs, indicating decomposition.
Differential Scanning Calorimetry (DSC): [20][21][22][23][24]
-
Sample Preparation: A small, accurately weighed sample is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Analysis: The sample and reference pans are heated in the DSC instrument under a controlled atmosphere at a constant heating rate.
-
Data Collection: The difference in heat flow to the sample and reference is measured as a function of temperature.
-
Interpretation: The DSC thermogram reveals thermal events such as melting (endotherm) and decomposition (can be endothermic or exothermic).
Analytical Methodologies
A robust analytical method is essential for the accurate quantification of this compound in various matrices, from reaction mixtures to biological fluids. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.
Expert Insight: Reversed-phase HPLC is often a suitable starting point for the analysis of moderately polar compounds like this compound. Method development involves optimizing the mobile phase composition (e.g., acetonitrile or methanol and a buffered aqueous phase), column chemistry, and detector settings to achieve good peak shape, resolution, and sensitivity.
Protocol Outline: RP-HPLC Method Development[33][34][35][36]
-
Column Selection: A C18 column is a common first choice.
-
Mobile Phase Selection: A gradient elution with a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically employed. The pH of the aqueous phase should be chosen to ensure the analyte is in a consistent ionization state.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance is commonly used.
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness.[25]
Summary of Physicochemical Properties
| Property | Experimental Method | Significance in Drug Development |
| Melting Point | Capillary Method | Indicator of purity and physical state. |
| Aqueous Solubility | Shake-Flask Method | Affects bioavailability and formulation. |
| pKa | Potentiometric Titration | Influences solubility, absorption, and receptor binding. |
| Lipophilicity (LogP) | Shake-Flask Method | Governs membrane permeability and distribution. |
| Crystal Structure | Single-Crystal X-ray Diffraction | Defines solid-state properties and polymorphism. |
| Thermal Stability | TGA / DSC | Informs on storage, handling, and formulation conditions. |
Conclusion
The physicochemical properties of this compound are integral to its potential development as a therapeutic agent. This guide has provided a framework for the systematic evaluation of these properties, combining theoretical understanding with practical, field-proven experimental protocols. By adhering to these rigorous methodologies, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug discovery and development pipeline.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. How To [chem.rochester.edu]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 17. etamu.edu [etamu.edu]
- 18. epfl.ch [epfl.ch]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. s4science.at [s4science.at]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bot Verification [rasayanjournal.co.in]
Spectroscopic Blueprint of 2-Methylnicotinohydrazide: A Technical Guide for Researchers
Introduction: The Molecular Identity of 2-Methylnicotinohydrazide
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This compound, a derivative of nicotinic acid (a form of vitamin B3), represents a scaffold of significant interest due to the established biological activities of hydrazide-containing compounds. Its potential applications necessitate a thorough understanding of its molecular architecture and purity, which can be unequivocally established through a multi-faceted spectroscopic approach.
This guide provides an in-depth technical overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system of analysis, the congruence of data from these distinct spectroscopic techniques will provide researchers with a high degree of confidence in the identity and integrity of this compound. The protocols and interpretations presented herein are grounded in established principles and are designed to be a practical resource for scientists engaged in the synthesis and characterization of related molecules.
To facilitate a clear understanding of the spectroscopic data, the atomic numbering convention illustrated in the following diagram will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the methyl, aromatic, and hydrazide protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.60 | Singlet | 1H | NH (Amide) |
| ~8.40 | Doublet | 1H | H6 (Pyridine) |
| ~7.80 | Doublet | 1H | H4 (Pyridine) |
| ~7.30 | Doublet of Doublets | 1H | H5 (Pyridine) |
| ~4.55 | Singlet (broad) | 2H | NH₂ (Hydrazine) |
| ~2.60 | Singlet | 3H | CH₃ (Methyl) |
Experimental Protocol for ¹H NMR Data Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp and symmetrical peaks.
-
Tune and match the probe for the ¹H frequency to maximize signal-to-noise.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts are based on the electronic environment of each proton. The amide (NH) and amine (NH₂) protons are expected to be downfield and may appear as broad signals due to quadrupole broadening and chemical exchange.[1] Their chemical shifts are also highly dependent on concentration and temperature. The aromatic protons of the pyridine ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The H5 proton, being coupled to both H4 and H6, is predicted to be a doublet of doublets. The methyl group protons, being isolated, are expected to appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. As each chemically non-equivalent carbon atom gives a distinct signal, this technique is invaluable for confirming the number and types of carbon atoms present.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C =O (C8) |
| ~158.0 | C 2-CH₃ |
| ~152.0 | C 6H |
| ~137.0 | C 4H |
| ~125.0 | C 3-C=O |
| ~122.0 | C 5H |
| ~24.0 | C H₃ (C7) |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
The lock and shim settings from the ¹H NMR experiment can typically be used.
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters for a proton-decoupled experiment:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).
-
Number of Scans: 1024-4096 or more, owing to the low sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum reflects the different electronic environments of the carbon atoms. The carbonyl carbon (C8) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of the pyridine ring will appear in the typical aromatic region (120-160 ppm). The methyl carbon (C7), being an sp³-hybridized carbon, will be the most upfield signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3100 | Medium-Strong | N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 3000 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1660 | Strong | C=O (Amide I) | Stretching |
| ~1600 | Medium | N-H | Bending |
| 1580 - 1450 | Medium-Strong | C=C, C=N | Ring Stretching |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Interpretation of the Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by several key absorptions. A strong band around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group (Amide I band).[1] The N-H stretching vibrations of the amide and amine groups are predicted to appear as medium to strong bands in the 3400-3100 cm⁻¹ region.[1] The presence of the pyridine ring will be confirmed by C=C and C=N stretching vibrations in the 1580-1450 cm⁻¹ region. Aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and elucidation of its structure through fragmentation analysis. For this compound (C₇H₉N₃O), the exact monoisotopic mass is 151.0746 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 120 | [M - NH₂NH]⁺ |
| 106 | [2-methylpyridine-3-carbonyl]⁺ |
| 92 | [2-methylpyridine]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile compounds.
-
-
Ionization:
-
Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
-
Detection:
-
Detect the separated ions, and process the signal to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Interpretation of the Predicted Mass Spectrum
The mass spectrum is expected to show a molecular ion peak at m/z 151, corresponding to the intact molecule that has lost one electron. The fragmentation pattern is a key diagnostic tool. The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted fragmentation pathways for this compound.
The most probable fragmentation pathways involve the cleavage of the relatively weak N-N and C-N bonds of the hydrazide moiety. Loss of the terminal NHNH₂ radical would lead to a fragment at m/z 120. Cleavage of the C-N bond between the carbonyl group and the hydrazide nitrogen could result in the formation of a 2-methyl-3-pyridinylcarbonyl cation at m/z 106. Subsequent loss of carbon monoxide from this fragment would yield the 2-methylpyridine cation at m/z 92.
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and corroborative spectroscopic profile of this compound. The predicted data and generalized protocols outlined in this guide serve as a robust framework for researchers to confirm the synthesis and purity of this compound. By understanding the principles behind each technique and the expected spectral features, scientists can confidently navigate the critical process of molecular characterization in their drug discovery and development endeavors.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpyridine-3-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylpyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust two-step synthetic pathway, starting from the commercially available precursor, ethyl 2-methylnicotinate. A meticulous, step-by-step protocol for the crucial hydrazinolysis reaction is provided, emphasizing the causality behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide presents a thorough characterization of the target molecule, leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While experimental data for the title compound is consolidated from various sources and analogous compounds, this guide aims to provide a reliable and self-validating framework for researchers, scientists, and drug development professionals engaged in the exploration of novel pyridine-based therapeutic agents.
Introduction: The Significance of the Pyridine-Carbohydrazide Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding have established it as a privileged scaffold in drug design. When coupled with a carbohydrazide moiety (-CONHNH2), the resulting structure offers a versatile platform for the synthesis of a diverse range of derivatives with significant biological activities.
Hydrazides and their subsequent derivatives, such as hydrazones, are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The renowned antitubercular drug, Isoniazid (isonicotinic acid hydrazide), stands as a testament to the therapeutic potential of this chemical class. The introduction of a methyl group at the 2-position of the pyridine ring in 2-methylpyridine-3-carbohydrazide can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a compelling candidate for further investigation in drug discovery programs.
This guide will serve as a practical resource for the laboratory synthesis and rigorous characterization of this promising molecule.
Synthetic Pathway: From Ester to Hydrazide
The synthesis of 2-methylpyridine-3-carbohydrazide is efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, ethyl 2-methylnicotinate, followed by its conversion to the target hydrazide via hydrazinolysis.
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-Methylnicotinohydrazide
Preamble: Charting a Course into the Unknown
The hydrazide functional group is a cornerstone in medicinal chemistry, present in a variety of pharmacologically active compounds. Within this class, 2-methylnicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), presents a compelling case for in-depth mechanistic investigation. While research has touched upon the synthesis and broad biological activities of its derivatives, such as antibacterial and antifungal properties, the core mechanism of action of the parent compound remains largely uncharted territory[1][2][3][4]. This guide is crafted for researchers, scientists, and drug development professionals, providing a strategic and technically robust framework for elucidating the precise molecular interactions and cellular consequences of this compound. Our approach is not a rigid protocol but a dynamic, multi-tiered strategy designed to systematically uncover its biological function, from initial target identification to cellular validation.
I. Foundational Insights and Hypothesis Generation: What the Structure Suggests
The molecular architecture of this compound—a pyridine ring substituted with a methyl group and a hydrazide moiety—offers initial clues to its potential biological roles. This structure is reminiscent of isoniazid, a cornerstone anti-tubercular drug that acts as a prodrug, ultimately inhibiting mycolic acid synthesis[5]. The nicotinic acid backbone is also known to be a precursor for important coenzymes like NAD and NADP, and its derivatives have been explored as inhibitors of enzymes such as α-amylase and α-glucosidase[6].
Based on these structural and chemical precedents, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Enzyme Inhibition. The compound may act as a competitive, non-competitive, or uncompetitive inhibitor of a specific enzyme critical to a metabolic or signaling pathway[7][8][9][10][11]. The hydrazide group, in particular, can be reactive and may form covalent bonds with enzyme active sites.
-
Hypothesis 2: Receptor Modulation. The pyridine core is a common motif in ligands for various receptors. This compound could function as an agonist or antagonist at a specific receptor, such as nicotinic acetylcholine receptors (nAChRs), although its structure differs significantly from typical agonists[12][13][14][15].
-
Hypothesis 3: Prodrug Activation. Similar to isoniazid, this compound may require enzymatic activation within a biological system to exert its effect[5][16].
This guide will outline a comprehensive workflow to systematically test these hypotheses.
II. A Multi-Tiered Experimental Strategy for Mechanism Deconvolution
We propose a phased approach, beginning with broad screening to identify potential targets and progressively narrowing the focus to detailed mechanistic studies and cellular validation.
Tier 1: Unbiased Target Identification
The initial step is to cast a wide net to identify potential molecular targets. This reduces bias and opens avenues for discovering novel mechanisms.
A. Broad-Spectrum Enzyme Inhibition Screening:
-
Rationale: To efficiently screen for potential enzymatic targets across various classes (e.g., proteases, kinases, oxidoreductases).
-
Methodology:
-
Utilize commercially available enzyme inhibition panels that test the compound against a diverse library of enzymes at a fixed concentration (e.g., 10 µM).
-
Primary assays are typically fluorescence- or luminescence-based, measuring the consumption of substrate or formation of product.
-
A significant reduction in enzyme activity (e.g., >50% inhibition) flags a potential target for further investigation.
-
B. Receptor Binding Affinity Profiling:
-
Rationale: To determine if this compound binds to a range of common receptors, ion channels, and transporters.
-
Methodology:
-
Employ a radioligand binding assay panel (e.g., a Cerep or Eurofins panel).
-
The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand.
-
A significant displacement of the radioligand indicates binding of this compound to the target.
-
Workflow for Tier 1: Target Identification
Caption: Tier 1 workflow for unbiased screening of potential targets.
Tier 2: Elucidation of the Molecular Mechanism
Once a putative target is identified, the focus shifts to detailed biochemical and biophysical characterization. Let's assume an enzyme, "Targetase," was identified in Tier 1.
A. Enzyme Inhibition Kinetics:
-
Rationale: To determine the mode of inhibition and quantify the potency of this compound. This is crucial for understanding how the compound interacts with the enzyme and its substrate[7][8].
-
Methodology:
-
Enzyme Assay: Perform a series of enzyme reactions with varying concentrations of the substrate in the absence and presence of different fixed concentrations of this compound.
-
Data Analysis: Measure the initial reaction velocities (V₀). Plot the data using Michaelis-Menten, Lineweaver-Burk, or other suitable models.
-
Interpretation:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor binds to the active site[10][11].
-
Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to an allosteric site[11].
-
Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex[7].
-
-
B. Determination of Inhibition Constants (Ki):
-
Rationale: To obtain a quantitative measure of the inhibitor's potency.
-
Methodology: The Ki value can be determined by replotting the slopes or y-intercepts from the Lineweaver-Burk plot against the inhibitor concentration.
Data Presentation for Enzyme Kinetics
| Inhibitor Conc. (µM) | Vmax (µmol/min) | Km (µM) | Mode of Inhibition | Ki (µM) |
| 0 (Control) | 100 | 10 | - | - |
| 5 | 100 | 25 | Competitive | 3.3 |
| 10 | 100 | 40 | Competitive | 3.3 |
| 20 | 100 | 70 | Competitive | 3.3 |
Logical Flow for Determining Mode of Inhibition
Caption: Decision tree for identifying the mode of enzyme inhibition.
Tier 3: Cellular and In-Vivo Validation
Demonstrating a molecular interaction is only part of the story. The next critical phase is to validate this mechanism within a living system.
A. Cellular Target Engagement Assays:
-
Rationale: To confirm that this compound interacts with its target in a cellular context.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against heat-induced denaturation.
-
Procedure: a. Treat intact cells with this compound or a vehicle control. b. Heat the cell lysates to a range of temperatures. c. Separate soluble and aggregated proteins. d. Quantify the amount of soluble "Targetase" at each temperature using Western blotting or mass spectrometry.
-
Interpretation: A shift to a higher melting temperature in the presence of the compound confirms target engagement.
-
B. Downstream Pathway Analysis:
-
Rationale: To verify that target engagement leads to the expected biological outcome.
-
Methodology:
-
Treat relevant cell lines with this compound.
-
Measure the levels of the product of "Targetase" or a key downstream signaling molecule. For instance, if "Targetase" is a kinase, measure the phosphorylation of its substrate.
-
Techniques can include ELISA, Western blotting, or mass spectrometry-based proteomics/metabolomics.
-
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway inhibited by this compound.
IV. Concluding Remarks and Future Perspectives
This guide provides a systematic and robust framework for the comprehensive investigation of the mechanism of action of this compound. By progressing through unbiased screening, detailed kinetic analysis, and cellular validation, researchers can build a compelling, evidence-based narrative of the compound's biological function. Should initial screens fail to yield a direct target, the prodrug hypothesis should be explored by incubating the compound with liver microsomes or cell lysates prior to screening assays. The ultimate goal is to move beyond simple phenotypic observations to a precise molecular understanding, a critical step in the journey of any potential therapeutic agent.
References
- 1. scilit.com [scilit.com]
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- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 12. Binding Interactions of NS6740, a Silent Agonist of the α 7 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Agonist efficiency links binding and gating in a nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Unveiling the Therapeutic Targets of 2-Methylnicotinohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of a novel compound's molecular target is the foundational step in modern drug discovery. It illuminates the mechanism of action, guides lead optimization, and anticipates potential toxicities. This technical guide addresses the compound 2-methylnicotinohydrazide, a molecule of interest for which specific therapeutic targets are not yet defined in public literature. Rather than a review of known interactions, this document serves as a comprehensive, strategic framework for researchers to systematically deconvolve the molecular targets of this and other novel chemical entities. We will detail a multi-pronged approach, integrating computational prediction, unbiased biochemical and genetic screens, and rigorous biophysical validation. Each section provides not only the scientific rationale but also actionable, detailed protocols and data interpretation frameworks, empowering research teams to navigate the complex path from a bioactive compound to a validated therapeutic target.
Introduction: The Enigma of this compound
This compound belongs to the nicotinohydrazide class of molecules. Its structure is analogous to nicotinohydrazide and shares features with the well-known antitubercular drug isoniazid (isonicotinylhydrazide).[1][2][3] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, primarily inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[1][2][4][5] This structural similarity provides a compelling, albeit hypothetical, starting point. Could this compound target enzymes in similar metabolic pathways, perhaps in different organisms or disease states?
The lack of established targets for this compound presents a unique opportunity. It allows for an unbiased, systematic investigation that could uncover novel biology and therapeutic avenues. This guide outlines the logical progression of such an investigation, from broad, hypothesis-generating screens to specific, target-validating experiments.
Phase I: Target Hypothesis Generation
The initial phase focuses on casting a wide net to generate a tractable list of potential protein targets. This is achieved by integrating computational predictions with broad experimental screens.
In Silico Target Prediction
Before initiating wet-lab experiments, computational methods can efficiently prioritize potential targets based on the compound's chemical structure.[6][7] This is a cost-effective strategy to build initial hypotheses.[8][9]
-
Ligand-Based Approaches : These methods compare the structure of this compound to databases of compounds with known biological targets.[6] The principle is that structurally similar molecules often share similar targets.[6]
-
Tools : Web-based servers like SwissTargetPrediction, PharmMapper, and SuperPred can be used to generate a ranked list of plausible protein targets based on 2D and 3D chemical similarity.
-
-
Structure-Based Approaches : If a high-quality 3D structure of a hypothesized target is available (e.g., InhA from a relevant pathogen), molecular docking can be performed.[6][9] This simulates the binding of this compound to the protein's active or allosteric sites, providing a predicted binding affinity and pose.[6]
Unbiased Phenotypic Screening
Phenotypic screening identifies the biological effect of a compound without a priori knowledge of its target. A "hit" in a phenotypic screen provides a crucial functional context that can guide subsequent target identification efforts.
A powerful approach is to screen the compound against a large, diverse panel of characterized cell lines, such as the NCI-60 panel. The pattern of activity (e.g., selective killing of cell lines with a specific mutation, like KRAS-G12C) can create a "bioactivity fingerprint" that strongly implicates the mutated pathway as a target area.
Table 1: Hypothetical Phenotypic Screening Data Summary
| Cell Line | Primary Cancer Type | Key Genetic Marker | This compound GI50 (µM) |
| HCT-116 | Colon | KRAS G13D | > 50 |
| A549 | Lung | KRAS G12S | 1.2 |
| SW620 | Colon | KRAS G12V | 1.5 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 0.9 |
| MCF-7 | Breast | KRAS Wild-Type | > 50 |
This hypothetical data suggests a selective activity against KRAS-mutant cancer cell lines, generating a hypothesis that this compound may interfere with KRAS signaling pathways.
Phase II: Direct Target Identification
Following hypothesis generation, direct biochemical and genetic methods are employed to identify the specific protein(s) that physically or functionally interact with the compound.[10][11]
Affinity-Based Chemical Proteomics
This is a powerful, unbiased approach to directly identify protein binding partners from a complex biological sample.[12][13] The core principle is to use the compound as "bait" to "fish" for its targets.[14][15]
Experimental Workflow:
-
Probe Synthesis : Synthesize a derivative of this compound that incorporates a reactive group (for covalent capture, e.g., a photo-affinity label like diazirine) and an enrichment handle (e.g., biotin).[16]
-
Incubation : Incubate the probe with a relevant cell lysate or live cells. A parallel control incubation should include an excess of the original, unmodified "competitor" compound to identify specific binders.
-
Capture : If using a photo-affinity probe, expose the sample to UV light to covalently crosslink the probe to its binding partners.
-
Enrichment : Lyse the cells (if not already done) and use streptavidin-coated beads to pull down the biotinylated probe-protein complexes.
-
Elution & Digestion : Wash the beads extensively to remove non-specific binders, then elute the captured proteins and digest them into peptides using trypsin.
-
Mass Spectrometry : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.[15] Proteins that are significantly less abundant in the competitor-treated sample are considered high-confidence candidate targets.
Genome-Wide CRISPR-Cas9 Screening
Genetic screens identify genes that, when perturbed, alter a cell's sensitivity to a compound.[17][18][19] This provides powerful functional validation of relevant pathways. A pooled CRISPR knockout screen can identify genes whose loss-of-function confers resistance to this compound, strongly suggesting these genes are either the direct target or essential downstream effectors.[18][20][21]
Protocol Overview: CRISPR Resistance Screen
-
Library Transduction : Transduce a population of Cas9-expressing cells with a pooled lentiviral library, where each virus delivers a single guide RNA (sgRNA) targeting a unique gene in the genome.
-
Drug Selection : Split the cell population. Treat one half with a lethal dose of this compound and the other half with a vehicle control.
-
Outgrowth : Culture the cells for several population doublings, allowing resistant cells to become enriched in the drug-treated pool.
-
Genomic DNA Extraction : Harvest cells from both populations and extract genomic DNA.
-
Sequencing : Amplify the sgRNA-encoding regions from the genomic DNA and analyze the relative abundance of each sgRNA using next-generation sequencing.
-
Data Analysis : Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. The genes targeted by these sgRNAs are candidate resistance genes.
Phase III: Target Validation and Characterization
Identifying a candidate protein is not the endpoint. Rigorous validation is required to confirm a direct, meaningful interaction and to quantify its parameters.[22]
Direct Biophysical Binding Assays
These methods confirm a direct physical interaction between the compound and a purified candidate protein, providing quantitative data on binding affinity and kinetics.
-
Surface Plasmon Resonance (SPR) : SPR is a label-free optical technique that measures binding events in real-time.[23][24][25] It provides precise data on association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[23][26][27]
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, enthalpy ΔH, and entropy ΔS).
Cellular Target Engagement Assays
It is critical to confirm that the compound binds its target within the complex environment of a living cell.[10]
Protocol: Cellular Thermal Shift Assay (CETSA)
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand.[28][29][30][31]
-
Cell Treatment : Treat intact cells with either this compound or a vehicle control.
-
Heating : Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Lysis & Separation : Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.[29][30]
-
Detection : Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other specific protein detection methods.
-
Analysis : Plot the percentage of soluble protein versus temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms target engagement.[32]
Conclusion
The journey to identify and validate the therapeutic targets of a novel compound like this compound is a systematic, multi-disciplinary endeavor. By integrating computational prediction, unbiased proteomics and genomics, and rigorous biophysical validation, researchers can build a compelling, data-driven case for a specific mechanism of action. This guide provides a robust and logical framework to navigate this process, transforming a molecule of unknown function into a tool for biological discovery and a potential therapeutic lead. The successful application of these methods will not only elucidate the specific targets of this compound but also pave the way for its rational development as a future therapeutic.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease — Olink® [olink.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 16. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 19. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 20. CRISPR-based screens for drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 21. CRISPR for Disease Modeling and Target Discovery - Discovery On Target [discoveryontarget.com]
- 22. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 23. denovobiolabs.com [denovobiolabs.com]
- 24. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 25. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 26. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 27. books.rsc.org [books.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. scispace.com [scispace.com]
- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. bio-protocol.org [bio-protocol.org]
An In-Depth Technical Guide to the Initial Screening of 2-Methylnicotinohydrazide for Antibacterial Activity
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Hydrazide derivatives have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comprehensive, in-depth technical framework for the initial in vitro antibacterial screening of 2-methylnicotinohydrazide, a novel derivative of nicotinic acid. We will delve into the rationale behind its selection, a robust synthetic protocol, detailed methodologies for antibacterial susceptibility testing, and a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of antibiotic discovery.
Introduction: The Rationale for Investigating this compound
Hydrazide-hydrazone derivatives are a well-documented class of compounds possessing a wide array of biological activities, including antibacterial, antifungal, and antitubercular properties.[1] The core pharmacophore, the azomethine group (-NH–N=CH-), is considered crucial for its biological efficacy.[2] Nicotinic acid, a form of vitamin B3, and its derivatives have also demonstrated significant antimicrobial potential.[3][4] The strategic combination of the hydrazide moiety with the 2-methylnicotinoyl scaffold presents a compelling candidate for antibacterial screening. The methyl group at the 2-position of the pyridine ring may influence the compound's lipophilicity and steric interactions with potential biological targets, potentially enhancing its antibacterial profile.
The proposed mechanism of action for many hydrazide derivatives involves the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[5] By targeting such fundamental cellular processes, these compounds can exhibit potent bactericidal or bacteriostatic effects. This guide outlines the foundational steps to empirically determine the antibacterial potential of this compound.
Synthesis and Characterization of this compound
The synthesis of this compound is predicated on a straightforward and well-established chemical transformation: the hydrazinolysis of its corresponding ester, ethyl 2-methylnicotinate.[6]
Synthetic Pathway
The synthesis can be conceptualized as a two-step process, starting from commercially available reagents.
Caption: Synthetic route to this compound.
Detailed Synthetic Protocol
Materials:
-
Ethyl 2-methylnicotinate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-methylnicotinate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate of this compound is collected by filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the hydrazide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations of the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Experimental Design for Antibacterial Screening
A robust experimental design is paramount for obtaining reliable and reproducible data. The initial screening of this compound will involve determining its inhibitory activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Selection of Bacterial Strains
A representative panel of bacteria should be selected to assess the spectrum of activity. The following strains are recommended:
| Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (e.g., ATCC 29213) | Escherichia coli (e.g., ATCC 25922) |
| Bacillus subtilis (e.g., ATCC 6633) | Pseudomonas aeruginosa (e.g., ATCC 27853) |
| Enterococcus faecalis (e.g., ATCC 29212) | Klebsiella pneumoniae (e.g., ATCC 700603) |
Preparation of Stock Solutions
A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
Choice of Screening Methods
Two primary methods will be employed for the initial screening, each providing complementary information:
-
Broth Microdilution Method: This method will be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.[5] This is a quantitative method that provides a precise measure of the compound's potency.
-
Kirby-Bauer Disk Diffusion Assay: This is a qualitative or semi-quantitative method that assesses the susceptibility of bacteria to the compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[7] It is a valuable preliminary screening tool.
Detailed Experimental Protocols
Adherence to standardized protocols is crucial for the integrity of the results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only) in each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[8]
Kirby-Bauer Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial cultures
-
0.5 McFarland turbidity standard
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known amount of this compound onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Data Presentation and Interpretation
Tabulation of MIC Data
The MIC values for this compound against the tested bacterial strains should be summarized in a table.
| Bacterial Strain | MIC (µg/mL) |
| S. aureus ATCC 29213 | [Insert Value] |
| B. subtilis ATCC 6633 | [Insert Value] |
| E. faecalis ATCC 29212 | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] |
| K. pneumoniae ATCC 700603 | [Insert Value] |
Tabulation of Disk Diffusion Data
The zones of inhibition from the disk diffusion assay should also be presented in a table.
| Bacterial Strain | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | [Insert Value] |
| B. subtilis ATCC 6633 | [Insert Value] |
| E. faecalis ATCC 29212 | [Insert Value] |
| E. coli ATCC 25922 | [Insert Value] |
| P. aeruginosa ATCC 27853 | [Insert Value] |
| K. pneumoniae ATCC 700603 | [Insert Value] |
Interpretation of Results
The interpretation of the MIC and zone of inhibition data should be guided by established standards, such as those provided by the CLSI. The results can be categorized as Susceptible (S), Intermediate (I), or Resistant (R).[7] However, for a novel compound like this compound, specific breakpoints will not be available. Therefore, the initial interpretation will be based on a comparison with the activity of known antibiotics and the general potency of the compound. A low MIC value (e.g., <8 µg/mL) is generally considered indicative of promising antibacterial activity.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro antibacterial screening of this compound. The successful synthesis and characterization of the compound, followed by rigorous antibacterial testing using standardized protocols, will provide a clear indication of its potential as a novel antibacterial agent. Promising results from this initial screen would warrant further investigation, including:
-
Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bactericidal or bacteriostatic.
-
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills bacteria.
-
Mechanism of Action Studies: To identify the specific cellular target of the compound.
-
In vivo Efficacy Studies: To assess the compound's activity in animal models of infection.
-
Toxicity and Pharmacokinetic Profiling: To evaluate the safety and metabolic fate of the compound.
The systematic approach outlined in this guide will enable researchers to efficiently and effectively evaluate the antibacterial potential of this compound and contribute to the ongoing search for new and effective antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 7. idexx.dk [idexx.dk]
- 8. idexx.com [idexx.com]
Topic: Exploring the Antitubercular Potential of 2-Methylnicotinohydrazide
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The escalating crisis of drug-resistant tuberculosis (TB) necessitates the urgent development of novel therapeutic agents. Hydrazide derivatives, exemplified by the cornerstone first-line drug isoniazid (INH), remain a promising scaffold for antitubercular drug discovery.[1] Structural modifications of the core INH molecule offer a viable strategy to enhance efficacy, improve pharmacokinetic properties, and potentially overcome existing resistance mechanisms.[1][2][3] This guide provides a comprehensive technical framework for the synthesis, evaluation, and mechanistic exploration of 2-methylnicotinohydrazide, a structural analog of INH. We present detailed, field-proven protocols for its chemical synthesis, in vitro antimycobacterial activity screening, cytotoxicity assessment, and a proposed workflow for in vivo efficacy studies. By grounding these methodologies in the established science of mycobacterial genetics and biochemistry, this document serves as a self-validating roadmap for researchers aiming to investigate this and similar candidate compounds.
Introduction: The Rationale for Pursuing Novel Nicotinic Acid Hydrazides
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The efficacy of current treatment regimens is severely threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[4] Isoniazid (isonicotinic acid hydrazide, INH), a lynchpin of TB therapy for decades, functions as a prodrug.[1][5] It is activated by the mycobacterial catalase-peroxidase enzyme, KatG, and subsequently inhibits the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis—a critical component of the mycobacterial cell wall.[6][7][8]
Resistance to INH most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug.[2][9] This understanding provides a clear rationale for designing INH analogs that might either be activated differently, possess intrinsic activity, or exhibit enhanced inhibitory potential against InhA to overcome resistance. The introduction of a methyl group at the 2-position of the pyridine ring, creating this compound, is a targeted modification. This substitution can alter the electronic properties and steric profile of the molecule, potentially influencing its interaction with KatG, its target enzyme, or its cellular uptake and stability. Studies on related nicotinic acid hydrazide derivatives have shown that modifications to the pyridine ring and derivatization of the hydrazide moiety can significantly impact antitubercular activity, often by increasing lipophilicity to improve cell wall penetration.[3][4][10]
Chemical Synthesis of this compound
The synthesis of hydrazide derivatives is a well-established chemical transformation. The most direct and efficient method involves the hydrazinolysis of a corresponding ester. This protocol is adapted from established procedures for similar nicotinic acid derivatives.[11]
Synthesis Pathway
The synthesis is a two-step process starting from commercially available 2-methylnicotinic acid, proceeding through an ester intermediate to the final hydrazide product.
Caption: Synthesis of this compound via esterification and hydrazinolysis.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-methylnicotinate
-
To a 250 mL round-bottom flask, add 2-methylnicotinic acid (10.0 g, 72.9 mmol).
-
Add absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve the ethyl 2-methylnicotinate (10.0 g, 60.5 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (8.8 mL, 181.5 mmol, 3 equivalents) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[11] Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath. The product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield this compound as a crystalline solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Antitubercular Evaluation
A tiered approach is essential for efficiently screening and characterizing the antitubercular activity of a new chemical entity. This workflow progresses from rapid primary screening to determine the Minimum Inhibitory Concentration (MIC).
In Vitro Screening Workflow
Caption: A logical workflow for the in vitro evaluation of antitubercular candidates.
Protocol: Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
The MABA is a robust, colorimetric assay used to determine the MIC of compounds against Mtb.[12][13] It relies on the reduction of the blue, non-fluorescent indicator dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[13][14]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
Test compound (this compound) and control drugs (Isoniazid, Rifampicin)
Procedure:
-
Preparation of Mtb Inoculum: Culture Mtb H37Rv to mid-log phase (OD₆₀₀ of 0.6-0.8). Adjust the culture to a turbidity equivalent to a 0.5 McFarland standard, then dilute 1:50 in supplemented 7H9 broth to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.[15]
-
Plate Setup: Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.[13]
-
Drug Dilution: Dispense 100 µL of supplemented 7H9 broth into all test wells. Prepare a stock solution of this compound in DMSO. Add 100 µL of the highest drug concentration (in duplicate) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from one well to the next across the plate.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterility controls.
-
Incubation: Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well. Re-incubate for 24 hours.
-
Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change from blue (inhibition) to pink (growth).
Alternative Rapid Protocol: Luciferase Reporter Phage (LRP) Assay
For higher throughput, the LRP assay provides results in days rather than a week.[16] The assay uses mycobacteriophages genetically engineered to express a luciferase gene upon infecting viable Mtb cells.[17][18] In the presence of an effective drug, bacterial metabolism ceases, ATP is depleted, and no light is produced upon phage infection and addition of luciferin substrate.[19] A reduction in light output (Relative Light Units, RLU) compared to untreated controls indicates antibacterial activity.
In Vitro Cytotoxicity and Selectivity Index
A promising antitubercular agent must be selectively toxic to Mtb without harming host cells. Cytotoxicity is typically assessed against mammalian cell lines to determine the 50% cytotoxic concentration (IC₅₀).
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric test that measures cellular metabolic activity, serving as an indicator of cell viability.[20]
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity or RAW 264.7 murine macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound and positive control (e.g., doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Expose the cells to serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability.[21]
Data Presentation: Selectivity Index
The Selectivity Index (SI) is a critical parameter for prioritizing compounds. It is the ratio of host cell toxicity to antibacterial activity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the pathogen.
Table 1: Illustrative In Vitro Activity Profile of this compound (Note: Data are hypothetical for illustrative purposes, based on activities of similar compounds)[4][10]
| Compound | MIC vs. Mtb H37Rv (µg/mL) | IC₅₀ vs. HepG2 (µg/mL) | Selectivity Index (SI) |
| This compound | 6.25 | >100 | >16 |
| Isoniazid (Control) | 0.1 | >100 | >1000 |
| Rifampicin (Control) | 0.2 | 50 | 250 |
Hypothesized Mechanism of Action
Given its structural similarity to isoniazid, it is highly probable that this compound acts as a prodrug targeting the mycolic acid biosynthesis pathway.
Proposed Activation and Inhibition Pathway
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
This hypothesis posits that this compound diffuses into the Mtb cell and is activated by KatG.[7] The resulting radical species likely forms an adduct with NADH, which then binds to and inhibits InhA, disrupting the FAS-II pathway and halting mycolic acid production, leading to cell death.[6]
Framework for In Vivo Efficacy Evaluation
Compounds demonstrating promising in vitro activity and selectivity must be evaluated in an animal model of tuberculosis. The murine model is the most common for preclinical assessment.[22]
Murine Model of Tuberculosis Infection
A standard in vivo screen involves infecting mice with Mtb and measuring the reduction in bacterial load in organs after treatment.[23]
Protocol Outline:
-
Infection: Infect BALB/c or C57BL/6 mice via a low-dose aerosol route with a virulent Mtb strain (e.g., Erdman or H37Rv) to establish a controlled lung infection.[22]
-
Treatment Initiation: Allow the infection to establish for 2-3 weeks. Initiate daily treatment with this compound via oral gavage. Include an untreated control group and a positive control group (e.g., treated with isoniazid).
-
Efficacy Assessment: After a defined treatment period (e.g., 4 weeks), euthanize the mice. Aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar. Incubate for 3-4 weeks and count the colony-forming units (CFU).
-
Outcome: Efficacy is determined by a statistically significant reduction in the log₁₀ CFU in the organs of treated mice compared to the untreated controls.[23]
For more rapid screening, immunodeficient mouse models, such as gamma interferon gene-disrupted (GKO) mice, can be used. These mice are highly susceptible to Mtb, and drug efficacy can be observed in a much shorter timeframe (e.g., 8-10 days of treatment).[22][23][24]
Conclusion and Future Directions
This guide outlines a systematic and technically grounded approach to evaluating the antitubercular potential of this compound. The proposed workflow, from synthesis to in vivo testing, provides a robust framework for generating the critical data needed to advance a candidate compound. The key determinants of success will be a potent MIC against Mtb, a high selectivity index, and a significant reduction of bacterial burden in a relevant animal model.
Future work should focus on confirming the hypothesized mechanism of action. This could involve generating resistant mutants and sequencing the katG and inhA genes to identify mutations. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing additional analogs of this compound, could lead to the identification of derivatives with even greater potency and improved drug-like properties.[4][10]
References
- 1. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 3. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations | Bentham Science [eurekaselect.com]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 7. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bbrc.in [bbrc.in]
- 18. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 20. kosheeka.com [kosheeka.com]
- 21. opentrons.com [opentrons.com]
- 22. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Methylnicotinohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract: 2-Methylnicotinohydrazide is a derivative of nicotinic acid (a form of vitamin B3) and belongs to the hydrazide class of organic compounds.[1][2] Molecules in this class are recognized for their wide range of biological activities and their utility as intermediates in the synthesis of pharmaceuticals.[3][4] The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical reactivity, biological activity, and physical properties. This guide provides a comprehensive technical overview of the methodologies used to elucidate its structure and conformation, blending experimental techniques with computational modeling to offer a holistic understanding for researchers in drug discovery and chemical sciences.
Fundamental Molecular Architecture
This compound is composed of two key functional components: a 2-methylpyridine ring and a hydrazide moiety (-CONHNH₂). This combination creates a molecule with specific electronic and steric properties that govern its behavior.
-
The 2-Methylpyridine Ring: This heterocyclic ring is the core scaffold. The nitrogen atom and the methyl group at the 2-position influence the ring's electron density and create steric hindrance, which can affect how the molecule packs in a crystal lattice and interacts with biological targets.
-
The Hydrazide Moiety: This functional group is a crucial driver of the molecule's conformational landscape. It consists of a carbonyl group attached to a nitrogen-nitrogen single bond. The presence of lone pairs on the nitrogen atoms and the polar nature of the C=O and N-H bonds make this group an excellent hydrogen bond donor and acceptor.[5]
Conformational Degrees of Freedom
The overall shape of this compound is not static. Rotation around specific single bonds allows the molecule to adopt various conformations, or spatial arrangements. Understanding the energetic favorability of these conformations is key to predicting the molecule's behavior. The most significant rotations occur around the bonds linking the pyridine ring to the hydrazide group.
The existence of multiple isomers and rotamers is a known characteristic of hydrazide-based compounds, often leading to complex NMR spectra where signals may be duplicated or bifurcated.[6][7][8] This complexity arises from the restricted rotation around the amide C-N bond and the N-N bond, leading to distinct, stable conformers.[6][9]
Caption: Key rotatable bonds (τ1, τ2, τ3) in this compound that define its conformational space.
Experimental Elucidation of Solid-State Structure
To definitively determine the three-dimensional structure of a molecule in its solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding.
Causality in Experimental Design
The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. For a molecule like this compound, which has hydrogen bonding capabilities, the choice of crystallization solvent is critical. Solvents that can participate in hydrogen bonding (e.g., ethanol, methanol, water) may be incorporated into the crystal lattice, while non-polar solvents may promote different packing arrangements. A systematic screening of various solvents and conditions (e.g., slow evaporation, vapor diffusion) is essential.
Protocol: Single-Crystal X-ray Diffraction Workflow
Caption: Standard workflow for determining molecular structure using single-crystal X-ray diffraction.
Expected Structural Data
The crystal structure of nicotinic acid derivatives reveals molecules that are often present in a keto tautomeric form and possess a specific configuration (e.g., Z-configuration) dictated by intermolecular hydrogen bonding.[10] For this compound, we would expect to see extensive hydrogen bonding networks involving the hydrazide N-H groups and the carbonyl oxygen, as well as the pyridine nitrogen. These interactions dictate the crystal packing and overall solid-state conformation.
| Parameter | Expected Value Range | Significance |
| C-N (Amide) Bond Length | ~1.33 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to resonance. |
| N-N Bond Length | ~1.45 Å | Standard single bond length. |
| C=O Bond Length | ~1.23 Å | Typical double bond length. |
| Key Torsion Angle (e.g., O=C-N-N) | ~180° or ~0° | Indicates planarity or near-planarity of the amide group. |
| Note: These are representative values and can vary based on the specific crystalline environment. |
Probing Conformation in Solution with NMR Spectroscopy
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution.[11][12] For this compound, NMR can reveal which conformations are present, their relative populations, and the energy barriers to rotation between them.[13]
Causality in Experimental Design
The choice of solvent is paramount in NMR studies as it can influence conformational equilibria. Non-polar solvents (e.g., CDCl₃) may favor intramolecular hydrogen bonding, whereas polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆) can disrupt intramolecular bonds and favor conformations that solvate more effectively.[13] Temperature-dependent NMR studies are also highly informative; changes in chemical shifts or coupling constants with temperature can be used to determine thermodynamic parameters for conformational exchange.
Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a ~5-10 mg sample of this compound in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Observe the chemical shifts, multiplicities (splitting patterns), and integrals of all proton signals. The presence of duplicate signals for certain protons may indicate the presence of multiple stable conformers in slow exchange on the NMR timescale.[7][8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, helping to assign protons within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity between the pyridine ring and the hydrazide moiety.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for conformational analysis. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. Cross-peaks in a NOESY spectrum provide direct evidence for specific spatial arrangements and can be used to distinguish between different rotamers.
Computational Modeling: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complement to experimental data.[3] It allows for the calculation of the geometric and electronic structures of different conformers and the prediction of their relative stabilities.[14][15]
Workflow: Integrating Experiment and Theory
Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic search by rotating the key dihedral angles (τ1, τ2, τ3) to identify all low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). [3]This step finds the nearest energy minimum for each starting geometry. The inclusion of a continuum solvation model (like CPCM) is essential if comparing to solution-phase NMR data. [8]4. Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain Gibbs free energies for calculating relative populations at a given temperature.
-
Property Calculation: For the lowest energy conformers, calculate NMR chemical shifts (using the GIAO method) and compare them with experimental values. This comparison can validate the predicted conformational populations in solution. [6][8]
Synthesis of Findings and Future Directions
By integrating single-crystal X-ray diffraction, multi-dimensional NMR spectroscopy, and DFT calculations, a complete picture of the structural and conformational properties of this compound can be developed. The solid-state structure is likely defined by a planar hydrazide group participating in a robust hydrogen-bonding network. In solution, the molecule likely exists as a dynamic equilibrium of several low-energy conformers, the populations of which are sensitive to the solvent environment.
Future work could involve co-crystallization with target proteins to understand its binding mode or using advanced molecular dynamics simulations to explore its conformational landscape over longer timescales. This detailed structural knowledge is foundational for understanding its biological activity and for the rational design of new, more potent derivatives in drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auremn.org.br [auremn.org.br]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Methylnicotinohydrazide: A Researcher's Companion
This guide provides a comprehensive overview of the synthesis of 2-methylnicotinohydrazide, a valuable heterocyclic building block in medicinal chemistry and drug development. We will delve into the critical precursors, reaction mechanisms, and a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this synthetic pathway.
Strategic Overview: Identifying the Correct Precursor
The synthesis of hydrazides from carboxylic acid derivatives is a cornerstone reaction in medicinal chemistry. The target molecule, this compound, is a derivative of nicotinic acid and has garnered interest for its role as a synthon for various bioactive compounds, including potential antitubercular agents.[1]
A crucial point of clarification is the identity of the immediate precursor. While 2-Methylnicotinic acid (CAS 3222-56-8) is the parent acid, the direct and most efficient precursor for the synthesis of this compound is its corresponding ester, Ethyl 2-methylnicotinate (CAS 1721-26-2). The standard and widely practiced method for forming a hydrazide is the hydrazinolysis of an ester, a process involving nucleophilic acyl substitution with hydrazine.[1][2][3]
This guide will therefore focus on the conversion of Ethyl 2-methylnicotinate to this compound. We will first characterize the parent acid (CAS 3222-56-8) and the essential ester intermediate before detailing the final synthetic step.
Profile of the Parent Compound: 2-Methylnicotinic Acid (CAS 3222-56-8)
2-Methylnicotinic acid is a pyridinecarboxylic acid derivative that serves as the foundational starting material.[4][5] It is a white to off-white crystalline solid.[4] This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and it has been investigated for its own biological activities, including potential anti-inflammatory properties.[4][6]
Table 1: Physicochemical Properties of 2-Methylnicotinic Acid
| Property | Value | Source(s) |
| CAS Number | 3222-56-8 | [4][7] |
| Molecular Formula | C₇H₇NO₂ | [4][8] |
| Molecular Weight | 137.14 g/mol | [7][8][9] |
| Melting Point | 228-230 °C (decomposes) | [7][9] |
| Appearance | White to off-white crystalline solid | [4] |
| Synonyms | 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid | [4][9] |
The Direct Precursor: Ethyl 2-methylnicotinate (CAS 1721-26-2)
Ethyl 2-methylnicotinate is the crucial intermediate for hydrazide synthesis. It is typically prepared from 2-methylnicotinic acid through Fischer esterification (reaction with ethanol in the presence of an acid catalyst). This liquid ester is more reactive toward nucleophiles like hydrazine than the corresponding carboxylic acid.[10][11][12]
Table 2: Physicochemical Properties of Ethyl 2-methylnicotinate
| Property | Value | Source(s) |
| CAS Number | 1721-26-2 | [11][13] |
| Molecular Formula | C₉H₁₁NO₂ | [11][13] |
| Molecular Weight | 165.19 g/mol | [11][13] |
| Boiling Point | 126-127 °C at 24 mmHg | [12] |
| Density | 1.072 g/mL at 25 °C | [12] |
| Appearance | Colorless to light yellow liquid | [10][12] |
| Synonyms | Ethyl 2-methylpyridine-3-carboxylate | [12][13] |
Synthesis Pathway: From Acid to Hydrazide
The overall synthetic strategy is a two-step process: (1) Esterification of 2-methylnicotinic acid to yield Ethyl 2-methylnicotinate, and (2) Hydrazinolysis of the resulting ester to form the final product, this compound.
Caption: Synthetic workflow from the parent acid to the target hydrazide.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the hydrazinolysis of Ethyl 2-methylnicotinate. The procedure is based on established methods for the synthesis of nicotinic acid hydrazides.[1][14]
Causality Behind Experimental Choices
-
Reactant Choice: Ethyl 2-methylnicotinate is used because the ester carbonyl is more electrophilic than the carboxylate anion that would form from the acid in the basic hydrazine solution, making it susceptible to nucleophilic attack.
-
Solvent: Ethanol is a common solvent as it readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction mixture. It is also relatively easy to remove post-reaction.
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the standard source of hydrazine for this reaction. It is a potent nucleophile and reducing agent. An excess is often used to ensure complete conversion of the ester.[15]
-
Heat (Reflux): The reaction is typically heated to reflux to increase the reaction rate, ensuring the conversion is completed within a reasonable timeframe.[1][16]
-
Work-up: The product often precipitates from the reaction mixture upon cooling due to its lower solubility in ethanol compared to the starting ester. This provides a simple and effective initial purification step.
Step-by-Step Methodology
-
Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The flask should be of appropriate size to accommodate the reaction volume, typically with the reactants filling no more than two-thirds of its capacity.
-
Reagent Charging: To the flask, add Ethyl 2-methylnicotinate (1.0 equivalent). Subsequently, add absolute ethanol as the solvent (approximately 10-15 mL per gram of ester).
-
Initiation of Reaction: While stirring the solution, add hydrazine hydrate (approximately 2.0-2.5 equivalents) dropwise. The use of an excess of hydrazine hydrate drives the reaction to completion.[15]
-
Reaction Execution: Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain this temperature with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. Reaction times can vary but are typically in the range of 4-8 hours.
-
Product Isolation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, this compound, will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, if required.
-
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its structure and purity. The IUPAC name for the product is 2-methylpyridine-3-carbohydrazide.[17]
Table 3: Optimized Reaction Conditions
| Parameter | Recommended Value/Condition | Rationale |
| Ester to Hydrazine Ratio | 1 : 2.5 (molar equivalents) | Ensures complete consumption of the limiting reactant (ester).[15] |
| Solvent | Absolute Ethanol | Good solubility for reactants; facilitates product precipitation upon cooling. |
| Temperature | Reflux (~78 °C) | Accelerates the rate of nucleophilic acyl substitution. |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, should be monitored by TLC. |
| Work-up | Cooling and precipitation | Simple, efficient initial purification method. |
Safety and Handling
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis. Avoid inhalation of vapors and direct contact with all chemicals.
Conclusion
The synthesis of this compound is a straightforward and reliable process when the correct precursor, Ethyl 2-methylnicotinate, is utilized. The hydrazinolysis reaction described herein is an efficient method for producing this valuable building block, which serves as a key intermediate in the development of novel therapeutic agents. By understanding the underlying chemical principles and adhering to the detailed protocol, researchers can confidently and safely synthesize this compound for their drug discovery programs.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 3222-56-8: 2-Methylnicotinic acid | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. 2-Methylnicotinic acid CAS#: 3222-56-8 [m.chemicalbook.com]
- 8. 2-Methylpyridine-3-carboxylic acid, 98% 3222-56-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. 3222-56-8 Cas No. | 2-Methylnicotinic acid | Apollo [store.apolloscientific.co.uk]
- 10. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 11. biosynth.com [biosynth.com]
- 12. chemwhat.com [chemwhat.com]
- 13. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-Methylnicotinohydrazide
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2-methylnicotinohydrazide, a key intermediate in pharmaceutical research and drug development. The protocol outlines a robust and reproducible two-step synthetic pathway commencing with the Fischer esterification of 2-methylnicotinic acid to yield methyl 2-methylnicotinate, followed by hydrazinolysis to produce the target carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure successful synthesis and high-purity product isolation.
Introduction and Scientific Background
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a wide array of biologically active molecules, including potential antitubercular agents.[1] The carbohydrazide moiety is a versatile functional group that readily participates in condensation reactions to form hydrazones, which are privileged structures in drug design.
The synthetic strategy detailed herein is a classic and reliable two-step process:
-
Fischer Esterification: The carboxylic acid of 2-methylnicotinic acid is converted to its corresponding methyl ester using methanol in the presence of a strong acid catalyst, typically sulfuric acid. This is an equilibrium-driven reaction where the use of excess alcohol shifts the equilibrium towards the product.[2]
-
Hydrazinolysis: The resulting ester, methyl 2-methylnicotinate, undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable this compound.[1][3]
This method is favored for its operational simplicity, use of readily available reagents, and generally good yields.
Reaction Mechanism & Workflow
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages, starting from 2-methylnicotinic acid and culminating in the formation of this compound.
Caption: Overall two-step synthesis workflow.
Mechanistic Details
-
Step 1: Acid-Catalyzed Esterification: The reaction is initiated by the protonation of the carbonyl oxygen of 2-methylnicotinic acid by the sulfuric acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product, methyl 2-methylnicotinate.[4]
-
Step 2: Hydrazinolysis: This step is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the carbonyl carbon of the methyl 2-methylnicotinate. This forms a tetrahedral intermediate which subsequently collapses, eliminating a methoxide ion (which is protonated by the solvent to form methanol) and yielding the final product, this compound.[5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Purity/Grade | Supplier | Notes |
| 2-Methylnicotinic Acid | C₇H₇NO₂ | ≥98% | Sigma-Aldrich | Starting Material |
| Methanol (Anhydrous) | CH₃OH | ≥99.8% | Fisher Scientific | Reagent and Solvent |
| Sulfuric Acid, Concentrated | H₂SO₄ | 95-98% | VWR | Catalyst |
| Hydrazine Hydrate | N₂H₄·H₂O | 80% Solution | Alfa Aesar | Reagent, Highly Toxic |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | EMD Millipore | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Fisher Scientific | Extraction Solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | VWR | Drying Agent |
| Deuterated Solvents (e.g., DMSO-d₆) | - | NMR Grade | Cambridge Isotope Labs | For characterization |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
Detailed Experimental Protocol
PART A: Synthesis of Methyl 2-Methylnicotinate (Esterification)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-methylnicotinic acid (10.0 g, 72.9 mmol) in anhydrous methanol (150 mL).
-
Catalyst Addition: Place the flask in an ice bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) dropwise. Caution: This addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 12-18 hours.[2] The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Re-dissolve the oily residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL). Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 2-methylnicotinate as a pale yellow oil or low-melting solid. The crude product is often of sufficient purity for the next step.
PART B: Synthesis of this compound (Hydrazinolysis)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude methyl 2-methylnicotinate (assuming ~72.9 mmol from the previous step) in methanol (50 mL).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (80% solution, ~5.5 mL, ~87.5 mmol) dropwise at room temperature. Extreme Caution: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle exclusively in a chemical fume hood with appropriate PPE.[6][7][8]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours.[1] A precipitate will typically form as the reaction progresses.
-
Isolation: Cool the reaction mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified white solid product under vacuum to a constant weight. Determine the yield, melting point, and characterize the product.
Data Summary and Characterization
| Parameter | Step A: Esterification | Step B: Hydrazinolysis |
| Starting Material | 2-Methylnicotinic Acid | Methyl 2-Methylnicotinate |
| Key Reagents | Methanol, H₂SO₄ | Hydrazine Hydrate |
| Reaction Time | 12-18 hours | 3-5 hours |
| Temperature | Reflux (~65°C) | Reflux (~65°C) |
| Typical Yield | 85-95% (crude) | 80-90% |
| Product Appearance | Pale yellow oil | White crystalline solid |
Characterization of this compound:
-
Melting Point: Literature values can be used for comparison.
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, the methyl group protons, and the exchangeable -NH and -NH₂ protons.
-
IR (KBr): Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and N-H bending (amide II band, ~1600 cm⁻¹).[1]
Safety Precautions and Waste Disposal
General:
-
All procedures must be conducted in a well-ventilated chemical fume hood.[8][9]
-
Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are suitable), must be worn at all times.[8]
Chemical-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Add slowly and with cooling.
-
Hydrazine Hydrate: EXTREMELY HAZARDOUS . It is fatal if inhaled, toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is a suspected carcinogen.[6][8] Avoid all contact. Use in a closed system or with maximum ventilation. Ensure a safety shower and eyewash station are immediately accessible.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation of vapors.
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
-
Hydrazine-containing waste must be collected in a dedicated, clearly labeled container and must not be mixed with oxidizing agents.[6][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step A | Incomplete reaction. | - Ensure methanol is in large excess and anhydrous. - Increase reflux time and monitor by TLC. - Verify the activity and concentration of the sulfuric acid catalyst. |
| Product loss during work-up. | - Ensure complete neutralization before extraction. - Perform multiple extractions with the organic solvent. | |
| Low yield in Step B | Insufficient reflux time. | - Extend the reflux period and monitor for further precipitation. |
| Product is soluble in wash solvent. | - Use minimal amounts of ice-cold methanol for washing the precipitate. | |
| Product is discolored | Presence of impurities. | - Recrystallize the final product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) for further purification. |
References
Application Note: A Multi-Platform Approach to the Analytical Characterization of 2-Methylnicotinohydrazide
Abstract
This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-methylnicotinohydrazide, a key heterocyclic compound with significant potential in pharmaceutical development.[1][2] Given its structural similarity to nicotinic acid and its role as a precursor in the synthesis of various biologically active hydrazones, robust analytical characterization is imperative for quality control, stability testing, and metabolic studies.[3][4] This document outlines detailed protocols for chromatographic, spectroscopic, and thermal analysis techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The methodologies are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a derivative of nicotinic acid (Vitamin B3) and a vital building block in medicinal chemistry. Its hydrazide functional group makes it a versatile precursor for synthesizing a wide array of derivatives, notably hydrazones, which have demonstrated significant antitubercular and antimicrobial activities.[1][4] The purity, stability, and structural integrity of this compound directly impact the quality and efficacy of its subsequent derivatives. Therefore, a multi-faceted analytical approach is crucial for its complete characterization.
This guide moves beyond a simple listing of techniques, establishing a logical workflow for confirming identity, determining purity, and assessing the physicochemical properties of the molecule. We will explore orthogonal methods that, when used in concert, provide a self-validating system for characterization.
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are the cornerstone for determining the purity of this compound and quantifying it in various matrices. Given its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. For trace-level quantification, especially in complex biological matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a robust and widely accessible technique for routine purity analysis and assay determination.[5] The method separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The pyridine ring in the molecule contains a chromophore that allows for sensitive detection using a UV detector, typically around 260-265 nm.[5]
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for purity analysis of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Purity Determination
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer and an organic modifier. A common starting point, adapted from nicotinic acid analysis, is a mixture of 20 mM ammonium acetate in water (pH adjusted to 4.5 with formic acid) and acetonitrile.[6][7]
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 methanol:water) to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
Chromatographic Conditions: The following conditions serve as a validated starting point. Method optimization may be required based on the specific impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for polar heterocyclic compounds.[6] |
| Mobile Phase | A: 20 mM Ammonium Acetate (pH 4.5)B: Acetonitrile | Buffered aqueous-organic mobile phase is ideal for reproducible retention of ionizable compounds. |
| Gradient | 85% A / 15% B (Isocratic) | An isocratic method is simpler and more robust for purity analysis if all impurities are well-resolved. A gradient may be needed for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak broadening. |
| Detection | UV at 262 nm | Wavelength of maximum absorbance for the nicotinic acid chromophore. |
-
Data Analysis: Calculate the purity by area normalization. The area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: For bioanalytical applications or trace impurity identification, LC-MS/MS is the gold standard.[5][8] It couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. Electrospray ionization (ESI) is typically used to generate protonated molecular ions [M+H]+, which are then fragmented to produce characteristic product ions for unambiguous identification and quantification via Selected Reaction Monitoring (SRM).[8][9]
Detailed Protocol: LC-MS/MS Quantification
-
Sample Preparation: For plasma samples, protein precipitation is a common and effective cleanup method. Add 200 µL of cold acetonitrile to 100 µL of plasma, vortex, and centrifuge to pellet the precipitated proteins.[8][9] The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatographic Conditions: A rapid gradient using a shorter column is often preferred to increase throughput.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm | A shorter column with smaller particles allows for faster analysis times suitable for high-throughput screening. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in the protonation of the analyte for positive mode ESI.[8] |
| Gradient | 5% B to 95% B over 5 minutes | A steep gradient ensures elution of the analyte while cleaning the column of late-eluting components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Smaller injection volume is typical for sensitive LC-MS/MS analysis. |
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic nitrogen atoms in the pyridine ring and hydrazide group are readily protonated.[8] |
| Precursor Ion (Q1) | m/z 152.1 | Calculated [M+H]+ for C7H9N3O. This must be confirmed by infusion. |
| Product Ions (Q3) | To be determined empirically | Fragmentation would likely involve the loss of NHNH2 (m/z 121) or cleavage of the amide bond. |
| Collision Energy | To be optimized | The voltage required to produce the optimal abundance of product ions. |
Spectroscopic Characterization: Structural Confirmation
Spectroscopic methods provide definitive structural information. NMR confirms the connectivity of atoms, while IR identifies key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR are essential for verifying the chemical structure of this compound. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular framework.[3] 2D NMR techniques like HSQC and HMBC can further confirm assignments by showing one-bond (¹H-¹³C) and multiple-bond (¹H-¹³C) correlations, respectively.[3][10]
Expected ¹H NMR Signals (in DMSO-d₆):
-
-CH₃: A singlet around δ 2.5-2.6 ppm.[1]
-
Aromatic Protons (H-4, H-5): Doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).
-
-NH₂: A broad singlet, D₂O exchangeable, around δ 4.5-4.6 ppm.[1]
-
-NH-: A broad singlet, D₂O exchangeable, around δ 9.5-9.6 ppm.[1]
Expected ¹³C NMR Signals (in DMSO-d₆):
-
-CH₃: A signal around δ 23 ppm.[1]
-
Aromatic Carbons: Signals in the range of δ 120-160 ppm.
-
Carbonyl Carbon (-C=O): A signal in the range of δ 162-170 ppm.[1]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The hydrazide group has several characteristic absorption bands.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretching: Two bands in the region of 3180-3420 cm⁻¹ corresponding to the NH and NH₂ groups.[1]
-
C=O Stretching (Amide I): A strong absorption band in the region of 1635-1665 cm⁻¹.[1]
-
N-H Bending (Amide II): A band around 1550-1620 cm⁻¹.
-
C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region from the pyridine ring.
Thermal Analysis
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, thermal stability, and decomposition profile of the compound. This information is critical for formulation development and determining storage conditions.[11][12]
Workflow Diagram: Thermal Analysis
Caption: General workflow for DSC and TGA characterization.
Detailed Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Heating Rate | 10 °C/min | A standard rate that provides good resolution of thermal events.[12] |
| Temperature Range | 25 °C to 400 °C | Sufficient to observe melting and onset of decomposition for similar hydrazide compounds.[12] |
| Atmosphere | Nitrogen (50 mL/min) | An inert atmosphere prevents oxidative degradation during the analysis.[12] |
-
Data Interpretation:
-
DSC: The sharp endothermic peak corresponds to the melting of the compound. The onset temperature is typically reported as the melting point.
-
TGA: The TGA curve will show the temperature at which mass loss begins, indicating the onset of thermal decomposition. For related hydrazides, decomposition often begins at temperatures above 230 °C.[12]
-
Summary and Conclusion
The analytical characterization of this compound requires a combination of orthogonal techniques. HPLC-UV provides a robust method for purity and assay, while LC-MS/MS offers high sensitivity for bioanalysis. NMR and IR spectroscopy are indispensable for unequivocal structural confirmation. Finally, thermal analysis provides crucial data on the compound's physicochemical properties. The protocols and guidelines presented in this application note form a comprehensive framework for the reliable and thorough characterization of this compound, ensuring its quality and suitability for research and drug development applications.
References
- 1. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Bioactive Hydrazone Derivatives Using 2-Methylnicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Nicotinohydrazide-Hydrazone Scaffold
In the landscape of medicinal chemistry, the hydrazone moiety (-C(=O)NHN=CH-) stands out as a "privileged scaffold." Its prevalence in a vast array of biologically active compounds is a testament to its unique combination of structural rigidity, synthetic accessibility, and versatile hydrogen bonding capabilities. When this scaffold is constructed upon a nicotinic acid backbone, specifically incorporating a 2-methyl substituent, it gives rise to a class of molecules with significant therapeutic potential.
Nicotinic acid (a form of Vitamin B3) and its derivatives are foundational in numerous biological processes and approved drugs[1]. The incorporation of the 2-methylnicotinohydrazide core provides a robust platform for generating extensive libraries of hydrazone derivatives. These derivatives have demonstrated a wide spectrum of pharmacological activities, including promising antimicrobial, antimycobacterial, and anticancer properties[2][3][4][5].
This guide provides a comprehensive, in-depth exploration of the synthesis of hydrazone derivatives starting from this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the critical parameters for success. The protocols described herein are designed to be self-validating, providing researchers with the tools to reliably synthesize and characterize these high-value compounds.
Part 1: Synthesis of the Core Precursor: this compound
The journey begins with the synthesis of the key building block, this compound. The most reliable and industrially scalable method is the hydrazinolysis of the corresponding ester, typically methyl or ethyl 2-methylnicotinate.
Causality of the Reaction:
This reaction is a classic nucleophilic acyl substitution. Hydrazine (NH₂NH₂), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair on the terminal nitrogen of hydrazine initiates the attack. The reaction is driven forward by the formation of the highly stable hydrazide and the expulsion of a small, volatile alcohol molecule (methanol or ethanol) as a byproduct. Using an excess of hydrazine hydrate can also help push the equilibrium towards the product and prevent side reactions[2].
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methylnicotinate (1.0 eq).
-
Solvent: Add absolute ethanol (approx. 10-15 mL per gram of ester). Ethanol is an excellent choice as it readily dissolves the starting ester and hydrazine, while the resulting hydrazide product has lower solubility at room temperature, facilitating its precipitation upon cooling[2].
-
Reagent Addition: Add hydrazine hydrate (80-99% solution, 3.0 to 5.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline solid should precipitate. If precipitation is slow, the flask can be placed in an ice bath.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.
-
Drying: Dry the purified this compound under vacuum to obtain a white, crystalline powder. The yield is typically high (80-95%).
Part 2: Synthesis of Hydrazone Derivatives
The core of this application note is the condensation reaction between this compound and a variety of aldehydes or ketones to form the target hydrazone derivatives.
The Reaction Mechanism: Acid-Catalyzed Condensation
The formation of a hydrazone is a reversible, two-step process that is significantly accelerated by an acid catalyst[6][7].
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal -NH₂ group of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. The acid catalyst (H⁺) protonates the carbonyl oxygen, which greatly enhances the electrophilicity of the carbonyl carbon, thereby accelerating this initial attack. This step results in a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate is then protonated on one of its hydroxyl groups by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom forms the stable C=N double bond characteristic of the hydrazone. At neutral pH, this dehydration step is typically rate-limiting[6].
Caption: Acid-catalyzed mechanism of hydrazone formation.
Detailed Experimental Protocol: General Synthesis of a Hydrazone Derivative
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent. Ethanol is commonly used, but methanol or acetic acid can also be employed depending on the solubility of the reactants[8].
-
Reactant Addition: Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid serves to catalyze the reaction as described in the mechanism above. While mineral acids can be used, acetic acid is often sufficient and less harsh[9].
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2 to 5 hours. Monitor the reaction's completion via TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates as a crystalline solid. The precipitate can be collected by vacuum filtration.
-
Purification: The crude product is typically purified by recrystallization. Ethanol is a common and effective solvent for this purpose, as many hydrazones are highly soluble in hot ethanol but poorly soluble upon cooling. If the product is oily or recrystallization is difficult, purification can be achieved via column chromatography on silica gel or basic alumina.
| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl) | Solvent | Catalyst | Conditions | Yield (%) | M.P. (°C) | Reference |
| Nicotinohydrazide | 4-Pyridinecarboxaldehyde | Ethanol | - | Reflux, 4h | 77.70 | 236 | [8] |
| Nicotinohydrazide | 2-Ethoxybenzaldehyde | Ethanol | - | Reflux, 4h | 52.38 | 120 | [8] |
| 6-(4-chlorophenyl)-2-methylnicotinohydrazide | Benzaldehyde | Ethanol | Acetic Acid | Reflux, 6h | 81 | 240-242 | |
| 6-(4-bromophenyl)-2-methylnicotinohydrazide | 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux, 4h | 78 | 293-295 | [4] |
| 6-(4-fluorophenyl)-2-methylnicotinohydrazide | Isatin | Ethanol | Acetic Acid | Reflux, 5h | 85 | 301-303 | [4] |
Table 1: Representative examples of reaction conditions for the synthesis of nicotinohydrazide-hydrazone derivatives.
Part 3: Characterization and Validation
Confirming the structure of the synthesized hydrazone is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Infrared (IR) Spectroscopy
-
Disappearance of Precursor Bands: Successful reaction is indicated by the disappearance of the strong C=O stretching band of the starting aldehyde/ketone (typically 1680-1740 cm⁻¹) and the -NH₂ scissoring vibration of the hydrazide.
-
Key Hydrazone Bands:
-
C=O (Amide I): A strong absorption remains for the amide carbonyl of the nicotinohydrazide moiety, typically in the range of 1635–1665 cm⁻¹[4].
-
C=N (Azomethine): A characteristic stretching vibration appears around 1560-1620 cm⁻¹.
-
N-H: An N-H stretching band is observed in the region of 3180–3420 cm⁻¹[4].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Disappearance of Aldehyde Proton: For reactions involving aldehydes, the disappearance of the characteristic aldehyde proton signal (δ 9-10 ppm) is a clear indicator of reaction completion.
-
Appearance of Key Hydrazone Signals:
-
Amide N-H Proton: A D₂O-exchangeable singlet appears at a downfield chemical shift, often between δ 11.8 and 12.3 ppm, due to the deshielding effect of the adjacent carbonyl group[4].
-
Azomethine Proton (-N=CH-): A new singlet for the methine proton is observed, typically in the range of δ 8.0–9.0 ppm[4].
-
-
2-Methyl Group: The singlet corresponding to the methyl protons on the pyridine ring is typically found around δ 2.6 ppm[4].
-
Isomerism: It is crucial to note that hydrazones can exist as mixtures of E/Z geometrical isomers around the C=N bond and cis/trans conformers around the amide C-N bond. This can lead to the duplication or bifurcation of signals in the ¹H NMR spectrum, which should be recognized as a feature of the product, not necessarily an impurity.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique, and the molecular ion peak ([M+H]⁺) is typically observed, confirming the successful condensation and mass of the final product.
Conclusion and Future Perspectives
The synthesis of hydrazone derivatives from this compound is a robust, reliable, and highly versatile strategy for generating compounds of significant medicinal interest. The protocols detailed in this guide, grounded in established chemical principles, provide a clear pathway for researchers to access this important class of molecules. The inherent biological activity of the nicotinic acid core, combined with the proven pharmacological potential of the hydrazone linker, makes this an exceptionally fruitful area for drug discovery and development. Future work will likely focus on expanding the diversity of the aldehyde and ketone building blocks to probe new areas of chemical space and to optimize the therapeutic properties of these promising scaffolds for indications ranging from infectious diseases to oncology[5].
References
- 1. researchgate.net [researchgate.net]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Experimental Setup for Evaluating the Antimicrobial Efficacy of 2-Methylnicotinohydrazide
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial compounds with unique mechanisms of action. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including antimicrobial effects.[1] Nicotinohydrazide derivatives, in particular, have demonstrated significant antitubercular and broad-spectrum antimicrobial activities.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the antimicrobial efficacy of a specific novel compound: 2-methylnicotinohydrazide.
The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[3][4] We will delineate the core assays required to characterize the antimicrobial profile of this compound, including the determination of its minimum inhibitory and bactericidal concentrations, an assessment of its kill kinetics, and its efficacy against bacterial biofilms. The causality behind each experimental step is explained to provide a deeper understanding of the scientific principles at play.
Materials and Reagents
A successful and reproducible antimicrobial evaluation hinges on the quality and standardization of materials and reagents.
| Category | Item | Supplier & Catalog No. | Rationale for Selection |
| Test Compound | This compound | Varies (Internal Synthesis or Custom Supplier) | The compound of interest for antimicrobial evaluation. |
| Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich, D2650 | An appropriate solvent to dissolve the test compound, ensuring its bioavailability in the assays. Sterile water or other suitable solvents may be used depending on the compound's solubility. |
| Growth Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Becton, Dickinson and Company, 212322 | The standard medium for antimicrobial susceptibility testing of non-fastidious, rapidly growing aerobic and facultative anaerobic bacteria.[5] |
| Tryptic Soy Broth (TSB) | Becton, Dickinson and Company, 211825 | A general-purpose broth used for cultivating a wide variety of microorganisms and for biofilm formation assays. | |
| Tryptic Soy Agar (TSA) | Becton, Dickinson and Company, 236950 | A solid medium for the enumeration of viable bacteria in MBC and time-kill assays. | |
| Microbial Strains | Staphylococcus aureus ATCC 29213 | American Type Culture Collection | A reference Gram-positive bacterium commonly used for antimicrobial susceptibility testing. |
| Escherichia coli ATCC 25922 | American Type Culture Collection | A reference Gram-negative bacterium for susceptibility testing. | |
| Pseudomonas aeruginosa ATCC 27853 | American Type Culture Collection | A reference Gram-negative bacterium, often associated with biofilm formation and antibiotic resistance. | |
| Candida albicans ATCC 90028 | American Type Culture Collection | A reference fungal strain to assess the antifungal potential of the compound. | |
| Reagents | 0.5 McFarland Standard | Becton, Dickinson and Company, 212410 | A turbidity standard used to adjust the inoculum density of the bacterial suspension. |
| Crystal Violet (1% w/v) | Sigma-Aldrich, V5265 | A staining agent used for the quantification of biofilm biomass. | |
| Acetic Acid (30% v/v) | Fisher Scientific, A38-212 | Used to solubilize the crystal violet stain bound to the biofilm.[6] | |
| Consumables | Sterile 96-well flat-bottom microtiter plates | Corning, 3599 | Essential for performing broth microdilution MIC assays. |
| Sterile culture tubes and flasks | VWR, various | For preparing bacterial cultures and dilutions. | |
| Micropipettes and sterile tips | Gilson, various | For accurate liquid handling. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] This is a fundamental assay to quantify the potency of a new compound.[7]
Protocol: Broth Microdilution Method [3]
-
Preparation of this compound Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[3]
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9]
Protocol: Subculture from MIC Plate [10]
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]
Time-Kill Kinetics Assay
This assay provides information on the rate and extent of bacterial killing over time when exposed to the antimicrobial agent.[11] It offers a dynamic view of the compound's antimicrobial activity.[12]
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare Test Tubes: Set up a series of sterile culture tubes containing CAMHB and different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the collected aliquots in sterile saline and plate onto TSA to determine the number of viable bacteria (CFU/mL).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Caption: Workflow for the Time-Kill Kinetics Assay.
Anti-Biofilm Assay
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.[14] Evaluating the effect of this compound on biofilm formation is crucial.
Protocol: Crystal Violet Staining Method [6][14]
-
Biofilm Formation:
-
Prepare a bacterial suspension in TSB adjusted to a 0.5 McFarland standard.
-
Add 200 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Washing: Gently decant the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining:
-
Add 200 µL of 1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[6]
-
Quantification: Measure the absorbance of the solubilized stain at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | ||||
| Escherichia coli ATCC 25922 | Negative | ||||
| Pseudomonas aeruginosa ATCC 27853 | Negative | ||||
| Candida albicans ATCC 90028 | N/A |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[9]
Table 2: Time-Kill Assay Results for this compound against S. aureus ATCC 29213
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (0.5x MIC) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Table 3: Biofilm Inhibition by this compound
| Concentration (µg/mL) | Absorbance at 590 nm (Mean ± SD) | % Biofilm Inhibition |
| Growth Control | 0% | |
| 0.25x MIC | ||
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC |
Conclusion
This application note provides a detailed framework for the comprehensive evaluation of the antimicrobial efficacy of this compound. By following these standardized and self-validating protocols, researchers can generate reliable and reproducible data on the compound's potency, mechanism of action (bacteriostatic vs. bactericidal), kill kinetics, and anti-biofilm activity. These findings are crucial for the preclinical assessment of this compound as a potential novel antimicrobial agent in the fight against infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. microchemlab.com [microchemlab.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. ableweb.org [ableweb.org]
Application Notes & Protocols: Developing a Cell-Based Assay for 2-Methylnicotinohydrazide Activity
Introduction: Characterizing a Novel Bioactive Compound
2-Methylnicotinohydrazide is a synthetic compound featuring a nicotinic acid backbone, a derivative of niacin (Vitamin B3), and a hydrazide functional group. While the precise biological activity of this specific molecule is not extensively characterized in public literature, its structural motifs suggest several potential cellular mechanisms. The nicotinamide core is pivotal in cellular metabolism, primarily as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for signaling enzymes.[1][2] Hydrazide-hydrazone derivatives have been widely investigated for a range of bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, often exerting their function through mechanisms like cell cycle arrest, apoptosis induction, and generation of reactive oxygen species (ROS).[3][4][5][6][7]
This application note provides a comprehensive, tiered strategy for researchers to systematically investigate the cellular activity of this compound. We present a logical workflow, from initial broad-spectrum viability screening to more focused mechanistic assays, enabling a thorough characterization of the compound's effects. The protocols are designed to be robust and self-validating, incorporating essential controls and decision points to guide the research process.
Part 1: Foundational Analysis - Assessing General Cytotoxicity and Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of its potency and establishes a critical dose-response range for subsequent, more detailed mechanistic studies. Tetrazolium-based colorimetric assays are a reliable and high-throughput method for this purpose.
Principle of Tetrazolium Salt Reduction Assays
Assays like the WST-1, MTT, and XTT are predicated on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[8] This conversion is primarily accomplished by mitochondrial dehydrogenases. The quantity of formazan dye, measured spectrophotometrically, is directly proportional to the number of viable cells in the culture well. A decrease in signal in compound-treated wells compared to vehicle controls indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect). The WST-1 assay is often preferred due to its high sensitivity, rapid results, and the fact that the formazan product is water-soluble, eliminating a solubilization step required for MTT.
Experimental Workflow: Viability Screening
The following diagram outlines the general workflow for assessing cell viability.
Caption: General workflow for a cell viability/cytotoxicity assay.
Protocol 1: WST-1 Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cancer or normal cell line (e.g., HCT-116, HeLa, HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well clear, flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a cell count and viability check (e.g., using Trypan Blue). Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the well will be ≤ 0.5% to avoid solvent toxicity. Prepare 2x solutions for your vehicle control (medium with the same final DMSO concentration) and a positive control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2x compound dilutions, vehicle, or positive control solutions. This brings the final volume to 200 µL per well.
-
Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Development: Add 10 µL of WST-1 reagent directly to each well.
-
Incubation for Readout: Incubate the plate for 1-4 hours at 37°C. Monitor the color change in the vehicle control wells.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for background.
Data Analysis & Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log concentration of the compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description | Example Value |
| Cell Line | Human Colorectal Carcinoma | HCT-116 |
| Seeding Density | cells/well in 96-well plate | 8,000 |
| Treatment Duration | hours | 48 |
| IC₅₀ | Half-maximal inhibitory concentration | 15.5 µM |
| Positive Control | Doxorubicin IC₅₀ | 0.8 µM |
Part 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once an IC₅₀ value is established, the next phase is to investigate how this compound exerts its effects. Based on its chemical structure, we propose three primary avenues of investigation: impact on cell cycle and apoptosis, modulation of cellular NAD+ levels, and perturbation of intracellular signaling pathways.
A. Cell Cycle and Apoptosis Analysis via Flow Cytometry
Many cytotoxic compounds function by disrupting the normal progression of the cell cycle or by inducing programmed cell death (apoptosis).[5][7] Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of these processes at a single-cell level.[9]
Principle:
-
Cell Cycle Analysis: Cells are fixed, permeabilized, and stained with a fluorescent dye (like Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).
-
Apoptosis Analysis: A common method uses dual staining with Annexin V and PI. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. PI is a membrane-impermeable dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol 2: Cell Cycle Analysis
Procedure:
-
Cell Culture & Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency after treatment. Treat cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include vehicle and positive controls (e.g., nocodazole for G2/M arrest).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and centrifuge again.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).
-
Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).
B. Modulation of Cellular NAD+ Levels
Given the nicotinic acid core, this compound could potentially influence the cellular NAD+ pool, a central hub for metabolic regulation.[1][2]
Principle: Cellular NAD+ levels can be measured using a bioluminescent assay. The assay involves lysing the cells to release NAD+, which is then enzymatically converted to NADH. A reductase enzyme uses the NADH to convert a pro-luciferin substrate into luciferin, which is then quantified using luciferase. The resulting luminescent signal is proportional to the amount of NAD+ in the sample.
Protocol 3: NAD+/NADH-Glo™ Assay
Procedure:
-
Cell Culture & Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with a range of concentrations of this compound for a shorter duration (e.g., 4-8 hours) to capture metabolic changes.
-
Cell Lysis: Add the NAD+/NADH-Glo™ Reagent directly to the wells, which lyses the cells and contains the detection enzymes.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow the enzymatic reactions to proceed.
-
Data Acquisition: Measure the luminescence using a plate-based luminometer.
-
Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the relative change in the total NAD+ pool.
C. Analysis of Intracellular Signaling Pathways
Bioactive compounds frequently exert their effects by modulating intracellular signaling cascades, often involving protein phosphorylation.[10][11] Phospho-flow cytometry is an ideal technique to measure the phosphorylation status of key signaling proteins within specific cell populations.[12][13][14]
Principle: This method combines the principles of antibody-based detection with flow cytometry. Cells are treated, fixed to preserve their signaling state, and then permeabilized to allow entry of fluorophore-conjugated antibodies specific to a phosphorylated form of a target protein (e.g., Phospho-ERK, Phospho-Akt). The fluorescence intensity provides a quantitative measure of the target's activation state at the single-cell level.[13]
Caption: Workflow for Phospho-Flow Cytometry analysis.
Protocol 4: Phospho-Flow Cytometry for ERK1/2 Activation
Procedure:
-
Cell Treatment: Culture cells in suspension or in plates. Treat with this compound at the IC₅₀ concentration over a time course (e.g., 0, 5, 15, 30, 60 minutes) to capture transient signaling events.[10]
-
Fixation: Immediately stop the reaction by adding formaldehyde directly to the medium to a final concentration of 4%. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize by adding ice-cold 90% methanol. Incubate on ice for 30 minutes. This step is crucial for allowing antibody access to intracellular targets.
-
Staining: Wash out the methanol and stain the cells with a fluorophore-conjugated antibody against a phospho-protein of interest (e.g., Alexa Fluor® 488 conjugate of anti-Phospho-p44/42 MAPK (Erk1/2)).
-
Acquisition & Analysis: Analyze on a flow cytometer. Compare the median fluorescence intensity (MFI) of the phospho-protein in treated samples to the untreated control to determine changes in pathway activation.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach to characterizing the cellular activity of this compound. By starting with a broad cell viability screen, researchers can establish basic efficacy and a working concentration range. Subsequent mechanistic assays focused on cell cycle, apoptosis, metabolic function (NAD+), and intracellular signaling can then provide a much deeper understanding of the compound's mode of action. The results from these assays will guide further experiments, such as identifying specific protein targets, evaluating effects in more complex 3D culture models, or advancing to in vivo studies. This systematic workflow ensures a robust and efficient characterization of novel chemical entities in drug discovery and development.
References
- 1. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Experimental and engineering approaches to intracellular communication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Design: Analyzing Intracellular Signaling With Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 13. Flow Cytometric Analysis of Cell Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of Crude 2-Methylnicotinohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of crude 2-methylnicotinohydrazide, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of purity for downstream applications and regulatory compliance, this document outlines systematic approaches to achieve high-purity this compound. We will explore purification strategies, primarily focusing on recrystallization and column chromatography, supported by analytical techniques for purity assessment, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be robust and adaptable, with a strong emphasis on the scientific rationale behind each step to empower researchers in their drug development endeavors.
Introduction: The Significance of Purity for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can have a profound impact on the efficacy, safety, and stability of the final drug product. The synthesis of this compound, commonly achieved through the hydrazinolysis of a corresponding ester such as ethyl 2-methylnicotinate, can result in a crude product containing a variety of impurities.[1]
Potential Impurities in Crude this compound:
-
Unreacted Starting Materials: Residual ethyl 2-methylnicotinate and hydrazine hydrate.
-
Byproducts: Diacyl hydrazines and other side-reaction products.
-
Degradation Products: Compounds formed due to the instability of the target molecule under reaction or workup conditions.
-
Isomers: Structural isomers that may form during synthesis. It has been noted that even after repeated recrystallization, some hydrazone derivatives of this compound exist as mixtures of isomers.[2][3]
Given the potential for these impurities, a robust purification strategy is not merely a recommendation but a necessity. This guide provides the foundational knowledge and practical protocols to achieve the desired purity of this compound.
Purification Strategies: A Multi-faceted Approach
The selection of an appropriate purification technique is contingent on the physicochemical properties of this compound and its impurities, such as solubility, polarity, and stability.[4] A combination of methods often yields the best results.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For aromatic hydrazides, lower alcohols like ethanol and methanol have proven to be effective recrystallization solvents.[5]
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent System | Rationale |
| Ethanol (95% or absolute) | Often provides good solubility at elevated temperatures and lower solubility at room temperature for hydrazides. |
| Methanol | Similar to ethanol, can be an effective solvent for recrystallization of polar compounds. |
| Acetonitrile | A polar aprotic solvent that can offer different selectivity for impurity removal. |
| Ethanol/Water or Methanol/Water | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. |
Experimental Protocol: Recrystallization of Crude this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently in a water bath to assess solubility at an elevated temperature. The ideal solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the selected solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.
Troubleshooting Recrystallization:
-
Oiling out: If the compound separates as an oil, try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
No crystal formation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Column Chromatography: For Enhanced Purity
When recrystallization alone is insufficient to achieve the desired purity, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through the column.
Workflow for Column Chromatography Purification:
Caption: Workflow for the purification of this compound by column chromatography.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is a suitable choice.
-
Eluent System: A mixture of a non-polar solvent (e.g., n-hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the this compound.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Analytical Methods for Purity Assessment
A crucial aspect of purification is the ability to accurately assess the purity of the starting material and the final product.
Thin-Layer Chromatography (TLC)
TLC is a rapid and indispensable tool for monitoring the progress of a reaction and the effectiveness of a purification process.[6][7]
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 3:7 v/v) is a good starting point. The polarity can be adjusted to achieve good separation. Adding a small amount of a more polar solvent like methanol may be necessary.
-
Visualization: UV light (254 nm) is typically used for visualization. Staining with iodine or potassium permanganate can also be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. For pyridine derivatives, reversed-phase HPLC is a common approach.[8][9][10]
Table 2: Suggested HPLC Method Parameters for this compound Purity Analysis
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more retained components. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 275 nm[9] |
| Injection Volume | 10 µL |
Protocol for HPLC Method Development:
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Method Optimization: Inject the sample and adjust the mobile phase composition and gradient to achieve a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.
-
Purity Calculation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity. Both ¹H and ¹³C NMR should be performed.[2][11][12]
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the pyridine ring.
-
Methyl Protons: A singlet in the aliphatic region (typically 2-3 ppm) corresponding to the methyl group.
-
Hydrazide Protons (-CONHNH₂): Broad signals that may be exchangeable with D₂O. The chemical shifts of these protons can be variable.
Purity Assessment by NMR:
-
The presence of impurity peaks in the NMR spectrum can indicate the level of purity.
-
Quantitative NMR (qNMR) can be used for the precise determination of purity by integrating the signals of the target compound against a certified internal standard.
Conclusion
The purification of crude this compound is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach, beginning with recrystallization and followed by column chromatography if necessary, can yield a product of high purity. The diligent application of analytical techniques such as TLC, HPLC, and NMR is essential for monitoring the purification process and for the final characterization of the purified material. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to confidently and efficiently purify this compound for their research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. iitg.ac.in [iitg.ac.in]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: A Robust and Scalable Synthesis of 2-Methylnicotinohydrazide for Preclinical Research
Abstract
This application note provides a detailed, step-by-step protocol for the large-scale synthesis of 2-methylnicotinohydrazide, an important heterocyclic scaffold for drug discovery and development. The described methodology is designed for scalability to produce multi-gram to kilogram quantities of high-purity material suitable for preclinical toxicology and efficacy studies. Emphasis is placed on process control, safety, and analytical validation to ensure batch-to-batch consistency, adhering to the principles of Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[1][2][3][4] This guide is intended for researchers, chemists, and drug development professionals requiring a reliable source of this compound for their research programs.
Introduction: The Need for a Scalable Synthesis
Nicotinic acid hydrazide derivatives are a class of compounds recognized for their wide spectrum of biological activities.[5][6][7] Specifically, the this compound moiety serves as a key building block in the synthesis of novel therapeutic agents. Early-stage drug development, particularly preclinical evaluation, demands a consistent and reliable supply of the active substance.[8] The transition from bench-scale synthesis to a process capable of producing hundreds of grams or more presents significant challenges in terms of reaction control, purification, and analytical characterization.
This document outlines a two-step synthetic route, optimized for scale, proceeding from 2-methylnicotinic acid via an ethyl ester intermediate. The causality behind each procedural step, choice of reagents, and purification strategy is explained to provide a comprehensive understanding of the process. Furthermore, rigorous in-process controls (IPCs) and final product quality control (QC) specifications are detailed to ensure the material meets the stringent purity requirements for preclinical use.
Overall Synthetic Strategy
The synthesis is a two-step process beginning with the readily available 2-methylnicotinic acid.
-
Esterification: A Fischer esterification of 2-methylnicotinic acid with ethanol, catalyzed by sulfuric acid, yields the intermediate, ethyl 2-methylnicotinate. This classic method is chosen for its cost-effectiveness, high conversion, and straightforward workup, making it ideal for large-scale production.
-
Hydrazinolysis: The ethyl ester intermediate is then reacted with hydrazine hydrate. This nucleophilic acyl substitution reaction efficiently converts the ester to the desired this compound.[9]
The overall workflow, from starting materials to the final, quality-controlled product, is depicted below.
Caption: Overall workflow for the synthesis and release of this compound.
Detailed Synthesis Protocol
Materials and Equipment
| Material/Reagent | Grade | Supplier | Notes |
| 2-Methylnicotinic Acid | ≥98% | Commercial | Starting Material |
| Ethanol, Anhydrous | ACS Reagent | Commercial | Solvent for both steps |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | Commercial | Catalyst |
| Hydrazine Hydrate | 80% in H₂O | Commercial | Highly Toxic! Handle with extreme care. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For neutralization |
| Isopropanol (IPA) | ACS Grade | Commercial | Recrystallization solvent |
| Equipment | |||
| 20L Jacketed Glass Reactor | With overhead stirrer, condenser, temp probe | ||
| 5L Rotary Evaporator | For solvent removal | ||
| Buchner Funnel & Vacuum Flask | For filtration | ||
| Vacuum Oven | For drying final product |
Step 1: Synthesis of Ethyl 2-Methylnicotinate (Intermediate)
Rationale: This step converts the carboxylic acid to an ester, which is a more reactive electrophile for the subsequent hydrazinolysis. Using ethanol as both reagent and solvent, driven by an acid catalyst, is a robust and economical choice for large-scale synthesis.
-
Reactor Setup: Assemble the 20L reactor with an overhead stirrer, thermocouple, and a reflux condenser. Ensure the system is dry.
-
Charging Reagents: Charge the reactor with 2-methylnicotinic acid (1.00 kg, 7.29 mol) and anhydrous ethanol (8.0 L).
-
Catalyst Addition: Begin stirring to form a slurry. Slowly and carefully add concentrated sulfuric acid (215 mL, 4.01 mol) to the mixture via an addition funnel. An exotherm will be observed; maintain the temperature below 40°C during the addition.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. The reaction is complete when <2% of the starting material remains.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately 70% using a rotary evaporator.
-
Slowly pour the concentrated mixture into a separate vessel containing ice-cold water (10 L).
-
Carefully neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The product will precipitate as a white solid or oil.
-
Extract the aqueous layer with dichloromethane (3 x 2 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-methylnicotinate as a pale yellow oil.
-
Expected Yield: 1.10 - 1.20 kg (91-99%). The product is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
Rationale: Hydrazinolysis is a direct and efficient method for converting the ester to the hydrazide. A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion. Ethanol is an excellent solvent as it dissolves the starting ester and is compatible with the reagent.
-
Reactor Setup: Charge the crude ethyl 2-methylnicotinate (1.10 kg, 6.66 mol) and ethanol (5.5 L) into the 20L reactor.
-
Reagent Addition: Begin stirring and add hydrazine hydrate (80%, 0.63 L, 13.32 mol) dropwise. A slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 6-8 hours. A precipitate will form as the reaction progresses.
-
IPC: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Isolation and Purification:
-
Cool the reaction mixture to 0-5°C and hold for at least 2 hours to maximize crystallization.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethanol (2 x 1 L) to remove unreacted hydrazine and other impurities.
-
Recrystallization: Transfer the crude solid to a clean reactor and add isopropanol (approx. 5-7 L per kg of crude product). Heat to reflux until all the solid dissolves, then cool slowly to 0-5°C to induce crystallization.
-
Filter the purified product, wash with cold isopropanol (2 x 1 L), and dry in a vacuum oven at 50°C until a constant weight is achieved.
-
Expected Yield: 0.85 - 0.95 kg (84-94% from ester).
-
Quality Control for Preclinical Batches
Ensuring the quality and purity of the final compound is paramount for the integrity of preclinical studies.[10] Each batch must be tested against a predefined set of specifications.
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form |
| Identity | ¹H NMR, FT-IR | Conforms to reference standard | Confirms molecular structure[9] |
| Purity (Assay) | HPLC (UV, 265 nm) | ≥ 98.5% | Quantifies the amount of active substance |
| Related Substances | HPLC | Any single impurity: ≤ 0.15%Total impurities: ≤ 0.50% | Controls process-related impurities and degradants |
| Residual Hydrazine | HPLC-UV or GC after derivatization | ≤ 1 ppm | Hydrazine is a potential genotoxic impurity and must be strictly controlled.[11][12][13] |
| Residual Solvents | GC-HS | Ethanol: ≤ 5000 ppmIsopropanol: ≤ 5000 ppm | Ensures solvents are below ICH safety limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Controls water content which can affect stability |
| Melting Point | Capillary Method | Conforms to reference (e.g., 148-152°C) | A simple indicator of purity[5] |
Process Logic and Critical Parameters
The successful scaling of this synthesis relies on careful control of several key parameters. The logic behind these controls is essential for ensuring a reproducible and safe process.
Caption: Relationship between critical process parameters and outcomes.
Safety and Handling Precautions
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[14] It must be handled exclusively within a certified chemical fume hood. Personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles. An emergency shower and eyewash station must be readily accessible.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive. It reacts violently with water, generating significant heat. Always add acid to other liquids slowly and with cooling.
-
Solvents: Ethanol and isopropanol are flammable. All heating should be conducted using controlled equipment (e.g., heating mantles, jacketed reactors). Ensure the area is well-ventilated and free from ignition sources.
-
Waste Disposal: All waste streams, especially those containing hydrazine, must be segregated and disposed of according to institutional and local environmental regulations. Quench residual hydrazine with a solution of sodium hypochlorite (bleach) before disposal.
References
- 1. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 2. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) [who.int]
- 5. Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives - ProQuest [proquest.com]
- 6. jrmg.um.edu.my [jrmg.um.edu.my]
- 7. Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives | Semantic Scholar [semanticscholar.org]
- 8. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Formulation of 2-Methylnicotinohydrazide for In Vivo Testing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-methylnicotinohydrazide for in vivo preclinical studies. Given that novel chemical entities (NCEs) frequently exhibit poor aqueous solubility, this guide emphasizes a systematic approach, beginning with essential pre-formulation characterization to inform the selection of an appropriate vehicle and administration route. Detailed, step-by-step protocols for preparing solutions, suspensions, and co-solvent systems for oral and parenteral administration are provided, underpinned by the scientific rationale for each methodological choice. The objective is to enable the preparation of stable, homogenous, and dose-accurate formulations to ensure reliable and reproducible results in pharmacokinetic and efficacy studies.
Introduction and Core Formulation Challenges
This compound, a derivative of nicotinic acid hydrazide, belongs to a class of compounds investigated for a range of biological activities, including potential antitubercular properties similar to its structural relative, isoniazid.[1] A critical hurdle in the preclinical evaluation of many NCEs, including hydrazide derivatives, is achieving adequate drug exposure in animal models.[2][3] This is often directly linked to the compound's physicochemical properties, primarily poor water solubility.
The formulation strategy for this compound must therefore address two primary challenges:
-
Poor Solubility: Like many heterocyclic small molecules, it is anticipated to have low solubility in aqueous vehicles, complicating the preparation of simple injectable or oral solutions.[3][4]
-
Chemical Stability: Hydrazide and hydrazone derivatives can be susceptible to hydrolysis or tautomeric interconversion, particularly in aqueous solutions or when exposed to light, which can impact the integrity of the administered dose.[5][6]
The goal of any preclinical formulation is to maximize exposure for safety and efficacy testing, often by formulating to the limits of solubility.[3] This guide outlines a logical workflow to develop a suitable formulation for this compound.
Pre-Formulation Assessment: The Foundation of Rational Design
Before committing to a specific formulation, a preliminary assessment of the compound's solubility and stability is paramount. This data-driven approach minimizes wasted resources and ensures the chosen vehicle is appropriate for the intended study.[2]
Recommended Solubility Screening Protocol
This protocol determines the approximate solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.
Methodology:
-
Place a pre-weighed amount (e.g., 2-5 mg) of this compound into separate 1.5 mL glass vials.
-
Add a small, precise volume (e.g., 100 µL) of a test vehicle to each vial.
-
Vortex the vials vigorously for 2-3 minutes.
-
If the solid dissolves completely, add another aliquot of the vehicle and repeat until the compound precipitates or the desired concentration is exceeded.
-
If the solid does not dissolve, place the vials on a shaker at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect for undissolved solid. Centrifuge the vials with undissolved material to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
Table 1: Panel of Recommended Solvents for Initial Screening
| Vehicle/Excipient Category | Specific Example | Primary Use/Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH; ideal for i.v. if soluble. |
| Aqueous Buffers (Acidic) | Citrate Buffer, pH 3-5 | For ionizable compounds that may be more soluble at low pH.[7] |
| Co-solvents (Glycols) | Polyethylene Glycol 400 (PEG 400) | A common, safe co-solvent for oral and parenteral routes.[7][8] |
| Co-solvents (Glycols) | Propylene Glycol (PG) | Another widely used co-solvent, often in combination with others. |
| Co-solvents (Aprotic) | Dimethyl Sulfoxide (DMSO) | High solubilizing power, but use should be minimized in vivo.[7] |
| Surfactants (Non-ionic) | Polysorbate 80 (Tween® 80) | Forms micelles to solubilize lipophilic compounds; enhances stability.[9] |
| Surfactants (Non-ionic) | Solutol® HS 15 | Solubilizer and emulsifier used in parenteral formulations.[7] |
| Suspending Agents | 0.5% (w/v) Methylcellulose (MC) in Water | For creating uniform oral suspensions when solubility is too low. |
| Suspending Agents | 0.5% (w/v) Carboxymethyl Cellulose (CMC) | Another standard agent for oral suspensions.[10] |
| Oils/Lipids | Sesame Oil / Sunflower Oil | For subcutaneous (SC) depot formulations or oral lipid-based systems.[8] |
Preliminary Stability Assessment
Once a promising vehicle or co-solvent system is identified, a short-term stability study is crucial.
Methodology:
-
Prepare the formulation of this compound at the target concentration in the selected vehicle.
-
Store aliquots under different conditions: refrigerated (2-8 °C), room temperature (20-25 °C), and protected from light.
-
At specified time points (e.g., 0, 4, 24, and 48 hours), analyze the samples for:
-
Visual Appearance: Check for precipitation, crystallization, or color change.
-
Chemical Purity: Use HPLC to quantify the parent compound and detect any new degradation peaks.
-
pH: Measure to ensure it remains constant.
-
Formulation Development Workflow
The choice of formulation is dictated by the pre-formulation data, the intended route of administration, and the required dose. The following diagram illustrates a typical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural investigations of aroylhydrazones derived from nicotinic acid hydrazide in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. crodapharma.com [crodapharma.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methylnicotinohydrazide in Medicinal Chemistry
Introduction: The Versatility of the 2-Methylnicotinohydrazide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound scaffold is one such entity. As a derivative of nicotinic acid (Vitamin B3), it is rooted in a biocompatible and synthetically accessible core.[1][2] Its true potential, however, is unlocked by the presence of the hydrazide functional group (-CONHNH₂), which serves as a versatile chemical handle for creating extensive libraries of derivatives.
This scaffold shares a critical structural feature with isoniazid (Isonicotinic acid hydrazide), a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][3] This similarity has logically positioned this compound and its analogues as prime candidates for developing novel antitubercular agents, particularly in the face of rising drug resistance.[4][5] Beyond this primary application, the scaffold has demonstrated significant promise in the realms of anticancer and antifungal drug discovery, making it a subject of intense investigation for researchers and drug development professionals.[6][7]
This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this compound derivatives. It is designed to equip researchers with both the theoretical framework and the practical protocols necessary to harness the full potential of this versatile scaffold.
Part 1: Synthesis of this compound and Its Derivatives
The synthetic accessibility of the this compound core is a key advantage for its application in medicinal chemistry. The most common and efficient pathway involves the hydrazinolysis of a corresponding ester precursor, which itself can be generated through multicomponent reactions.[4] This allows for the facile introduction of diversity at various points of the molecule.
General Synthetic Workflow
The overall strategy is a two-step process that first builds the substituted pyridine ring system and then introduces the reactive hydrazide moiety.
Caption: General synthetic pathway for this compound and its hydrazone derivatives.
Protocol 1: Synthesis of 6-Aryl-2-Methylnicotinohydrazide (Core Scaffold)
This protocol details the synthesis of the core hydrazide structure from its corresponding ethyl ester, a method widely reported for its high yields and reliability.[4][8]
Causality Behind Experimental Choices:
-
Reactant: Ethyl 6-aryl-2-methylnicotinate serves as the stable precursor. The ethyl ester group is an excellent leaving group for nucleophilic acyl substitution.
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) is used in excess to act as both the nucleophile and often as the solvent, driving the reaction to completion.
-
Solvent: Ethanol is a common co-solvent as it readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction mixture.
-
Condition: Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of hydrazine on the ester's carbonyl carbon.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate ethyl 6-aryl-2-methylnicotinate (10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add an excess of hydrazine hydrate (99%, ~50 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates as a white solid. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Characterization Data: [4]
-
IR (KBr, cm⁻¹): Look for characteristic absorption bands for N-H stretching (3180-3420 cm⁻¹), C=O stretching (1635-1665 cm⁻¹), and the absence of the ester C-O stretch.
-
¹H-NMR (DMSO-d₆, δ ppm): Expect signals for the methyl protons (~2.6 ppm), aromatic protons, a broad singlet for the NH₂ protons (~4.5 ppm, D₂O exchangeable), and a broad singlet for the CONH proton (~9.5 ppm, D₂O exchangeable).
Part 2: Applications in Antitubercular Drug Discovery
The structural analogy to isoniazid makes the this compound scaffold a highly attractive starting point for novel antitubercular agents. Research has focused on creating derivatives that can overcome existing resistance mechanisms and exhibit improved potency.[4]
Scientific Rationale & Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG).[3] The activated form then covalently adducts with NAD⁺, and this complex potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique and critical lipid components of the mycobacterial cell wall.[5] It is hypothesized that this compound derivatives may follow a similar mechanism of action, leveraging the hydrazide moiety for activation and subsequent target inhibition.
Caption: Hypothesized mechanism of action for antitubercular hydrazides, analogous to isoniazid.
Key Findings and Structure-Activity Relationships (SAR)
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent antitubercular activity. Lipophilicity has been identified as a key parameter influencing efficacy.[4]
| Compound Series | Key Modification | MIC vs. M. tuberculosis (µg/mL) | Cytotoxicity (Cancer Cell Lines) | Reference |
| Parent Hydrazide | 6-(4-bromophenyl) | >50 | - | [4] |
| Isatin Hydrazide 8b | N'-substitution with 5-chloro-isatin | 12.5 | Devoid of apparent cytotoxicity | [4] |
| Isatin Hydrazide 8c | N'-substitution with 5-bromo-isatin | 6.25 | Devoid of apparent cytotoxicity | [4] |
| Phenyl Hydrazide 4a | 6-phenyl | 25 | - | [4] |
Key SAR Insights:
-
N'-Substitution is Crucial: Condensation of the free hydrazide with other moieties, particularly isatins, dramatically enhances activity compared to the parent hydrazide.[4]
-
Halogenation on Isatin: Incorporating electron-withdrawing halogens (Cl, Br) at the 5-position of the isatin ring significantly boosts potency, with bromine being superior to chlorine.[4] This suggests that both electronic effects and lipophilicity contribute to the interaction with the biological target or cell penetration.
-
Favorable Safety Profile: The most potent antitubercular compounds were found to be non-toxic to a panel of human cancer cell lines, indicating a favorable therapeutic index and selectivity for the mycobacterial target.[4]
Protocol 2: In Vitro Antitubercular Activity Screening (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Principle of the Assay: Alamar Blue (resazurin) is a redox indicator that is blue and non-fluorescent in its oxidized state. In the presence of metabolically active (i.e., living) mycobacteria, it is reduced to the pink, fluorescent resorufin. Inhibition of growth is therefore measured by the absence of a color change.
Step-by-Step Methodology:
-
Preparation: Prepare a serial two-fold dilution of the test compounds (e.g., from 100 µg/mL to 0.8 µg/mL) in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv strain to each well. Include positive control wells (bacteria, no drug) and negative control wells (broth only). Also include wells with standard drugs like isoniazid and rifampicin.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Assay Development: Add a freshly prepared mixture of Alamar Blue solution and Tween 80 to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24 hours.
-
Data Reading: Visually inspect the wells. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. Results can also be read fluorometrically for quantitative analysis.
Part 3: Applications in Anticancer Drug Discovery
The hydrazone linkage (-C=N-NH-C=O) is a well-established pharmacophore in anticancer drug design. Derivatives of this compound incorporating this linkage have been investigated for their antiproliferative activities against a range of human cancer cell lines.[7][8]
Scientific Rationale & Potential Mechanisms
Hydrazone derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.[7] One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by targeted anticancer agents.
Key Findings in Antiproliferative Activity
Studies have shown that certain hydrazone derivatives of this compound exhibit significant cytotoxic activity. The nature of the aromatic ring condensed with the hydrazide core is a key determinant of potency.
| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Key Observation | Reference |
| 6a-i (General) | K562 (Leukemia) | 25.0 - 66.8 | Variable activity based on substitution. | [8] |
| Compound 6c | K562 (Leukemia) | 24.99 | Most active in the series. | [8] |
| Metal Complexes | A549 (Lung) | Concentration-dependent | Complexation with transition metals (Mn, Co, Cu, Cd) significantly enhanced cytotoxicity compared to the ligand alone. | [7] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.[10]
Principle of the Assay: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a proven and highly adaptable platform for medicinal chemistry. Its straightforward synthesis allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent and promising activity in critical therapeutic areas, most notably as antitubercular and anticancer agents. The favorable safety profile observed for some of the most active antitubercular compounds underscores the potential for developing selective agents with a high therapeutic index.[4]
Future research should focus on:
-
Lead Optimization: Further refining the structure of the most potent hits to improve their pharmacokinetic and pharmacodynamic properties (ADME/Tox).
-
In Vivo Evaluation: Progressing promising candidates from in vitro assays to preclinical animal models to assess their efficacy and safety in a whole-organism context.
-
Mechanism Deconvolution: Conducting detailed biochemical and cellular assays to definitively elucidate the mechanism of action for the most active compounds, confirming target engagement and identifying potential resistance pathways.
-
Broadening Scope: Exploring the scaffold's potential against other therapeutic targets, including different microbial pathogens and other classes of enzymes implicated in human disease.
By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to continue unlocking the therapeutic potential of this compound and its rich chemical space.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides | MDPI [mdpi.com]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylnicotinohydrazide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Introduction
2-Methylnicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features—a pyridine ring substituted with a methyl group and a hydrazide moiety—provide multiple reactive sites for the construction of a diverse array of heterocyclic compounds. The presence of the pyridine nucleus, a common motif in pharmaceuticals, coupled with the reactivity of the hydrazide group, makes this molecule a privileged starting material for developing novel compounds with significant therapeutic potential. This guide provides an in-depth exploration of the application of this compound in the synthesis of various biologically active heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. Detailed protocols, mechanistic insights, and data are presented to empower researchers in their drug discovery and development endeavors.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the nucleophilic nature of the terminal amino group of the hydrazide and the ability of the hydrazide moiety to undergo cyclocondensation reactions. The pyridine ring can influence the reactivity of the hydrazide and can also be a key pharmacophoric feature in the final compounds.
Figure 1: Key heterocyclic scaffolds accessible from this compound.
Application I: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as an excellent precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Mechanistic Pathway
The most common route involves a two-step process. First, this compound is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a dithiocarbazinate salt. This intermediate is then cyclized to afford the 5-(2-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This thiol can be further functionalized.
Figure 2: General pathway for the synthesis of 1,3,4-oxadiazole-2-thiol from this compound.
Protocol 1: Synthesis of 5-(2-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and potassium hydroxide (0.01 mol) in absolute ethanol (50 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.012 mol) dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
The reaction mixture is then refluxed for 8-10 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with cold water, and recrystallized from ethanol to yield the pure 5-(2-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 5-(2-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol | C₈H₇N₃OS | 193.23 | 225-227 | ~85 |
Application II: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer properties.[3][4] The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a particularly valuable intermediate for further derivatization.
Mechanistic Pathway
The synthesis of 4-amino-5-(2-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol is achieved by the reaction of the corresponding 5-(2-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the oxadiazole ring, leading to ring opening and subsequent recyclization to form the more stable triazole ring.
Figure 3: Conversion of a 1,3,4-oxadiazole to a 1,2,4-triazole.
Protocol 2: Synthesis of 4-Amino-5-(2-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Materials:
-
5-(2-Methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
A mixture of 5-(2-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol (0.01 mol) and hydrazine hydrate (0.02 mol) in absolute ethanol (50 mL) is refluxed for 12 hours.[3]
-
After cooling to room temperature, the solvent is removed under reduced pressure.[3]
-
The residue is treated with a dilute aqueous solution of hydrochloric acid to adjust the pH to 1-2, with stirring for 30 minutes at room temperature.[3]
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure product.[3]
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 4-Amino-5-(2-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol | C₈H₉N₅S | 207.26 | 210-212 | ~78 |
This 4-amino-1,2,4-triazole derivative can be further reacted with various aldehydes to form Schiff bases, which are precursors to a wide range of fused heterocyclic systems.[5]
Application III: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6] this compound can be utilized in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds.
Mechanistic Pathway
The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, proceeds through an initial condensation to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of a water molecule to yield the stable pyrazole ring. The regioselectivity of the reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound.
Figure 4: General scheme for the synthesis of pyrazoles from this compound.
Protocol 3: Synthesis of 1-(2-Methylnicotinoyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (0.01 mol) and acetylacetone (0.01 mol) is dissolved in ethanol (30 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to give the pure pyrazole derivative.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 1-(2-Methylnicotinoyl)-3,5-dimethyl-1H-pyrazole | C₁₂H₁₃N₃O | 215.25 | 98-100 | ~90 |
Biological Significance
The heterocyclic compounds synthesized from this compound have shown promising biological activities. For instance, various 1,2,4-triazole derivatives containing a pyridine moiety have demonstrated significant antifungal activity against phytopathogenic fungi.[3][5] Similarly, 1,3,4-oxadiazole derivatives are widely recognized for their broad-spectrum antimicrobial properties.[1][7][8] The pyrazole scaffold is a core component of several commercially available drugs, highlighting its therapeutic importance.[6] The strategic combination of the 2-methylpyridine core with these versatile heterocyclic rings offers a powerful approach for the development of new and effective therapeutic agents.
Conclusion
This compound has proven to be a highly adaptable and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its straightforward reactivity allows for the efficient construction of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, all of which are important scaffolds in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile molecule and to develop novel compounds with promising biological activities. The continued investigation into the applications of this compound is expected to yield further innovations in the field of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 2-Methylnicotinohydrazide
From the Senior Application Scientist: This Application Note details the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-methylnicotinohydrazide. Initial searches revealed limited specific public data for this exact molecule. Therefore, this guide establishes a comprehensive analytical framework by leveraging established principles for structurally similar compounds, such as nicotinohydrazide and the well-documented drug isoniazid (isonicotinohydrazide). The methodologies presented are grounded in first principles of chromatography and adhere to international regulatory standards, ensuring the resulting method is scientifically sound, reliable, and fit for purpose in a drug development environment.
Introduction and Analytical Objective
This compound is a pyridine carbohydrazide derivative.[1] As with related structures like nicotinamide and isoniazid, which are crucial in pharmaceutical and biological contexts, having a precise, accurate, and robust analytical method is essential for its characterization, quantification, and quality control.[2][3] This document provides a comprehensive guide for developing a stability-indicating HPLC method from fundamental principles, culminating in a fully validated protocol suitable for quantitative analysis in research and drug development settings.
The primary objective is to create a method that can separate this compound from potential impurities and degradation products, providing reliable quantification. The approach is based on a systematic evaluation of analyte physicochemical properties to inform the initial selection of chromatographic conditions, followed by methodical optimization and validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Analyte Characterization and Initial Strategy
A successful HPLC method begins with understanding the analyte's physicochemical properties.
-
Structure and Functionality: this compound possesses a pyridine ring, making it a weakly basic and polar aromatic compound.[1] It contains a hydrazide functional group which can participate in hydrogen bonding.
-
pKa (Dissociation Constant): The pyridine ring nitrogen imparts a basic character. The dissociation constant (pKa) is critical for selecting the mobile phase pH.[6] For pyridine-containing compounds, the pKa is typically in the range of 2-6. Operating the mobile phase pH at least 2 units away from the analyte's pKa ensures consistent protonation state and avoids poor peak shape.
-
UV Absorbance: The pyridine ring is a chromophore, making UV detection a suitable choice.[6] A UV scan of this compound in the mobile phase diluent is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For similar compounds like nicotinic acid and isoniazid, λmax is typically observed between 250 and 275 nm.[7][8]
Based on this profile, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point. This technique separates compounds based on their hydrophobicity, making it ideal for polar aromatic molecules using an aqueous-organic mobile phase.
Part 1: Initial Method Development Protocol
This section outlines the experimental steps to establish the foundational chromatographic conditions.
Materials and Reagents
-
Analyte: this compound reference standard
-
HPLC Grade Solvents: Acetonitrile (ACN), Methanol (MeOH)
-
Buffers: Potassium Dihydrogen Phosphate, Ammonium Dihydrogen Phosphate
-
Acids/Bases: Phosphoric Acid, Potassium Hydroxide for pH adjustment
-
Water: HPLC grade or ultrapure water
Step-by-Step Initial Parameter Selection
-
Column Selection:
-
Action: Choose a modern, high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Rationale: A C18 stationary phase provides sufficient hydrophobicity to retain polar aromatic compounds like this compound. The specified dimensions are standard for method development, balancing resolution, run time, and backpressure.
-
-
Detector Wavelength Selection:
-
Action: Prepare a dilute solution (~10 µg/mL) of this compound in a 50:50 mixture of water and acetonitrile. Scan the solution from 200 to 400 nm using a diode array detector (DAD) or UV-Vis spectrophotometer.
-
Rationale: This identifies the λmax, ensuring maximum detector sensitivity and a better signal-to-noise ratio. For related compounds, a detection wavelength of 254 nm is a common starting point.[7]
-
-
Mobile Phase Preparation (Initial Conditions):
-
Action (Aqueous Component): Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with phosphoric acid.
-
Rationale: A buffer is essential to control the mobile phase pH and ensure consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes. A pH of 3.0 will ensure the pyridine nitrogen is fully protonated, promoting good peak shape.
-
Action (Organic Component): Use HPLC grade Acetonitrile (ACN).
-
Rationale: ACN is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency.
-
-
Initial Chromatographic Run (Isocratic Elution):
-
Action: Set up an isocratic elution with a mobile phase composition of 80% Buffer (pH 3.0) and 20% ACN. Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Inject a 10 µL sample solution (~10 µg/mL).
-
Rationale: This starting condition provides a baseline chromatogram. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak. If the analyte elutes too early (k' < 2), decrease the ACN percentage. If it elutes too late (k' > 10), increase the ACN percentage.
-
Part 2: Systematic Method Optimization
Once the initial conditions are established, the method must be optimized to achieve the desired separation and peak characteristics.
Optimization Workflow
The optimization process is a systematic adjustment of parameters to meet predefined performance criteria.
Caption: Workflow for systematic HPLC method optimization.
Optimization Protocol
-
Optimize Mobile Phase Strength (% Organic):
-
Goal: Achieve a retention factor (k') between 2 and 10.
-
Action: Systematically vary the percentage of ACN (e.g., in 5% increments) while keeping the buffer, pH, flow rate, and temperature constant. Plot the retention time against the % ACN to determine the optimal composition.
-
-
Optimize Mobile Phase pH:
-
Goal: Achieve a symmetrical peak (Tailing Factor ≤ 1.5).
-
Action: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 4.0, 6.9).[7] Inject the sample under each condition.
-
Rationale: The pH can significantly impact the peak shape of ionizable compounds. Testing different pH values helps find the "sweet spot" where secondary interactions with the silica backbone are minimized.
-
-
Evaluate Gradient Elution (if necessary):
-
Goal: Improve resolution of complex mixtures or reduce run time.
-
Action: If isocratic elution fails to separate all components, develop a linear gradient (e.g., from 10% to 90% ACN over 20 minutes).
-
Rationale: A gradient is effective for samples containing compounds with a wide range of polarities.
-
| Parameter to Optimize | Typical Range | Rationale |
| % Acetonitrile (ACN) | 5% - 95% | Primary control for retention time and selectivity. |
| Mobile Phase pH | 2.5 - 7.0 | Controls ionization state, affecting peak shape and retention. |
| Flow Rate | 0.8 - 1.5 mL/min | Affects run time, backpressure, and efficiency. |
| Column Temperature | 25 °C - 40 °C | Influences viscosity and can improve peak shape and selectivity. |
Part 3: Method Validation Protocol (ICH Q2(R1))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) guidelines.[4][10]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte only, without interference. | Peak purity index > 0.999; baseline resolution (Rs > 2) from adjacent peaks. |
| Linearity | To show a direct proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%.[11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters remain within limits; RSD of results ≤ 2.0%. |
Experimental Protocols for Validation
-
Specificity Protocol:
-
Prepare solutions of a placebo (matrix without analyte).
-
Prepare a solution of the this compound reference standard.
-
Subject the analyte to forced degradation (acid, base, peroxide, heat, light).
-
Inject all samples and analyze the chromatograms to ensure no interfering peaks at the analyte's retention time and demonstrate peak purity using a DAD.
-
-
Linearity Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration.[12]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (Recovery) Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Precision Protocol:
-
Repeatability (Intra-day): Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Compare the results from both sets.
-
-
Robustness Protocol:
-
Identify critical method parameters (e.g., pH, % ACN, flow rate).
-
Make small, deliberate changes to these parameters (e.g., pH ± 0.2 units, % ACN ± 2%, Flow Rate ± 0.1 mL/min).
-
Analyze the sample under each modified condition and evaluate the impact on retention time, peak shape, and quantitative results.
-
Part 4: Final Optimized and Validated Method
This section presents the final method parameters after development and optimization.
Final Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with DAD |
| Column | Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation Protocol
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution: Prepare the sample to achieve a final target concentration of 100 µg/mL using the same diluent. Filter the solution through a 0.45 µm syringe filter before injection.[7]
Analytical Workflow Diagram
Caption: Overall workflow for sample analysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
- 11. tandfonline.com [tandfonline.com]
- 12. pjmhsonline.com [pjmhsonline.com]
Application Notes & Protocols: Strategic Derivatization of 2-Methylnicotinohydrazide for Enhanced Biological Activity
Document ID: AN-MNH-2025-12-30
Abstract
The pyridine nucleus, particularly in the form of nicotinic acid and its derivatives, represents a cornerstone scaffold in medicinal chemistry due to its presence in numerous natural products and pharmacologically active agents.[1] 2-Methylnicotinohydrazide, an analogue of the frontline anti-tuberculosis drug isoniazid, serves as a versatile and highly valuable starting material for chemical modification.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We present validated, step-by-step protocols for synthesizing key derivatives—specifically hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles—and explain the chemical rationale behind these modifications. The primary objective of such derivatization is to modulate physicochemical properties, such as lipophilicity, to enhance membrane permeability and target engagement, thereby amplifying biological activity against a spectrum of pathogens, including Mycobacterium tuberculosis.[3][4][5]
Introduction: The Rationale for Derivatization
Hydrazides and their subsequent derivatives, hydrazones, are classes of compounds that attract significant investigation due to their synthetic accessibility and broad range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[2][6][7][8] The core structure of this compound features a reactive hydrazide moiety (-CONHNH₂) that is ripe for chemical elaboration.
The primary goals of derivatizing this scaffold are:
-
Modulation of Lipophilicity: The introduction of various lipophilic groups (e.g., substituted aryl rings) can enhance the compound's ability to penetrate the lipid-rich cell wall of mycobacteria, a crucial factor for antitubercular activity.[3][4][5]
-
Introduction of New Pharmacophores: Condensing the hydrazide with different aldehydes, ketones, or isatins introduces new functional groups that can form additional binding interactions with biological targets.[3]
-
Formation of Stable Heterocyclic Rings: Cyclizing the hydrazide or its hydrazone derivatives into stable five-membered rings like 1,3,4-oxadiazoles and 1,2,4-triazoles creates rigid structures that are known bioisosteres of amides and esters, often leading to improved metabolic stability and potent biological activity.[9][10][11]
This guide outlines three robust and reproducible synthetic pathways to achieve these goals, providing both the "how" and the "why" for each experimental step.
Strategic Derivatization Pathways
The derivatization of this compound can be visualized as a branching workflow, starting with the synthesis of versatile hydrazone intermediates, which can then be further modified into more complex heterocyclic systems.
Figure 1: Core derivatization workflows starting from this compound.
Protocol 1: Synthesis of N'-Arylidene-2-methylnicotinohydrazides (Hydrazones)
Hydrazone formation is a robust condensation reaction that serves as the primary and most direct method for introducing structural diversity. The imine (-C=N-) linkage formed is a key structural motif in many biologically active molecules.[12][13]
Scientific Rationale
The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. A catalytic amount of acid is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. The subsequent dehydration step is driven by the formation of a stable, conjugated system. Ethanol is an ideal solvent as it readily dissolves the reactants and is easily removed post-reaction.
Reaction Scheme
Figure 2: General reaction for hydrazone synthesis.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 0.01 mol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount (0.01 mol) of the desired substituted aldehyde (e.g., 4-chlorobenzaldehyde, isatin).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. In most cases, the hydrazone product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). The formation of the hydrazone is confirmed by the appearance of a characteristic imine proton (-N=CH-) signal in the ¹H NMR spectrum (typically δ 8.0-9.0 ppm) and the disappearance of the aldehyde proton signal.[2][8]
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide array of biological activities, including antibacterial and anticancer effects.[9][11] This protocol describes the oxidative cyclization of the hydrazone intermediates prepared in Protocol 1.
Scientific Rationale
This transformation involves an intramolecular cyclodehydration reaction. An oxidizing agent, such as lead dioxide or iodine, facilitates the removal of two hydrogen atoms, promoting the formation of the five-membered heterocyclic ring.[11][14] The reaction is typically carried out in an acidic medium like glacial acetic acid, which acts as both a solvent and a catalyst.
Reaction Scheme
Figure 3: Cyclization of a hydrazone to a 1,3,4-oxadiazole.
Detailed Step-by-Step Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, add the synthesized N'-arylidene-2-methylnicotinohydrazide (0.01 mol) to glacial acetic acid (40 mL) with stirring until a homogenous solution is formed.[14]
-
Addition of Oxidizing Agent: To this solution, add lead (IV) oxide (2.4 g, 0.01 mol) portion-wise while stirring. Caution: Lead compounds are toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture vigorously at room temperature (25°C) for 1 hour.[14]
-
Quenching and Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-water. The crude product will precipitate.
-
Aging: Allow the mixture to stand for 24 hours to ensure complete precipitation.[14]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture).
-
Characterization: Confirm the structure of the 2,5-disubstituted-1,3,4-oxadiazole by spectroscopic methods. The successful cyclization is indicated by the disappearance of the N-H and C=O signals of the hydrazide moiety in the IR spectrum and the absence of the imine proton in the ¹H NMR spectrum.
Protocol 3: Synthesis of 4-Amino-5-(2-methylpyridin-3-yl)-4H-1,2,4-triazole-3-thiol
1,2,4-Triazoles are another class of five-membered heterocycles with immense therapeutic importance, found in numerous antifungal and antimicrobial drugs.[10][15] This synthesis proceeds from the parent hydrazide through a dithiocarbazate intermediate.
Scientific Rationale
This is a two-step, one-pot synthesis. First, the hydrazide reacts with carbon disulfide in the presence of a strong base (KOH) to form a potassium dithiocarbazinate salt. This salt is the key intermediate. In the second step, the addition of hydrazine hydrate and subsequent heating leads to an intramolecular cyclization with the elimination of hydrogen sulfide and water, yielding the stable 4-amino-1,2,4-triazole-3-thiol ring system.[16][17]
Reaction Scheme
Figure 4: Two-step synthesis of the triazole-thiol derivative.
Detailed Step-by-Step Protocol
-
Step 1: Formation of Dithiocarbazinate Salt
-
Dissolve potassium hydroxide (0.84 g, 0.015 mol) in absolute ethanol (40 mL) in a 250 mL round-bottom flask.
-
Add this compound (1.51 g, 0.01 mol) to the solution and stir for 15 minutes.
-
Add carbon disulfide (1.14 g, 0.015 mol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours. A yellowish precipitate of the potassium salt will form.
-
-
Step 2: Cyclization to Triazole
-
To the reaction mixture containing the salt, add hydrazine hydrate (80-95%, 0.02 mol).
-
Heat the mixture to reflux for 8-10 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve. Caution: Conduct this step in a well-ventilated fume hood.
-
Monitor the reaction with TLC.
-
-
Product Isolation and Purification
-
After reflux, cool the reaction mixture and reduce the volume of the solvent under vacuum.
-
Pour the concentrated mixture into ice-water.
-
Acidify the solution carefully with dilute hydrochloric acid or acetic acid to a pH of ~5-6 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure triazole derivative.
-
-
Characterization: Analyze the final product using spectroscopic techniques. The structure is confirmed by the presence of signals for the amino (-NH₂) and thiol (-SH) protons in the ¹H NMR spectrum (which may be exchangeable with D₂O) and the absence of the C=O stretch in the IR spectrum.
Biological Activity Data & Structure-Activity Relationship (SAR)
The derivatization of this compound has proven to be a highly effective strategy for discovering potent antitubercular agents. The biological activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
A study by El-Sayed et al. demonstrated that converting 6-aryl-2-methylnicotinohydrazides into N'-(2-oxoindolin-3-ylidene) hydrazides (a type of hydrazone) dramatically increased antitubercular activity.[3][4]
Table 1: Antitubercular Activity of Selected this compound Derivatives
| Compound ID | R-Group on Hydrazone/Isatin Moiety | Target Strain | MIC (µg/mL) | Reference |
| Parent Hydrazide (4c) | 6-(4-fluorophenyl) | M. tuberculosis H37Rv | >100 | [3] |
| Isatin Hydrazone (8a) | Unsubstituted Isatin | M. tuberculosis H37Rv | 25 | [3][4] |
| Isatin Hydrazone (8b) | 5-Chloro-isatin | M. tuberculosis H37Rv | 12.5 | [3][4] |
| Isatin Hydrazone (8c) | 5-Bromo-isatin | M. tuberculosis H37Rv | 6.25 | [3][4] |
| Isoniazid (INH) | (Reference Drug) | M. tuberculosis H37Rv | 0.25 - 1.0 | [1][18] |
Key SAR Insights:
-
Hydrazone formation is critical: The parent hydrazide (4c) was inactive, but its condensation with isatin (8a) conferred moderate activity (MIC = 25 µg/mL).[3]
-
Halogenation enhances potency: The introduction of a chlorine atom at the 5-position of the isatin ring (8b) doubled the activity (MIC = 12.5 µg/mL).[3][4]
-
Bromine is superior to Chlorine: Replacing chlorine with bromine (8c) further doubled the activity, resulting in a potent compound with an MIC of 6.25 µg/mL. This suggests that increasing the lipophilicity and perhaps the size of the substituent at this position is favorable for antimycobacterial action.[3][4]
Conclusion
This compound is a synthetically tractable and highly valuable scaffold for the development of novel therapeutic agents. The protocols detailed herein for the synthesis of hydrazones, 1,3,4-oxadiazoles, and 1,2,4-triazoles provide researchers with a robust toolkit for creating diverse chemical libraries. The clear structure-activity relationships observed, particularly in the antitubercular activity of isatin-based hydrazones, underscore the power of this derivatization approach. By rationally modifying the peripheral substituents, researchers can fine-tune the physicochemical and pharmacological properties of these molecules, paving the way for the discovery of next-generation antimicrobial and antitubercular drugs.
References
- 1. [PDF] Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid derivatives and their anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. jchemrev.com [jchemrev.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. The Biology Activities of Isonicotinohydrazide Derivatives as an Anti-tuberculosis Candidate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis and Antitubercular Screening of 6-Aryl-2-Methylnicotinohydrazides
Introduction: The Rationale for Targeting Tuberculosis with Novel Nicotinohydrazides
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many first-line treatments ineffective, creating an urgent need for the development of new antitubercular agents with novel mechanisms of action.
Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[1][2] The core of the INH molecule is a hydrazide functional group, which has been a critical pharmacophore in numerous antitubercular drug discovery campaigns. This has inspired the synthesis of a wide array of isoniazid and nicotinic acid analogues to identify compounds with improved efficacy, particularly against resistant strains.[3]
This application note provides a detailed protocol for the synthesis of a promising class of compounds: 6-aryl-2-methylnicotinohydrazides. By modifying the nicotinic acid scaffold with both a methyl group at the 2-position and various aryl substituents at the 6-position, we aim to explore the structure-activity relationship (SAR) and identify novel candidates with potent antitubercular activity. The lipophilicity introduced by the aryl substituent is a crucial element that can influence the antimycobacterial activity of these derivatives.[4]
We will also provide a comprehensive, step-by-step protocol for the in vitro screening of these synthesized compounds against Mycobacterium tuberculosis H37Rv using the widely accepted Microplate Alamar Blue Assay (MABA).[3][5] This colorimetric assay provides a reliable and efficient method for determining the Minimum Inhibitory Concentration (MIC) of the novel compounds.
I. Synthesis of 6-Aryl-2-Methylnicotinohydrazides
The synthetic route to the target 6-aryl-2-methylnicotinohydrazides is a multi-step process that begins with the construction of the substituted nicotinic acid core, followed by esterification and subsequent hydrazinolysis. The general synthetic scheme is outlined below.
A. Synthetic Workflow Diagram
Caption: Synthetic workflow for 6-aryl-2-methylnicotinohydrazides.
B. Experimental Protocols
Protocol 1: Synthesis of Methyl 6-aryl-2-methylnicotinate
This protocol is adapted from established methods for the synthesis of substituted nicotinic acids.[6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the appropriate aryl aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in ethanol (50 mL).
-
Hantzsch Dihydropyridine Synthesis: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: After completion of the reaction, cool the mixture to room temperature. Add concentrated nitric acid (5 mL) dropwise while stirring in an ice bath. The mixture will turn dark brown.
-
Esterification: Following the oxidation, add methanol (50 mL) and a catalytic amount of concentrated sulfuric acid (1 mL). Reflux the mixture for 8-10 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water (200 mL). Neutralize the solution with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Synthesis of 6-Aryl-2-methylnicotinohydrazide
This procedure is based on the general method for the preparation of hydrazides from their corresponding esters.[4][9]
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 6-aryl-2-methylnicotinate (5 mmol) in ethanol (30 mL).
-
Hydrazinolysis: Add hydrazine hydrate (10 mmol, 2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: After completion, cool the reaction mixture in an ice bath. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 6-aryl-2-methylnicotinohydrazide.
C. Characterization Data (Example)
The synthesized compounds should be characterized by standard analytical techniques such as melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
| Compound ID | Aryl Group | Yield (%) | M.p. (°C) |
| I-a | Phenyl | 78 | 165-167 |
| I-b | 4-Chlorophenyl | 82 | 188-190 |
| I-c | 4-Methoxyphenyl | 75 | 172-174 |
| I-d | 3,4,5-Trimethoxyphenyl | 85 | 185-187[4] |
II. Antitubercular Screening: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the synthesized 6-aryl-2-methylnicotinohydrazides is determined against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).[3][5] This method is a reliable, non-toxic, and colorimetric assay that uses the redox indicator Alamar Blue to measure cell viability.
A. Screening Workflow Diagram
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
B. Experimental Protocols
Protocol 3: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.8. Dilute this culture to a final concentration that will result in approximately 1 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
Preparation of Drug Plates: Prepare stock solutions of the synthesized 6-aryl-2-methylnicotinohydrazides and control drugs (e.g., Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO). In a sterile 96-well microtiter plate, add 100 µL of supplemented Middlebrook 7H9 broth to each well. Add 2 µL of the stock drug solution to the first well and perform a two-fold serial dilution across the plate. The final concentration of DMSO should not exceed 1%, which is non-toxic to the mycobacteria.
-
Inoculation: Add 100 µL of the prepared Mtb H37Rv inoculum to each well. Include a drug-free control well (inoculum only) and a sterile control well (broth only).
-
Incubation: Seal the plates with a plate sealer and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue solution to each well. Re-incubate the plates at 37°C for 24 hours.
-
Reading and MIC Determination: The color of the wells will change from blue to pink in the presence of viable mycobacteria. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change. The results can be read visually or by measuring the absorbance at 570 nm and 600 nm using a microplate reader.
C. Expected Results and Interpretation
The antitubercular activity of the synthesized compounds is expressed as their MIC value in µg/mL. A lower MIC value indicates higher potency.
| Compound ID | Aryl Group | MIC (µg/mL) vs. Mtb H37Rv |
| I-a | Phenyl | 25 |
| I-b | 4-Chlorophenyl | 12.5 |
| I-c | 4-Methoxyphenyl | 50 |
| I-d | 3,4,5-Trimethoxyphenyl | 50 |
| Isoniazid | (Control) | 0.05 |
| Rifampicin | (Control) | 0.1 |
Note: The MIC values presented in the table are hypothetical examples for illustrative purposes. Actual values will be determined experimentally.
The results may indicate that substitution on the aryl ring significantly influences the antitubercular activity. For instance, the presence of a halogen, such as chlorine, may enhance the activity, as has been observed in other series of nicotinic acid hydrazides.[4]
Conclusion
This application note provides a comprehensive guide for the synthesis and in vitro antitubercular evaluation of novel 6-aryl-2-methylnicotinohydrazides. The detailed protocols for chemical synthesis and the Microplate Alamar Blue Assay are designed to be readily implemented in a standard medicinal chemistry or microbiology laboratory. The exploration of this chemical space may lead to the identification of new lead compounds for the development of more effective treatments for tuberculosis. Further studies, including cytotoxicity assays and in vivo efficacy evaluations, will be necessary for promising candidates.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. [PDF] Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methylnicotinohydrazide
Welcome to the technical support center for the synthesis of 2-methylnicotinohydrazide. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of their synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance the success of your work.
Core Synthesis Pathway: From Acid to Hydrazide
The most reliable and commonly employed route for synthesizing this compound involves a two-step process: (1) Fischer esterification of 2-methylnicotinic acid to its corresponding ester (typically methyl or ethyl ester), followed by (2) hydrazinolysis of the ester intermediate.[1][2] This pathway is favored due to the high conversion rates achievable in both steps when performed under optimal conditions.
Caption: General two-step synthesis route for this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format.
Q1: My final yield of this compound is consistently low. What are the most likely causes?
A low yield is the most common issue and can stem from either the esterification or the hydrazinolysis step. A systematic approach is required to pinpoint the cause.
Causality Analysis:
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Incomplete Initial Esterification: The hydrazinolysis step is contingent on the successful conversion of the starting carboxylic acid to its ester. 2-methylnicotinic acid that remains unreacted will not convert to the hydrazide and will be lost during the work-up, or it may form salts with the basic hydrazine, complicating purification.
-
Suboptimal Hydrazinolysis Conditions: The reaction between the ester and hydrazine hydrate is a nucleophilic acyl substitution. Like any equilibrium reaction, it can be driven to completion. Insufficient hydrazine, inadequate reaction time, or temperatures that are too low can lead to incomplete conversion.[3]
-
Hydrolysis of the Ester: The presence of significant amounts of water in the reaction mixture (beyond what is in the hydrazine hydrate) can promote the hydrolysis of the methyl 2-methylnicotinate back to the carboxylic acid, especially under reflux conditions.[4]
-
Mechanical Losses During Work-up: this compound can have some solubility in the solvents used for washing. Excessive washing or improper filtration techniques can lead to significant loss of the final product.
Experimental Protocol: A Validated Two-Step Synthesis
This protocol provides a robust baseline for achieving high yields.
Part A: Synthesis of Methyl 2-Methylnicotinate
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylnicotinic acid (10.0 g, 0.073 mol).
-
Reagents: Add 100 mL of anhydrous methanol. While stirring, slowly add concentrated sulfuric acid (2.0 mL) as the catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting acid spot disappears.
-
Work-up: Cool the mixture to room temperature. Reduce the volume of methanol by approximately 75% using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated mixture into 150 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 2-methylnicotinate as an oil or low-melting solid. The purity should be checked by NMR before proceeding.
Part B: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask with a reflux condenser and magnetic stirrer, dissolve the crude methyl 2-methylnicotinate (assuming ~0.07 mol) in 50 mL of ethanol.
-
Reagents: Add hydrazine hydrate (80-99% solution, ~5-10 equivalents) dropwise. A significant excess of hydrazine is used to drive the reaction to completion.[3]
-
Reaction: Heat the mixture to reflux for 3-5 hours. The formation of the product is often indicated by the precipitation of a white solid.[3] Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount of cold ethanol to remove unreacted hydrazine and other soluble impurities. The product can be further purified by recrystallization from an ethanol/DMF mixture if necessary.[3] Dry the final product under vacuum.
Q2: The reaction seems to stall and doesn't go to completion. How can I improve the reaction kinetics?
If TLC analysis shows significant amounts of starting ester even after prolonged reaction times, consider the following:
-
Increase Hydrazine Concentration: The reaction rate is dependent on the concentration of the nucleophile. Increasing the molar excess of hydrazine hydrate can significantly accelerate the conversion.
-
Temperature: Ensure the reaction is at a vigorous reflux. For higher boiling point solvents, this increases the kinetic energy of the molecules. However, be cautious of potential side reactions at excessively high temperatures.
-
Solvent Choice: While ethanol is common, other alcohols like propanol or butanol can be used to achieve higher reflux temperatures. Aprotic polar solvents can also be effective, but solvent choice may impact the work-up and purification.
Q3: My product is difficult to purify and appears discolored. What are the best purification strategies?
Purity issues often arise from residual starting materials, side products, or degradation.
-
Residual Hydrazine: Hydrazine hydrate is corrosive and must be removed. Washing the crude product with a solvent in which the hydrazide is sparingly soluble but hydrazine is soluble (e.g., cold ethanol, diethyl ether) is effective.
-
Recrystallization: This is the most powerful purification technique for this solid product. An ideal solvent system will dissolve the hydrazide at high temperatures but have low solubility at room temperature or below. Common systems include ethanol, methanol, or a mixture of ethanol and DMF.[3]
-
Activated Charcoal: If the product is colored, this may be due to trace impurities. Adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration, can often remove colored contaminants.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Final Yield | 1. Incomplete esterification.2. Insufficient hydrazine hydrate.3. Reaction time too short.4. Water contamination. | 1. Confirm ester formation via NMR/TLC before proceeding.2. Increase molar excess of hydrazine to 5-10 eq.3. Extend reflux time to 6-8 hours, monitoring by TLC.4. Use anhydrous solvents for the esterification step. | 1. Ensures the substrate for the second step is present.2. Le Chatelier's principle: drives equilibrium towards product formation.3. Allows the reaction to reach completion.4. Prevents hydrolysis of the ester back to the unreactive acid.[4] |
| Impure Product (Multiple TLC Spots) | 1. Unreacted starting ester.2. Formation of diacyl hydrazine.3. Residual 2-methylnicotinic acid. | 1. Increase reflux time or temperature.2. Ensure a large excess of hydrazine is used.3. Ensure complete esterification and proper neutralization during work-up. | 1. Drives the reaction to completion.2. A large excess of the mono-nucleophile (hydrazine) favors the formation of the monohydrazide over the diacyl product.3. Prevents acidic impurities from co-precipitating. |
| Product is Oily or Fails to Solidify | 1. Presence of solvent residue.2. Significant impurities depressing the melting point. | 1. Dry the product thoroughly under high vacuum.2. Purify via recrystallization from a suitable solvent like ethanol. | 1. Removes volatile contaminants.2. A crystalline lattice is inherently pure, excluding impurities during formation. |
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal temperature for the hydrazinolysis step? The optimal temperature is typically the reflux temperature of the chosen solvent. For ethanol, this is approximately 78°C. This provides sufficient energy to overcome the activation barrier without causing significant degradation of the product.[3]
-
FAQ 2: How critical is the quality of hydrazine hydrate? It is very important. Use a reputable source and a fresh bottle if possible. Older hydrazine hydrate can absorb atmospheric CO₂ to form carbazates or decompose, reducing its effective concentration and introducing impurities. While an 80% solution is often sufficient, a 98-99% solution provides higher reactivity.
-
FAQ 3: Can I synthesize the hydrazide directly from 2-methylnicotinic acid? Direct condensation of a carboxylic acid and hydrazine is possible but generally much less efficient than the ester-based route. This direct amidation requires very high temperatures and often catalysts like titanium(IV) butoxides, and the removal of the water by-product is critical.[5] For laboratory scale, the two-step esterification-hydrazinolysis pathway is far more reliable and higher yielding.
Logical Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting synthesis issues.
References
- 1. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US3951996A - Process for making nicotinic acid hydrazides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hydrazide Formation from Methyl 2-Methylnicotinate
Welcome to the technical support center for the synthesis of 2-methylnicotinohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with the conversion of methyl 2-methylnicotinate to its corresponding hydrazide. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the formation of this compound from methyl 2-methylnicotinate?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol and yielding the stable hydrazide product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I've mixed my methyl 2-methylnicotinate with hydrazine hydrate in ethanol and refluxed for several hours, but my TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I improve my yield?
A: This is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
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Insufficient Hydrazine: Hydrazine can act as both a nucleophile and a base. To drive the reaction to completion, a significant excess of hydrazine hydrate is often required.[1] A molar ratio of 1:5 to 1:20 (ester to hydrazine hydrate) is a good starting point.[1] Without a sufficient excess, the reaction equilibrium may favor the starting materials.
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Reaction Time and Temperature: While refluxing in ethanol is a standard procedure, the reaction time can vary.[2][3] For some esters, a reaction time of 3-6 hours at reflux is sufficient.[2][4] However, less reactive esters may require longer reflux times, up to 12-24 hours.[1] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC).
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Choice of Solvent: Ethanol and methanol are the most commonly used solvents for this reaction.[1][5] They are effective at dissolving both the ester and hydrazine hydrate, and their boiling points are suitable for reflux conditions. In some cases, using no solvent (neat conditions) and refluxing an excess of hydrazine hydrate can be effective.[1]
-
Water Content: Hydrazine is typically used as hydrazine hydrate, which contains water. While the reaction can tolerate some water, excessive amounts can lead to the hydrolysis of the starting ester back to the carboxylic acid, especially at elevated temperatures.[6] If ester hydrolysis is suspected, using anhydrous hydrazine or removing water azeotropically with a solvent like toluene could be considered, although this adds complexity and safety considerations.[7]
Experimental Protocol: A Recommended Starting Point
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-methylnicotinate (1 equivalent) in absolute ethanol (10-20 mL per gram of ester).
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the starting material is consumed, cool the reaction mixture. The product often crystallizes upon cooling.[8]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low hydrazide yield.
Issue 2: Presence of Multiple Products in the Reaction Mixture
Q: My crude product shows multiple spots on the TLC plate. What are the possible side products and how can I minimize their formation?
A: The formation of side products is often related to the reactivity of hydrazine and the reaction conditions.
-
Formation of Dihydrazide or other Hydrazine Adducts: Due to the presence of two nucleophilic nitrogen atoms, hydrazine can potentially react with more than one molecule of the ester, leading to more complex products. However, this is less common under standard conditions where the simple hydrazide is the desired product.
-
Hydrolysis of the Ester: As mentioned previously, if there is a significant amount of water and the reaction is run for an extended period at high temperatures, the methyl ester can hydrolyze to 2-methylnicotinic acid.[6]
-
Degradation of Starting Material or Product: Nicotinic acid derivatives are generally stable, but prolonged exposure to harsh conditions could lead to degradation.
Strategies to Minimize Side Products:
-
Control Stoichiometry: While an excess of hydrazine is needed, an extremely large excess might favor the formation of other adducts in some cases. The recommended 5-20 fold excess is generally a safe range.[1]
-
Temperature Control: Avoid excessively high temperatures or prolonged heating after the reaction has reached completion.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Q: The reaction seems to be complete, but I am struggling to isolate a pure solid product. What are the best practices for purification?
A: The purification strategy depends on the physical properties of your hydrazide and the impurities present.
-
Crystallization: this compound is often a crystalline solid with poor solubility in the alcohol solvent used for the reaction, especially upon cooling.[8]
-
Procedure: After the reaction is complete, cool the reaction mixture in an ice bath. The hydrazide product should precipitate. The solid can then be collected by filtration, washed with a small amount of cold ethanol to remove residual hydrazine and other soluble impurities, and then dried.
-
-
Recrystallization: If the initial crystalline product is not pure (as indicated by melting point or TLC), recrystallization is the next step.[9]
-
Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are often good choices for recrystallizing hydrazides.[9] The ideal solvent should dissolve the hydrazide well at high temperatures but poorly at low temperatures.
-
-
Column Chromatography: If the product does not crystallize easily or is contaminated with impurities of similar solubility, silica gel column chromatography may be necessary.
-
Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective for separating the polar hydrazide from the less polar starting ester and other non-polar impurities.
-
Table 1: Recommended Purification Strategies
| Scenario | Recommended Action | Details |
| Solid precipitates from reaction mixture | Direct Filtration | Cool the reaction mixture, filter the solid, wash with cold solvent (e.g., ethanol), and dry. |
| Product is impure after initial filtration | Recrystallization | Dissolve the crude product in a minimal amount of hot ethanol or methanol and allow it to cool slowly. |
| Product is an oil or does not crystallize | Solvent Evaporation & Chromatography | Remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography. |
| Excess hydrazine is a concern | Aqueous Workup | After cooling, pour the reaction mixture into cold water. The hydrazide may precipitate and can be filtered. Excess hydrazine will remain in the aqueous layer. |
Safety Precautions
-
Hydrazine is toxic and a suspected carcinogen. [10] Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and skin contact. [10] In case of exposure, seek immediate medical attention.
-
Reactions involving hydrazine can be exothermic. Add reagents slowly and with cooling if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid, 2-amino-, hydrazide synthesis - chemicalbook [chemicalbook.com]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3951996A - Process for making nicotinic acid hydrazides - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing the degradation of 2-methylnicotinohydrazide during storage
Introduction
Welcome to the technical support guide for 2-methylnicotinohydrazide. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimental use. As a hydrazide derivative of nicotinic acid, this compound possesses specific vulnerabilities that, if unaddressed, can compromise experimental outcomes and product shelf-life. This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated methodologies to prevent, identify, and mitigate degradation.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability of this compound.
Q1: What are the optimal storage conditions for this compound?
For maximum stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage (>6 months), storing under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation.
Q2: I've noticed my solid this compound has developed a slight yellow or brown tint. What does this mean?
A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. This is often due to oxidation of the hydrazide moiety, which can form highly colored diazene products or other chromophoric degradants.[1] If a color change is observed, the purity of the compound should be verified analytically before use.
Q3: How can I determine the shelf-life of my specific batch of this compound?
The shelf-life must be determined empirically through a formal stability testing program.[2] This involves storing aliquots of the compound under controlled conditions (e.g., specified temperature, humidity, and light exposure) and periodically testing for purity and degradation products using a validated stability-indicating analytical method, such as HPLC-UV.[2][3]
Q4: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for extended periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solutions must be prepared in advance, they should be made fresh daily, stored at 2-8°C, protected from light, and used as quickly as possible. The stability in your specific solvent system should be validated.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter, providing diagnostic steps and corrective actions.
Issue 1: An unknown peak appears in my HPLC chromatogram during analysis.
-
Probable Cause: This is a classic sign of chemical degradation. The new peak represents a degradation product formed during storage or sample preparation. The most likely candidates are products of hydrolysis, oxidation, or photodegradation.
-
Diagnostic Workflow:
-
Characterize the Degradant: If available, use LC-MS to determine the mass of the unknown peak. This can help identify the structure. For example, a mass corresponding to 2-methylnicotinic acid would strongly suggest hydrolysis.
-
Forced Degradation Study: To confirm the identity, perform a forced degradation study on a sample of known purity. Expose small aliquots to acidic, basic, oxidative (e.g., H₂O₂), and photolytic (UV light) stress conditions.[4] Analyze the stressed samples by HPLC to see if the unknown peak is generated preferentially under specific conditions, thereby identifying the degradation pathway.
-
Review Storage Conditions: Immediately audit your storage protocol. Was the container properly sealed? Was it exposed to light or elevated temperatures? Was an inert atmosphere used for long-term storage?
-
-
Corrective Actions:
-
If degradation is confirmed, discard the compromised batch.
-
Implement the recommended storage protocol (See Section 4.1) for all new batches of the compound.
-
Incorporate system suitability tests and purity checks into your analytical workflow before starting critical experiments.
-
Issue 2: I am observing a loss of potency or inconsistent results in my biological assays.
-
Probable Cause: The active concentration of this compound in your sample is likely lower than expected due to degradation. The parent compound is being consumed, leading to reduced efficacy. Degradation products may also interfere with the assay.
-
Diagnostic Workflow:
-
Quantitative Analysis: Perform a quantitative purity analysis (e.g., HPLC with a calibration curve) on the batch of this compound being used. Compare the measured purity against the Certificate of Analysis (CoA).
-
Analyze Dosing Solutions: If you are preparing stock or dosing solutions, analyze them for purity and concentration immediately after preparation and again at the end of the experiment to assess stability in the vehicle.
-
-
Corrective Actions:
-
Always use a fresh, validated batch of the compound for sensitive experiments.
-
Prepare solutions immediately before use.
-
Qualify each new batch of the compound with a purity check to ensure it meets the requirements for your assay.
-
Section 3: Key Degradation Pathways
Understanding the chemical liabilities of this compound is crucial for preventing its degradation. The three primary pathways are oxidation, hydrolysis, and photodegradation.
-
Oxidation: The hydrazide group is highly susceptible to oxidation.[5][6] This can occur via atmospheric oxygen, trace metal ions, or other oxidizing agents.[6] The reaction proceeds through radical intermediates and can lead to the formation of N,N'-diacylhydrazines or cleavage of the N-N bond to form 2-methylnicotinic acid and nitrogen gas.[5][7]
-
Hydrolysis: The amide-like hydrazide bond can undergo hydrolysis, particularly when exposed to moisture, acids, or bases.[8][9] This reaction cleaves the C-N bond, yielding 2-methylnicotinic acid and hydrazine as primary products. The rate of hydrolysis is often catalyzed by acidic conditions.[10][11]
-
Photodegradation: The nicotinic acid core of the molecule contains a pyridine ring, which is a chromophore that absorbs UV light.[12] Exposure to light, especially UV radiation, can induce photochemical reactions, leading to the breakdown of the pyridine ring and the formation of various photoproducts.[12][13]
Potential Degradation Products Summary
| Degradation Product | Molar Mass ( g/mol ) | Probable Pathway |
| 2-Methylnicotinic Acid | 137.14 | Hydrolysis, Oxidation |
| Hydrazine | 32.05 | Hydrolysis |
| N,N'-bis(2-methylnicotinoyl)hydrazine | 286.30 | Oxidation |
| Various Ring-Opened Fragments | Variable | Photodegradation |
Diagram of Degradation Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazinolysis: Significance and symbolism [wisdomlib.org]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unige.iris.cineca.it [unige.iris.cineca.it]
troubleshooting low bioactivity of synthesized 2-methylnicotinohydrazide
Introduction: The Challenge of Bioactivity in Synthesized Molecules
2-Methylnicotinohydrazide and its derivatives are a promising class of compounds, with research highlighting their potential as antitubercular, antifungal, and anticancer agents.[1][2][3] As with many synthesized bioactive molecules, a common and frustrating hurdle for researchers is observing significantly lower-than-expected, or even a complete lack of, biological activity in their assays. This discrepancy can arise from a multitude of factors, ranging from subtle impurities in the synthesized compound to overlooked variables in the experimental design of the bioassay.[4][5]
This guide provides a systematic, in-depth troubleshooting framework for researchers encountering low bioactivity with their synthesized this compound. We will proceed from the most fundamental questions regarding compound integrity to the nuanced complexities of bioassay optimization, empowering you to diagnose and resolve the underlying issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound shows no activity at all. What is the very first thing I should check?
The most critical first step is to rigorously verify the identity and purity of your compound. Biological systems are exquisitely sensitive, and even minor impurities can interfere with results. Before spending valuable time troubleshooting the bioassay, you must be confident that the molecule in your vial is the correct, pure compound. This involves structural confirmation via NMR and Mass Spectrometry (MS) and purity analysis, typically by HPLC.[4]
Q2: My ¹H NMR spectrum has duplicate signals and looks "messy," even after purification. Did my synthesis fail?
Not necessarily. This is a common observation for nicotinohydrazide derivatives and related structures.[6][7] The phenomenon of duplicate signals often arises from the presence of stable rotational isomers (rotamers or conformers) due to restricted rotation around the amide (C-N) bond.[6][8] These are not impurities but different spatial arrangements of the same molecule. While they can complicate spectral interpretation, their presence is an important structural characteristic. It is crucial, however, to ensure these extra peaks are not from unreacted starting materials or byproducts.
Q3: Could my compound have degraded during storage or handling?
Yes, this is a distinct possibility. Hydrazide and hydrazone compounds can be susceptible to oxidation and hydrolysis.[9] Exposure to air, light, and residual acid or base from the synthesis can catalyze degradation.[9] Proper storage is crucial—we recommend storing the purified, dry solid under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C) for long-term stability.
Q4: I'm confident my compound is pure and correct. Why might it still show low activity in my enzyme inhibition assay?
If compound integrity is confirmed, the focus must shift to the bioassay itself. Common culprits include:
-
Poor Solubility: The compound may be precipitating in your aqueous assay buffer, drastically lowering its effective concentration.
-
Inactive Enzyme/Target: The biological target (e.g., enzyme, receptor) may have lost activity due to improper storage or handling.
-
Suboptimal Assay Conditions: Factors like pH, temperature, or buffer composition may not be optimal for either the enzyme's activity or the compound's inhibitory action.[10]
-
Compound-Assay Interference: The compound itself might interfere with the assay's detection method (e.g., autofluorescence, light scattering).
Systematic Troubleshooting Workflow
A logical and systematic approach is the key to efficiently identifying the root cause of low bioactivity. The following workflow guides you through the two primary phases of investigation: Compound Integrity Verification and Bioassay Troubleshooting.
Caption: A systematic workflow for troubleshooting low bioactivity.
Phase 1: In-Depth Compound Integrity Verification
Is the Compound Pure?
Question: How do I definitively determine the purity of my this compound sample?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A purity level of >95% is generally required for reliable bioactivity screening.
-
Causality: Impurities from the synthesis, such as unreacted starting materials (e.g., ethyl 2-methylnicotinate), reagents, or byproducts (e.g., azines), can compete with your compound, inhibit the target non-specifically, or interfere with the assay readout, leading to erroneous results.[9]
Protocol: HPLC Purity Analysis
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This ensures the elution of both polar and non-polar impurities.
-
Detection: Monitor at a wavelength where the pyridine ring has strong absorbance, typically around 260-270 nm.
-
Analysis: Integrate the peak area of your main compound and all impurity peaks. Calculate purity as: (Area_Main_Peak / Area_Total) * 100.
| Parameter | Recommended Setting |
| Technique | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Detection | UV at ~265 nm |
| Target Purity | >95% |
Solution for Impurity: If purity is <95%, repurify the compound. Recrystallization from a suitable solvent (e.g., ethanol, methanol) is often effective for hydrazides.[11] If that fails, column chromatography may be necessary.
Is the Compound Structurally Correct?
Question: My compound is pure according to HPLC, but still inactive. How can I be certain I've synthesized the correct molecule?
Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required for unambiguous structure confirmation.
-
Causality: An incorrect chemical structure means you are not testing the intended molecule. Isomerization during synthesis or an unexpected side reaction can lead to a product with the same mass but a different atom connectivity, which will almost certainly have different biological activity.
Analytical Verification Steps:
-
¹H NMR: Confirm the presence of all expected protons, their chemical shifts, splitting patterns, and integration values. For this compound, you should expect signals for the methyl group, the aromatic protons on the pyridine ring, and the NH/NH₂ protons.
-
¹³C NMR: Confirm the number of unique carbon atoms matches the structure.
-
HRMS: Verify that the measured exact mass is within a very narrow tolerance (e.g., <5 ppm) of the calculated theoretical mass for the elemental formula C₇H₉N₃O.
-
2D NMR (HMBC, HSQC): If the structure is ambiguous, these experiments can confirm the connectivity between protons and carbons.[6]
Could Isomers Be Affecting My Results?
Question: My NMR shows duplicate signals, which you mentioned could be rotamers. How does this impact bioactivity?
Answer: The presence of rotamers is a key structural feature of many nicotinohydrazides.[6][12] These isomers exist in equilibrium, but one may bind to the biological target with much higher affinity than the other.
-
Causality: The three-dimensional shape of a molecule is critical for its interaction with a biological target.[4] If the active conformation is only a minor component of the isomeric mixture at equilibrium, the overall observed potency will be low. The ratio of these isomers can sometimes be influenced by the solvent environment.
Caption: Restricted rotation around the C-N amide bond leads to distinct rotamers.
Actionable Insight: While you typically cannot isolate these isomers, it is critical to document their presence and ratio from the NMR integration. If bioactivity is still low, this inherent structural property might mean the compound has intrinsically weak activity against your specific target, as the most active conformation may be energetically unfavorable.
Phase 2: In-Depth Bioassay Troubleshooting
Once you have a structurally confirmed, high-purity compound, any remaining issues with bioactivity likely reside within the assay itself.
Are Your Assay Controls Performing Correctly?
Question: What are the essential controls and what do they tell me?
Answer: Robust controls are the foundation of a trustworthy bioassay. Without them, you cannot validate your results.
-
Causality: Controls isolate variables, allowing you to pinpoint the source of a problem. A failing control immediately indicates a systemic issue with the assay, independent of your test compound.
Essential Controls for an Enzyme Inhibition Assay:
-
Positive Control: A known inhibitor of your target enzyme. This must show significant inhibition. If it doesn't, your enzyme or detection system is not working correctly.
-
Negative (Vehicle) Control: The assay performed with only the solvent (e.g., DMSO) used to dissolve your compound. This defines the 100% activity (or baseline) level. The final concentration of the vehicle should be consistent across all wells and non-inhibitory (typically ≤1% DMSO).
-
No-Enzyme Control: The reaction mixture including substrate and your compound, but without the enzyme. This helps identify if your compound is interfering with the substrate or the detection signal itself.
Caption: Essential controls for a valid bioassay experiment.
Is the Compound Soluble in the Assay?
Question: How can I tell if my compound is precipitating in the assay well?
Answer: Poor aqueous solubility is a very common cause of artificially low bioactivity, often referred to as "solubility-limited activity."
-
Causality: A precipitated compound is not in solution and therefore cannot interact with the biological target. The actual concentration of the dissolved, active compound is far lower than the nominal concentration you added.
Troubleshooting Solubility:
-
Visual Inspection: Prepare your highest concentration of the compound in the final assay buffer. Let it sit for the duration of the assay incubation time. Check for visible precipitate or cloudiness against a dark background.
-
Nephelometry: This technique measures light scattering and can quantitatively detect the formation of fine precipitates or aggregates that are not visible to the naked eye.
-
Centrifugation Test: Prepare a sample as above, centrifuge it at high speed (e.g., >14,000 x g) for 15-30 minutes, and measure the concentration of the compound in the supernatant via HPLC or LC-MS. A significant drop from the nominal concentration confirms precipitation.
Solutions for Poor Solubility:
-
Reduce Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells or inhibit enzymes. Always keep it constant and as low as possible (ideally <0.5%).
-
Use Co-solvents: Small amounts of solvents like PEG400 or Solutol can sometimes improve solubility, but they must be tested for compatibility with your assay.
-
Sonication: Briefly sonicating the stock solution or final dilution can help break up aggregates.
Are the Assay Conditions Optimal?
Question: My controls work and the compound is soluble, but activity is still low. What other assay parameters should I investigate?
Answer: The kinetic behavior of enzymes and the binding affinity of inhibitors are highly dependent on the physicochemical environment.[10][13]
-
Causality: Conditions like pH can alter the ionization state of your compound or critical amino acid residues in the enzyme's active site, affecting binding. Substrate concentration also dictates the apparent inhibitory potency, especially for competitive inhibitors.[14]
Parameters to Optimize:
-
pH and Buffer: Ensure the pH is optimal for enzyme activity. Check if your compound is stable at this pH over the assay duration.
-
Substrate Concentration: For initial screens, the substrate concentration is often set at or near its Michaelis-Menten constant (Kₘ). If your compound is a competitive inhibitor, its apparent activity will decrease as you increase the substrate concentration.[14] Try running the assay with a lower substrate concentration to see if potency increases.
-
Incubation Time: Your compound may be a slow-binding inhibitor, requiring a pre-incubation period with the enzyme before adding the substrate to observe maximal effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ENZYME INHIBITION & FACTORS AFFECTING THE VELOCITY OF ENZYME ACTION | PPTX [slideshare.net]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing solubility issues of 2-methylnicotinohydrazide in biological assays
Welcome to the technical support guide for 2-methylnicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of this compound's solubility in biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a derivative of nicotinic acid, possesses a chemical structure that contributes to its limited aqueous solubility. The presence of the hydrazide group (-CONHNH2) and the methyl-substituted pyridine ring influences its polarity and potential for intermolecular hydrogen bonding, which are key determinants of its behavior in solution. Hydrazide compounds, in general, are known for their wide range of biological activities, but their utility can be hampered by solubility issues.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating when I add my DMSO stock solution to the aqueous assay buffer. What is happening?
A1: This is a classic case of "solvent-shifting" or "crashing out." this compound is likely significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in your aqueous buffer. When the concentrated DMSO stock is introduced to the aqueous environment, the abrupt change in solvent polarity causes the compound's solubility to plummet, leading to precipitation.[4][5] It's crucial to ensure the final concentration in your assay does not exceed the compound's kinetic solubility limit in that specific buffer.[4]
Q2: Can I dissolve this compound directly in my aqueous buffer to avoid using organic solvents?
A2: Direct dissolution in neutral aqueous buffers is generally not recommended due to the compound's low intrinsic water solubility.[4] Preparing a concentrated stock solution in a suitable organic solvent is the standard and most effective approach.[6]
Q3: What is the highest concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects.[7][8] However, the specific tolerance will depend on the cell line. It is best practice to run a vehicle control with the same final DMSO concentration to assess its impact on your assay.
Q4: I've prepared my working solution, and it looks clear, but I'm getting inconsistent results. Could solubility still be the issue?
A4: Yes. Even if visible precipitation is not apparent, the compound may be forming microscopic aggregates or nanoparticles. This can lead to variability in the effective concentration of the free compound available to interact with its biological target. This phenomenon is especially common with poorly soluble compounds.[9]
Q5: How does pH affect the solubility and stability of this compound?
A5: The hydrazide functional group has basic properties, meaning its solubility can be pH-dependent.[10][11] In acidic conditions, the hydrazide group can become protonated, increasing its polarity and, potentially, its aqueous solubility. Conversely, hydrazides can be unstable in strongly acidic or alkaline conditions, so it's essential to determine the optimal pH range for both solubility and stability.[12][13][14] Studies on similar compounds suggest that stability is often greatest near neutral pH.[12]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow for addressing precipitation and solubility challenges with this compound.
Step 1: Optimizing Stock Solution Preparation
Accurate and well-prepared stock solutions are the foundation of reliable experimental results.[15][16][17]
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance.[17]
-
Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent.
-
Dissolution: Add the DMSO to the weighed compound. Use a vortex mixer to facilitate dissolution. Gentle warming (not exceeding 40°C) in a water bath can be employed if necessary, but be mindful of potential compound degradation.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[18]
Step 2: Preparing the Working Solution - The Dilution is Critical
The method of diluting the stock solution into the aqueous buffer is paramount to preventing precipitation.
Protocol 2: Preparation of the Final Working Solution
-
Aliquot Buffer: In a sterile tube, place the required volume of your final aqueous assay buffer.
-
Vigorous Mixing: Place the tube on a vortex mixer and set it to a high speed.
-
Dropwise Addition: While the buffer is vigorously mixing, add the required volume of the DMSO stock solution dropwise into the buffer.[4][5] This rapid dispersion helps to avoid localized areas of high compound concentration that can trigger precipitation.[19]
-
Final Mix: Continue vortexing for an additional 15-30 seconds to ensure homogeneity.
-
Visual Inspection: Carefully inspect the solution for any signs of cloudiness or precipitation against a dark background.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Step 3: Advanced Solubilization Strategies
If precipitation persists even with optimized dilution techniques, consider these advanced strategies.
A. pH Modification
As the solubility of this compound may be pH-dependent, systematically evaluating a range of pH values for your buffer can identify an optimal condition for solubility without compromising biological activity.[20]
Protocol 3: pH Screening for Optimal Solubility
-
Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0).
-
Prepare Working Solutions: Following Protocol 2, prepare a working solution of this compound in each buffer.
-
Observe Precipitation: Visually inspect each solution for precipitation immediately after preparation and after a relevant incubation period (e.g., 1 hour) at the experimental temperature.
B. Use of Solubility Enhancers (Excipients)
For particularly challenging cases, the inclusion of solubility-enhancing agents in the assay buffer can be highly effective.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[21]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. However, be aware that surfactants can interfere with some biological assays.
-
Co-solvents: While the goal is often to minimize organic solvents, sometimes a small, permissible amount of a co-solvent like ethanol or polyethylene glycol (PEG) in the final buffer can improve solubility.[20][25]
Solubility Enhancement Strategy Decision Tree
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Summary: General Solubility Enhancement Approaches
| Strategy | Mechanism of Action | Common Agents | Key Considerations |
| pH Adjustment | Increases ionization of the compound, enhancing interaction with water.[20] | Buffers at various pH values | Assay must be compatible with the altered pH. Compound stability at different pH values should be considered.[12] |
| Co-solvents | Reduces the polarity of the aqueous solvent.[25] | Ethanol, Polyethylene Glycol (PEG) | Potential for solvent toxicity to cells. Must be kept at very low final concentrations. |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic compound from water.[21][24] | β-cyclodextrin, HP-β-cyclodextrin | Can sometimes alter the bioavailability of the compound. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Tween® 80, Pluronic® F-127 | Can interfere with cell membranes or protein activity. Potential for assay-specific interference. |
This technical guide provides a comprehensive framework for addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can ensure the generation of reliable and reproducible data, ultimately accelerating their scientific discoveries.
References
- 1. hygeiajournal.com [hygeiajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. mdpi.com [mdpi.com]
- 10. The effect of pH on sonochemical degradation of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fastercapital.com [fastercapital.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. scispace.com [scispace.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Recrystallization for High-Purity 2-Methylnicotinohydrazide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the optimization of recrystallization to obtain high-purity 2-methylnicotinohydrazide. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification process.
Introduction
This compound is a heterocyclic compound with significant potential in pharmaceutical research. Achieving high purity of this compound is critical for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on carefully optimized parameters. This guide provides a systematic approach to troubleshooting and optimizing the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the structure of the molecule (a pyridine ring with polar hydrazide and methyl groups), and data from analogous compounds like nicotinic acid hydrazide, polar protic solvents are a good starting point.[1] A 95% ethanol solution has been shown to be effective for the recrystallization of the closely related isonicotinic acid hydrazide.[2] Methanol is also a viable option for nicotinic acid hydrazide derivatives.[1]
A systematic solvent screening is highly recommended.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[3][4]
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent to lower the saturation point. Then, allow it to cool more slowly.[3][4]
-
Lower the Temperature of Dissolution: If possible, dissolve the compound at a temperature below its melting point, even if it requires more solvent. The excess solvent can be slowly evaporated later.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Perform a Pre-purification Step: If the issue is due to high impurity levels, consider a preliminary purification step like a column chromatography before recrystallization.
-
Q3: I am getting a very low yield after recrystallization. What are the common causes?
A3: A low yield can be attributed to several factors:[5]
-
Using too much solvent: This is the most common reason. The more solvent used, the more compound will remain dissolved in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel.
-
Incomplete crystallization: The cooling time may be too short, or the final temperature not low enough to maximize crystal formation.
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.
Q4: How do I know if my recrystallized this compound is pure?
A4: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting range.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. A single, sharp peak is indicative of a pure compound. Thin Layer Chromatography (TLC) can also be used for a quick purity check.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
In-Depth Troubleshooting Guides
Scenario 1: No Crystals Form Upon Cooling
Problem: The solution remains clear even after cooling to room temperature and then in an ice bath. This is likely due to supersaturation or the use of excessive solvent.[4]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.[4]
-
-
Reduce Solvent Volume:
-
If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out as an amorphous solid. After reducing the volume, allow the solution to cool slowly again.
-
Scenario 2: Colored Impurities Persist in the Crystals
Problem: The final crystals have a noticeable color, indicating the presence of colored impurities.
Solutions:
-
Use of Activated Charcoal:
-
Activated charcoal can be used to adsorb colored impurities. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.
-
Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Multiple Recrystallizations:
-
A second recrystallization may be necessary to remove persistent impurities.
-
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization of this compound
This protocol is designed to identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Vortex each tube to determine the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor solubility at room temperature in a heating block or water bath.
-
Observe the solubility at elevated temperatures. An ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the test tubes with dissolved compound to cool to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will result in the formation of a good yield of crystals upon cooling.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |
| Water | Low | Moderate | Yes, slow formation | Potentially good, consider mixed solvent |
| Ethanol | Low | High | Yes, good yield | Excellent Candidate |
| Methanol | Moderate | High | Yes, but lower yield | Good, but may have lower recovery |
| Ethyl Acetate | Low | Moderate | Yes | Good Candidate |
| Toluene | Very Low | Low | No | Unsuitable |
| Hexane | Insoluble | Insoluble | No | Unsuitable |
This table is illustrative. Actual results will need to be determined experimentally.
Protocol 2: Optimized Recrystallization of this compound
This protocol provides a step-by-step method for the recrystallization of this compound, assuming ethanol has been selected as the optimal solvent.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid.[2] It is advisable to add the solvent in small portions while the flask is gently heated on a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps and decision points in the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common issues during recrystallization.
Caption: Decision tree for troubleshooting recrystallization problems.
Potential Impurities in this compound Synthesis
Understanding the potential impurities is crucial for developing an effective purification strategy. The common synthesis of this compound involves the hydrazinolysis of ethyl 2-methylnicotinate.
Common Impurities:
-
Ethyl 2-methylnicotinate: Unreacted starting material.
-
2-Methylnicotinic acid: Formed by the hydrolysis of the starting ester.
-
Hydrazine: Excess reagent from the hydrazinolysis step.
-
Side-products from synthesis: Depending on the specific synthetic route, other related pyridine derivatives could be present.
References
- 1. This compound | 197079-01-9 [sigmaaldrich.com]
- 2. 2-Methylnicotinamide | C7H8N2O | CID 12243705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 65719-09-7 CAS MSDS (Methyl 2-methylnicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Methylpyridine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing dimer formation in hydrazide synthesis
A Guide to Minimizing Dimer Formation
Welcome to the technical support center for hydrazide synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of dimeric byproducts in hydrazide coupling reactions. As Senior Application Scientists, we provide insights grounded in mechanistic principles to help you optimize your synthetic routes.
Troubleshooting Guide: Dimer-Related Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: High Levels of Dimeric Impurity Detected Post-Synthesis
Question: My reaction is complete, but LC-MS/TLC analysis shows a significant peak corresponding to the mass of a dimer of my starting carboxylic acid. What is the primary cause, and how can I fix it?
Answer: The presence of a significant dimer peak indicates that the activated carboxylic acid is reacting with another molecule of the same carboxylic acid instead of the intended hydrazine. This is a common side reaction, particularly if the hydrazine is not sufficiently reactive or if the concentration of the activated intermediate is too high.
Immediate Corrective Actions:
-
Assess Stoichiometry: The most common cause is an unfavorable ratio of your hydrazine to your carboxylic acid. The activated acid is highly reactive, and if it doesn't find a hydrazine molecule quickly, it will react with the next available nucleophile, which can be the hydroxyl group of another carboxylic acid molecule, leading to an ester-linked dimer. Ensure you are using a slight excess of the hydrazine (e.g., 1.1 to 1.5 equivalents) to favor the desired reaction.
-
Control Reagent Addition: Do not add the coupling agent (e.g., EDC, DCC) to the carboxylic acid until the hydrazine is present in the reaction mixture. Alternatively, for less stable hydrazines, you can add the hydrazine immediately after the coupling agent. A slow, controlled addition of the coupling agent can also help maintain a low concentration of the highly reactive activated intermediate, giving it more time to react with the intended hydrazine.
Caption: Competing pathways in hydrazide synthesis.
Q2: How do I choose the most appropriate coupling reagent to avoid dimer formation?
A2: The choice of coupling reagent is critical.
-
For standard syntheses: An EDC/NHS or EDC/HOBt combination is a robust starting point. These reagents balance reactivity with stability, effectively minimizing many common side reactions, including dimerization.
-
For sterically hindered substrates or difficult couplings: More powerful reagents like HATU or HBTU may be necessary. These form highly reactive intermediates that can overcome steric hindrance, but careful control of stoichiometry and temperature is still required to prevent side reactions.
-
For acid-sensitive substrates: Consider using a milder coupling agent like PyBOP, which can be effective under neutral conditions.
Q3: Can my purification method help in removing dimer impurities?
A3: Absolutely. While optimizing the reaction is the primary goal, purification is key to obtaining a high-purity final product.
-
Flash Chromatography: The dimer is typically less polar than the desired hydrazide due to the presence of the additional amide N-H group in the product. A well-chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can usually provide good separation on a silica gel column.
-
Recrystallization: If your hydrazide product is a solid, recrystallization can be a highly effective method for removing the dimer impurity. Experiment with different solvent systems to find one in which the hydrazide has good solubility at high temperatures but poor solubility at low temperatures, while the dimer remains in solution.
-
Preparative HPLC: For high-value compounds or when other methods fail, reverse-phase preparative HPLC is an excellent, albeit more expensive, option for achieving high purity.
Experimental Protocol: General Procedure for Hydrazide Synthesis using EDC/NHS
This protocol provides a starting point for minimizing dimer formation.
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
In a separate flask, dissolve the hydrazine (1.2 eq) in the same solvent.
-
-
Reaction Setup:
-
Place the carboxylic acid/NHS solution in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C using an ice bath.
-
-
Activation and Coupling:
-
Add EDC (1.1 eq) to the cooled carboxylic acid/NHS solution. Stir at 0 °C for 15-30 minutes to allow for the formation of the NHS-ester.
-
Add the hydrazine solution dropwise to the reaction mixture over 5-10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by TLC or LC-MS. Check for the consumption of the starting carboxylic acid and the formation of the desired hydrazide product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to separate the desired hydrazide from any unreacted starting materials and the dimer byproduct.
-
impact of reaction temperature on the synthesis of 2-methylnicotinohydrazide
Welcome to the technical support center for the synthesis of 2-methylnicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a specific focus on the critical role of reaction temperature. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only troubleshoot effectively but also optimize your reaction for yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing concise and actionable answers.
Q1: What is the primary method for synthesizing this compound?
A1: The most prevalent and efficient method is the hydrazinolysis of a 2-methylnicotinate ester (typically methyl or ethyl ester) with hydrazine hydrate. This reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the formation of the desired hydrazide and an alcohol byproduct. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.
Q2: Why is reaction temperature such a critical parameter in this synthesis?
A2: Reaction temperature directly influences the kinetics and thermodynamics of the hydrazinolysis reaction. Insufficient temperature will result in a slow or incomplete reaction, leading to low yields. Conversely, excessively high temperatures can promote side reactions and the thermal degradation of both the reactants and the product, resulting in impurities that can be challenging to remove. Optimal temperature control is therefore a balancing act to achieve a high conversion rate while minimizing impurity formation.
Q3: What are the most common impurities I might encounter, and how are they related to temperature?
A3: Common impurities include unreacted starting ester, diacyl hydrazines (formed by the reaction of two ester molecules with one hydrazine molecule), and potential degradation products of hydrazine at elevated temperatures. Higher temperatures can accelerate the formation of diacyl hydrazines and other byproducts. Careful temperature management is crucial to suppress these side reactions.
Q4: Can I perform this reaction at room temperature?
A4: While the reaction can proceed at room temperature, it is generally very slow and may not go to completion, resulting in significantly lower yields. For practical laboratory and industrial synthesis, heating is necessary to achieve a reasonable reaction time and conversion.
Q5: What is a typical temperature range for this synthesis?
A5: A common approach is to reflux the reaction mixture. The specific temperature will depend on the solvent used. For instance, if ethanol is used as a solvent, the reflux temperature will be around 78°C. In some procedures, temperatures in the range of 100-120°C are employed, particularly when starting from the corresponding amide.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related issues.
Issue 1: Low Product Yield
Symptoms:
-
After the reaction and workup, the isolated mass of this compound is significantly lower than the theoretical yield.
-
TLC or LC-MS analysis of the crude product shows a large amount of unreacted starting material (2-methylnicotinate ester).
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The activation energy for the hydrazinolysis of the ester is not being overcome.
-
Solution: Ensure your reaction is being heated to the appropriate temperature for the solvent used. If using a standard heating mantle, verify the temperature of the reaction mixture with an internal thermometer, not just the setting on the mantle. For lower boiling point solvents, consider switching to a higher boiling point solvent to increase the reaction temperature, but be mindful of potential side reactions.
-
-
Inadequate Reaction Time: Even at the correct temperature, the reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Continue heating until the starting material is consumed.
-
-
Suboptimal Molar Ratio of Reactants: An insufficient amount of hydrazine hydrate can lead to incomplete conversion of the ester.
-
Solution: While not directly a temperature issue, it's a common cause of low yield. Ensure you are using a molar excess of hydrazine hydrate as it can also decompose at higher temperatures.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
The melting point of the isolated product is broad and lower than the literature value.
-
NMR or LC-MS analysis reveals the presence of unexpected signals in addition to the desired product.
Possible Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can lead to the formation of byproducts, such as diacyl hydrazines, or cause decomposition of the product.
-
Solution: Reduce the reaction temperature. If refluxing, consider using a solvent with a lower boiling point. It is crucial to find the optimal temperature that provides a good reaction rate without significant byproduct formation. A temperature screening experiment can be highly beneficial.
-
-
Thermal Degradation of Hydrazine: Hydrazine can decompose at elevated temperatures, which can lead to the formation of various side products and a decrease in the effective concentration of the nucleophile.
-
Solution: Avoid unnecessarily high temperatures. If a high temperature is required for the ester conversion, consider adding the hydrazine hydrate portion-wise to maintain its concentration throughout the reaction.
-
Data Summary: Impact of Temperature on Synthesis
| Temperature Range | Expected Yield | Purity | Key Considerations |
| Room Temperature | Very Low | High | Reaction is impractically slow for most applications. |
| 60-80°C (e.g., Refluxing Ethanol) | Moderate to High | Good | A good starting point for optimization. Reaction time may be longer. |
| 80-100°C | High | Moderate to Good | Faster reaction rates, but increased risk of side product formation. |
| >100°C | Variable | Potentially Low | Increased risk of diacyl hydrazine formation and thermal degradation. Requires careful monitoring. |
Part 3: Experimental Protocol & Visualization
Step-by-Step Synthesis Protocol
This protocol provides a detailed methodology for the synthesis of this compound, emphasizing temperature control.
Materials:
-
Methyl 2-methylnicotinate
-
Hydrazine hydrate (80-100%)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Condenser
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle with magnetic stirring.
-
Charging the Flask: To the round-bottom flask, add methyl 2-methylnicotinate (1 equivalent) and ethanol (approximately 10 mL per gram of ester).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (1.5-2.0 equivalents) to the solution at room temperature.
-
Heating and Reflux: Begin heating the mixture to reflux (for ethanol, this is approximately 78°C). Use a thermometer to monitor the internal temperature. Maintain a gentle reflux for 3-5 hours.
-
Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and analyze it by TLC to monitor the disappearance of the starting material.
-
Cooling and Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to crystallize. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60°C) to avoid any potential degradation.
Visualizing the Reaction and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Catalyst Selection for Efficient 2-Methylnicotinohydrazide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylnicotinohydrazide. Here, we address common challenges and frequently asked questions regarding catalyst selection and process optimization to enhance reaction efficiency, yield, and purity. Our approach is rooted in established chemical principles and field-proven insights to provide a self-validating framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
The most widely reported and practiced laboratory-scale synthesis of this compound is the hydrazinolysis of a corresponding 2-methylnicotinate ester (e.g., methyl or ethyl 2-methylnicotinate) with hydrazine hydrate. This method is often performed without a catalyst, relying on the nucleophilicity of hydrazine and elevated temperatures to drive the reaction.
Q2: Is a catalyst necessary for the hydrazinolysis of 2-methylnicotinate esters?
In many instances, a catalyst is not strictly required for the hydrazinolysis of nicotinic acid esters to achieve good yields.[1] The reaction can be effectively carried out by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol or methanol.[2] However, for less reactive esters or when aiming to optimize reaction times and temperatures, catalytic strategies can be beneficial.
Q3: What are the potential catalytic systems for the synthesis of this compound?
While the uncatalyzed thermal method is prevalent, several catalytic systems can be considered, drawing from broader amide synthesis literature:
-
Base Catalysis : In analogous reactions, such as the hydrazinolysis of fatty acid methyl esters, strong bases like sodium methoxide have been used to facilitate the reaction by enhancing the nucleophilicity of hydrazine.[1]
-
Acid Catalysis : While less common for the primary hydrazinolysis step, acid catalysts like glacial acetic acid are frequently employed in subsequent reactions to form hydrazones from the hydrazide product.[3][4] Their use in the initial hydrazinolysis should be approached with caution as they can protonate the hydrazine, reducing its nucleophilicity.
-
Enzymatic Catalysis : Biocatalysis offers a green and highly selective alternative. Lipases, such as Novozym® 435 (immobilized Candida antarctica lipase B), have demonstrated effectiveness in the amidation of methyl nicotinate with various amines.[5] This suggests its potential applicability for the synthesis of this compound.
-
Transition Metal Catalysis : While not extensively documented for this specific transformation, transition metal complexes are widely used in modern amidation reactions.[4][6] These methods, however, may require more specialized conditions and catalyst synthesis.
Q4: Are there alternative synthetic routes to this compound that are amenable to catalysis?
Yes, an alternative route involves the use of nitrilase enzymes. This approach would start from 2-methyl-3-cyanopyridine, which could be enzymatically hydrolyzed to 2-methylnicotinic acid. The resulting acid would then require activation (e.g., to an acyl chloride or ester) before reaction with hydrazine. Nitrilases have been successfully used for the synthesis of nicotinic acid from 3-cyanopyridine.[7][8][9]
Troubleshooting Guide
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature. - Use a higher boiling point solvent. | Hydrazinolysis is a nucleophilic acyl substitution reaction. Increasing time and temperature provides more energy for the reactants to overcome the activation energy barrier. |
| Poor Quality Reagents | - Use freshly distilled or anhydrous hydrazine hydrate. - Verify the purity of the starting 2-methylnicotinate ester via NMR or GC-MS. | Water can hydrolyze the starting ester back to the carboxylic acid, and impurities in the starting material will lead to lower yields and potential side reactions. |
| Suboptimal Stoichiometry | - Use a molar excess of hydrazine hydrate (typically 2-5 equivalents). | As a reversible reaction, using an excess of one reagent can shift the equilibrium towards the product side, according to Le Chatelier's principle. |
| Ineffective Mixing | - Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. | Proper mixing increases the frequency of collisions between reactant molecules, enhancing the reaction rate.[10] |
Issue 2: Presence of Multiple Byproducts in Crude Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Unreacted Starting Material | - See "Incomplete Reaction" under Issue 1 . | Inadequate reaction conditions are the primary cause of unreacted starting materials. |
| Hydrolysis of Ester | - Use anhydrous solvents and reagents. | The presence of water can lead to the hydrolysis of the ester starting material to 2-methylnicotinic acid, which will not react with hydrazine under these conditions. |
| Formation of Diacyl Hydrazine | - Use a sufficient excess of hydrazine hydrate. - Add the ester slowly to the hydrazine solution. | If the concentration of the newly formed this compound is high relative to hydrazine, it can act as a nucleophile and react with another molecule of the ester, forming a symmetrical diacyl hydrazine. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times. - Consider performing the reaction under an inert atmosphere (N₂ or Ar). | This compound, like other hydrazides, can be susceptible to oxidation or thermal degradation, especially in the presence of impurities. |
Comparative Analysis of Catalytic Systems
| Catalyst System | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| None (Thermal) | Methyl/Ethyl 2-methylnicotinate, Hydrazine Hydrate | Reflux in Ethanol (78 °C) or Methanol (65 °C) for 6-24h | Simple, cost-effective, avoids catalyst contamination. | Can require long reaction times and high temperatures. |
| Base-Catalyzed (e.g., NaOMe) | Methyl/Ethyl 2-methylnicotinate, Hydrazine Hydrate | Methanol, 65 °C | Potentially faster reaction rates and milder conditions compared to thermal method.[1] | Requires anhydrous conditions, potential for side reactions if base is not fully neutralized during workup. |
| Enzymatic (e.g., Novozym® 435) | Methyl 2-methylnicotinate, Hydrazine Hydrate | tert-Amyl alcohol, 50 °C | High selectivity, mild conditions, environmentally friendly, catalyst is reusable.[5] | Higher initial cost of enzyme, may require optimization of solvent and temperature. |
Experimental Protocols
Protocol 1: Standard Uncatalyzed Hydrazinolysis
-
To a round-bottom flask equipped with a reflux condenser, add methyl 2-methylnicotinate (1 equivalent).
-
Add ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (3 equivalents, 99%).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the solid with cold ethanol or water and dry under vacuum to yield this compound.
Protocol 2: Enzymatic Synthesis using Novozym® 435
-
In a screw-cap vial, dissolve methyl 2-methylnicotinate (1 equivalent) in tert-amyl alcohol (e.g., 2 mL).
-
Add hydrazine hydrate (2 equivalents).
-
Add Novozym® 435 (e.g., 10-20% by weight of the limiting reagent).
-
Seal the vial and place it in an orbital shaker at 50 °C and 160 rpm for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction, filter off the enzyme beads (which can be washed and reused).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of multicatalytic properties of nitrilase from Paraburkholderia graminis for efficient biosynthesis of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
work-up procedure to remove excess hydrazine from 2-methylnicotinohydrazide reaction
Technical Support Center: Work-Up & Purification of 2-Methylnicotinohydrazide
This guide provides in-depth technical assistance for researchers encountering challenges with the removal of excess hydrazine following the synthesis of this compound. The procedures and principles outlined here are designed to ensure product purity, maximize yield, and maintain a safe laboratory environment.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the work-up of the this compound reaction.
Q1: My initial work-up with aqueous washes isn't removing all the hydrazine. How can I confirm its presence and what should I do?
A1: Residual hydrazine is a common issue, as it is highly polar and can have some solubility in organic solvents, especially in the presence of polar products.
-
Confirmation: The most straightforward method to confirm the presence of hydrazine is by Thin Layer Chromatography (TLC).
-
Protocol: Spot your crude product on a silica TLC plate. As a reference, spot a dilute solution of hydrazine hydrate on the same plate. Elute with a polar solvent system (e.g., 10-20% Methanol in Dichloromethane).
-
Visualization: Hydrazine is not UV-active. It can be visualized using a potassium permanganate (KMnO₄) stain, where it will appear as a yellow-brown spot on a purple background.[1] Alternatively, p-anisaldehyde or ninhydrin stains can be effective. Hydrazine typically remains at the baseline (Rf ≈ 0) due to its high polarity.[1]
-
-
Solution: Chemical Quenching: Before extraction, you must quench the excess hydrazine by converting it into a less polar, more easily extractable derivative.
-
Recommended Method: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add acetone dropwise. The acetone reacts with hydrazine to form acetone hydrazone, which is more readily removed during the aqueous extraction.[2] The reaction is typically fast.[2]
-
Rationale: The formation of the hydrazone (an imine) significantly reduces the polarity of the hydrazine molecule and breaks its hydrogen-bonding network with your product, facilitating its removal.
-
Q2: I've added a quenching agent, but my product's yield is low after extraction. What could be happening?
A2: Low yield after quenching and extraction can stem from two primary sources: the solubility of your product or its reactivity.
-
Product Solubility: this compound, containing a polar hydrazide group and a pyridine ring, may have partial solubility in the aqueous layer, especially if the pH is acidic.
-
Troubleshooting: After your primary extraction with a solvent like Ethyl Acetate or Dichloromethane (DCM), perform several subsequent extractions (back-extractions) of the aqueous layer to recover any dissolved product. Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
-
Product Reactivity: While acetone is a mild quenching agent, more aggressive options could potentially react with your desired hydrazide product under certain conditions.
-
Verification: Always monitor the reaction via TLC before and after quenching to ensure your product spot remains unchanged and no new, unexpected spots appear.
-
Q3: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?
A3: Emulsions are common when working with pyridine-containing compounds and aqueous solutions. They are stabilized by compounds that act as surfactants at the organic-aqueous interface.
-
Solutions:
-
Brine Wash: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filtration: Pass the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience & Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. When mixing, gently invert the funnel rather than shaking it vigorously.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts and safety considerations essential for this procedure.
Q1: Why is it necessary to use excess hydrazine for the synthesis of hydrazides from esters?
A1: The reaction of an ester with hydrazine hydrate to form a hydrazide is an equilibrium-driven process. According to Le Châtelier's principle, using a large excess of hydrazine shifts the equilibrium towards the product side, ensuring a high conversion of the starting ester (e.g., methyl 2-methylnicotinate) to the desired this compound.[3] This is a standard practice to drive the reaction to completion, especially when the starting ester is not highly reactive.[3]
Q2: What are the primary safety concerns when working with hydrazine, and how should it be handled?
A2: Hydrazine is a Particularly Hazardous Substance (PHS) and requires strict safety protocols.[4]
-
Toxicity & Corrosivity: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] It can cause severe damage to the skin, eyes, and respiratory system upon contact or inhalation.[5][6]
-
Handling Procedures:
-
Always handle hydrazine and its solutions inside a certified chemical fume hood.[4][5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof goggles, and chemical-resistant gloves (butyl rubber is often recommended).[5][7]
-
Avoid heating hydrazine solutions, as this increases its vapor pressure and the risk of inhalation and potential for ignition.[8]
-
Have an emergency plan and ensure safety showers and eyewash stations are accessible.[7]
-
Q3: Aside from acetone, are there other methods to remove excess hydrazine?
A3: Yes, several methods can be employed depending on the scale and nature of your product.
| Method | Description | Advantages | Disadvantages |
| Azeotropic Distillation | Hydrazine can form an azeotrope with certain solvents like xylene. Distilling the crude product with xylene can remove hydrazine.[9] | Effective for larger scales. | Requires heating, which can be hazardous with hydrazine and may decompose sensitive products. |
| Aqueous Extraction | Washing the organic layer multiple times with water or a slightly acidic solution (e.g., dilute NH₄Cl) can extract the polar hydrazine.[10][11] | Simple and avoids introducing other reagents. | May not be fully effective on its own; can lead to product loss if the product is water-soluble. |
| Precipitation/Crystallization | If the desired hydrazide product is a solid that is insoluble in the reaction mixture, it can be isolated by filtration, leaving the excess hydrazine in the solution.[10][12] | Can provide a very pure product directly. | Product must be a solid and have favorable solubility characteristics. |
Q4: How can I be certain my final, purified product is free of residual hydrazine?
A4: Final purity assessment requires more sensitive analytical techniques than TLC.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most common method. Hydrazine protons are typically broad and may be exchangeable with D₂O. The absence of their characteristic signal confirms removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method. Hydrazine can be derivatized (e.g., with acetone to form the azine) to make it more volatile and easily detectable by GC.[2] This method is capable of detecting trace amounts at the ppm level.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to detect and quantify residual hydrazine, often after derivatization to make it detectable by UV or fluorescence detectors.[13]
Visualized Workflows and Protocols
Diagram: Standard Work-Up & Quenching Workflow
This diagram illustrates the logical flow from the completed reaction to the isolation of the crude product.
Caption: Workflow for Quenching and Isolating Crude this compound.
Protocol 1: Step-by-Step Quenching and Extraction
-
Reaction Monitoring: Before work-up, confirm the consumption of the starting ester (methyl 2-methylnicotinate) by TLC.
-
Cooling: Once the reaction is complete, place the reaction flask in an ice/water bath and cool the mixture to between 0 °C and 5 °C.
-
Quenching: While stirring, add acetone dropwise (typically 1.5 to 2 equivalents relative to the excess hydrazine used). A slight exotherm may be observed. Stir the mixture at 0-5 °C for 15-30 minutes.
-
Solvent Removal: Remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.
-
Extraction Setup: Transfer the resulting residue to a separatory funnel using a suitable organic solvent such as ethyl acetate or DCM. Add deionized water to the separatory funnel.
-
Washing: Gently invert the funnel multiple times to mix the layers, venting frequently. Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with deionized water, followed by a final wash with saturated NaCl solution (brine) to aid in removing residual water from the organic layer and break any emulsions.[14]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can then be purified by recrystallization or column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. sielc.com [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Isoniazid and 2-Methylnicotinohydrazide Derivatives in Antitubercular Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The enduring global threat of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates a continuous search for novel therapeutic agents. Isoniazid (INH), a hydrazide-based prodrug, has been a cornerstone of first-line anti-TB therapy for decades.[1][2] Its success has inspired the exploration of structurally related analogs to identify compounds with improved efficacy, better safety profiles, or activity against INH-resistant Mycobacterium tuberculosis (Mtb).
This guide provides a detailed comparative analysis of the benchmark drug, isoniazid, and a class of its structural analogs, 2-methylnicotinohydrazide derivatives. We will delve into their mechanisms of action, compare their biological activities using published experimental data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in the field of antimycobacterial drug discovery.
Section 1: Chemical Structure and Properties
At the core of both molecules is the nicotinohydrazide scaffold. Isoniazid is the simplest form, isonicotinohydrazide. The this compound class features a methyl group at the 2-position of the pyridine ring. This seemingly minor substitution can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, potentially affecting its interaction with bacterial enzymes and its overall pharmacological properties.
Caption: Chemical structures of Isoniazid and the this compound core.
Section 2: A Comparative Mechanism of Action
Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[3][4] This activation is a critical first step and a common locus for the development of drug resistance.
Isoniazid's Pathway:
-
Uptake: INH enters the Mtb bacillus via passive diffusion.[4]
-
Activation: Inside the cell, the bacterial catalase-peroxidase enzyme, KatG, activates INH.[1][3][4] This process transforms INH into a reactive isonicotinic acyl radical.[3]
-
Target Inhibition: The activated radical covalently binds to nicotinamide adenine dinucleotide (NAD+), forming a nicotinoyl-NAD adduct. This complex potently inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][4]
-
Cell Wall Disruption: InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing mycolic acids.[4] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall. By inhibiting their synthesis, INH effectively disrupts cell wall integrity, leading to bacterial cell death.[3][4]
Predicted Mechanism for this compound Derivatives: Given the structural similarity, it is highly probable that this compound derivatives function through the same pathway as isoniazid. They are expected to act as prodrugs requiring activation by KatG to inhibit InhA. The key scientific question is how the modifications on the core structure (such as the 2-methyl group and other substitutions) affect the efficiency of this process. For instance, substitutions might alter the rate of KatG activation or the binding affinity of the resulting adduct to the InhA target. Molecular docking studies on related compounds suggest that these derivatives can indeed bind effectively within the InhA active site.[5][6]
Caption: The activation pathway and mechanism of action for isoniazid.
Section 3: Comparative In Vitro Efficacy
The primary measure of a compound's direct effect against Mtb is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible bacterial growth. A lower MIC value indicates higher potency.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) |
| Isoniazid (Reference) | H37Rv | 0.01 - 0.2[9] | 0.07 - 1.46[9] |
| Compound 8a ¹ | H37Rv | 25[7] | ~56.5 |
| Compound 8b ² | H37Rv | 12.5[7] | ~26.2 |
| Compound 8c ³ | H37Rv | 6.25[7][8] | ~12.1 |
¹N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide ²N′-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide ³N′-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide
Interpretation of Efficacy Data: The data clearly shows that while the tested this compound derivatives possess activity against Mtb, they are less potent than the parent drug, isoniazid. However, the structure-activity relationship (SAR) within the derivative series is noteworthy. The addition of a halogen (chlorine or bromine) to the isatin ring progressively increases the antitubercular activity, with the bromo-substituted compound (8c) being the most potent in the series.[7] This suggests that lipophilicity is a crucial factor for the antimycobacterial activity of these derivatives.[7][8]
Section 4: Cytotoxicity and Therapeutic Potential
A critical aspect of drug development is ensuring that a compound is selectively toxic to the pathogen while being safe for host cells. This is often assessed by determining the 50% cytotoxic concentration (CC₅₀) against mammalian cell lines. The therapeutic potential can then be estimated by the Selectivity Index (SI), calculated as SI = CC₅₀ / MIC. A higher SI value is desirable.
The aforementioned study also evaluated the cytotoxicity of the most promising compounds (8b and 8c) against a panel of human cancer cell lines (HT-29, PC-3, A549, HepG2, and MCF-7) and found them to be devoid of apparent cytotoxicity.[7][8] While specific CC₅₀ values were not provided, this lack of toxicity at active concentrations is a positive indicator for their therapeutic window. For comparison, isoniazid itself can be associated with hepatotoxicity, a significant clinical concern.[3][4]
| Compound | Cytotoxicity Profile | Selectivity Index (SI) |
| Isoniazid | Associated with hepatotoxicity[3][4] | Varies depending on cell line and MIC |
| Compound 8b & 8c | Devoid of apparent cytotoxicity against multiple cancer cell lines[7][8] | Potentially high (favorable) |
Section 5: Standardized Experimental Protocols
To ensure reproducibility and enable meaningful comparisons across studies, standardized assays are essential. Below are detailed workflows for the determination of MIC and cytotoxicity.
Protocol 1: Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)
The MABA is a widely used, colorimetric method for determining the MIC of compounds against Mtb.[10][11] It relies on the ability of metabolically active cells to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.
Methodology:
-
Preparation of Inoculum: Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in broth.
-
Drug Dilution: Prepare a stock solution of the test compound (e.g., in DMSO). Perform two-fold serial dilutions in a 96-well microplate containing 100 µL of 7H9 broth per well to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free well (growth control) and a well with sterile broth only (sterility control).
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Caption: Workflow for MIC determination using the MABA method.
Protocol 2: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a standard colorimetric test for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[12][13]
Methodology:
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2 for hepatotoxicity, or Vero cells) into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
This comparative analysis reveals that while isoniazid remains a highly potent antitubercular agent, its derivatives, such as the this compound series, represent a viable avenue for new drug discovery. The key findings are:
-
Mechanism: this compound derivatives likely share the same InhA-inhibiting mechanism as isoniazid, acting as prodrugs that require KatG activation.
-
Efficacy: The evaluated N'-substituted this compound derivatives are less potent than isoniazid against the H37Rv strain. However, their activity can be modulated and improved through chemical modification, highlighting the importance of structure-activity relationship studies.
-
Safety: The low in vitro cytotoxicity of the lead derivatives is a highly encouraging characteristic, suggesting a potentially favorable safety window that warrants further investigation.
Future research should focus on:
-
Synthesizing and testing the core this compound molecule to establish a baseline activity level.
-
Evaluating lead compounds against a panel of INH-resistant Mtb strains to determine if the structural modifications can overcome common resistance mechanisms (e.g., KatG mutations).
-
Conducting comprehensive in vivo studies in animal models to assess efficacy, pharmacokinetics, and safety.
By systematically exploring the chemical space around the proven nicotinohydrazide scaffold, the scientific community can continue to develop new generations of antitubercular agents to combat this persistent global health challenge.
References
- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. INH drug 'Isoniazid' | PDF [slideshare.net]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 5. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitubercular activity of a series of hydrazone and nitrovinyl analogs derived from heterocyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitubercular Activity of 2-Methylnicotinohydrazide Against Mycobacterium tuberculosis: A Comparative Guide
Introduction: The Unrelenting Challenge of Tuberculosis and the Quest for Novel Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined the efficacy of current first-line therapies, which include isoniazid (INH) and rifampicin (RIF). This escalating crisis necessitates an urgent and continuous pipeline of novel antitubercular agents with alternative mechanisms of action or improved potency against resistant strains.
Hydrazide-containing compounds have long been a cornerstone of anti-TB drug discovery, with isoniazid being a prominent example.[1] Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme, KatG, to form a reactive species that ultimately inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3] This guide focuses on 2-methylnicotinohydrazide, a structural analogue of isoniazid, and provides a comprehensive framework for its validation as a potential antitubercular agent. We will objectively compare its performance with established drugs, supported by detailed experimental protocols and comparative data, to provide researchers, scientists, and drug development professionals with a robust guide for their own investigations.
Comparative Analysis of Antitubercular Activity and Cytotoxicity
A critical initial step in evaluating any new potential antitubercular drug is to determine its efficacy against M. tuberculosis and its toxicity to mammalian cells. The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a key indicator of a drug's potential for clinical success.
| Compound | Target Organism/Cell Line | Endpoint | Value | Citation |
| This compound Derivatives | ||||
| N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | MIC | 6.25 µg/mL | [4] |
| N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | MIC | 12.5 µg/mL | [4] |
| Isoniazid (INH) | M. tuberculosis H37Rv | MIC | 0.02 - 0.06 µg/mL | [2][3][5] |
| HepG2 (Human Liver) | Cytotoxicity | Significant at >26 mM | [6][7][8] | |
| Vero (Monkey Kidney) | Cytotoxicity | Low | [9] | |
| Rifampicin (RIF) | M. tuberculosis H37Rv | MIC | 0.12 - 0.25 µg/mL | [5][10][11] |
| HepG2 (Human Liver) | Cytotoxicity | Evident from 10 µM | [12][13] | |
| Vero (Monkey Kidney) | Cytotoxicity | Low | [9] |
Experimental Validation Workflow
The validation of a potential antitubercular agent follows a logical and rigorous workflow designed to assess its efficacy and safety. This workflow is crucial for making informed decisions about which compounds should proceed to further preclinical and clinical development.
Caption: A generalized experimental workflow for the validation of novel antitubercular compounds.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key in vitro assays. These are presented with insights into the rationale behind the experimental choices, reflecting the expertise of a seasoned researcher.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Middlebrook 7H10 Agar Dilution Method
This method is a gold standard for determining the MIC of a compound against M. tuberculosis.[14] It provides a direct measure of the concentration required to inhibit visible growth on a solid medium.
Rationale: The use of Middlebrook 7H10 agar, supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase), provides the necessary nutrients for the fastidious growth of M. tuberculosis.[15][16] The agar-based method allows for a clear visual determination of growth inhibition.
Step-by-Step Methodology:
-
Preparation of Media and Compound Dilutions:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.[15][16] Autoclave and cool to 50-55°C.
-
Aseptically add 100 mL of Middlebrook OADC Enrichment per 900 mL of agar.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound stock solution.
-
Incorporate the compound dilutions into molten agar to achieve the desired final concentrations. Pour the agar into quadrant petri dishes, with one quadrant serving as a drug-free control.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10^7 CFU/mL.
-
Prepare 10^-2 and 10^-4 dilutions of the adjusted inoculum.
-
-
Inoculation and Incubation:
-
Inoculate each quadrant of the drug-containing and control plates with 100 µL of the 10^-2 and 10^-4 dilutions.
-
Seal the plates in CO2-permeable bags and incubate at 37°C in a 5-10% CO2 atmosphere.
-
Incubate for 21 days, examining the plates for bacterial growth weekly.[14]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial population compared to the drug-free control.[14]
-
Protocol 2: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[17] The amount of formazan produced is directly proportional to the number of living cells. We recommend using a human liver cell line like HepG2, as the liver is a common site of drug-induced toxicity, and a kidney cell line like Vero for a broader safety profile.[9][20][21][22]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture HepG2 or Vero cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 (half-maximal inhibitory concentration) value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the log of the compound concentration.
-
Proposed Mechanism of Action: A Parallel to Isoniazid
Given the structural similarity of this compound to isoniazid, it is highly probable that it functions as a prodrug requiring activation by the mycobacterial catalase-peroxidase, KatG.[4][23]
Caption: Proposed mechanism of action for this compound.
The proposed activation pathway involves the KatG-mediated generation of a 2-methylnicotinic acyl radical.[24][25] This radical is then believed to couple with NADH to form a 2-methylnicotinoyl-NADH adduct. This adduct subsequently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[2][3] The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial death.
To validate this proposed mechanism, in-silico docking studies can be employed to predict the binding affinity of the 2-methylnicotinoyl-NADH adduct to the active site of the InhA enzyme. A strong predicted binding affinity would provide further evidence supporting this mechanism of action.
Conclusion and Future Perspectives
The validation of this compound and its derivatives as potential antitubercular agents presents a promising avenue in the fight against tuberculosis. The experimental framework provided in this guide offers a robust and logical pathway for the in vitro evaluation of such compounds. The available data on the derivatives of this compound show encouraging antitubercular activity, warranting further investigation into the parent compound and other analogues.
Future studies should focus on synthesizing and testing this compound itself to establish its baseline activity and cytotoxicity. Furthermore, comprehensive structure-activity relationship (SAR) studies will be crucial in optimizing the hydrazide scaffold to enhance potency against drug-resistant strains and improve the therapeutic index. Ultimately, compounds that demonstrate significant in vitro efficacy and a favorable safety profile should be advanced to in vivo animal models to assess their therapeutic potential in a more complex biological system.
References
- 1. Validation of the Use of Middlebrook 7H10 Agar, BACTEC MGIT 960, and BACTEC 460 12B Media for Testing the Susceptibility of Mycobacterium tuberculosis to Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies on the toxicity of isoniazid in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Could high-concentration rifampicin kill rifampicin-resistant M. tuberculosis? Rifampicin MIC test in rifampicin-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Citotoxicity evaluation of three dental adhesives on vero cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methylnicotinohydrazide and Other Nicotinic Acid Hydrazide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nicotinic acid hydrazide and its derivatives represent a versatile scaffold with a broad spectrum of biological activities. This guide provides an in-depth comparison of 2-methylnicotinohydrazide with other nicotinic acid hydrazide derivatives, focusing on their antitubercular, anticancer, and antifungal properties. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data and detailed protocols to inform future drug discovery efforts.
The Nicotinic Acid Hydrazide Scaffold: A Privileged Structure in Medicinal Chemistry
Nicotinic acid, a form of vitamin B3, is a fundamental building block in various biological processes. Its hydrazide derivative, nicotinic acid hydrazide, and the isomeric isonicotinic acid hydrazide (isoniazid), have been extensively studied. Isoniazid, a cornerstone in the treatment of tuberculosis for decades, has inspired the synthesis and evaluation of a multitude of related compounds.[1][2] The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key pharmacophore responsible for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4]
The introduction of various substituents onto the nicotinic acid ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn can significantly impact its biological activity. This guide will specifically explore the influence of the 2-methyl group and compare its performance against other derivatives.
Synthesis of Nicotinic Acid Hydrazide Derivatives
The general synthetic route to nicotinic acid hydrazide derivatives is a multi-step process that begins with nicotinic acid. The following workflow illustrates a common synthetic pathway.
Caption: General synthetic pathways for nicotinic acid hydrazide and its derivatives.
A common method for synthesizing 6-aryl-2-methylnicotinohydrazides involves a one-pot, three-component reaction of an enaminone with ethyl acetoacetate and ammonium acetate, followed by hydrazinolysis of the resulting ethyl 2-methyl-6-arylnicotinate.[5] Further derivatization is often achieved through condensation of the parent hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones), which can then be cyclized to yield other heterocyclic systems like thiazolidinones or oxadiazoles.[6][7]
Comparative Performance Analysis
The biological activity of nicotinic acid hydrazide derivatives is highly dependent on their structural features. Here, we compare the performance of this compound and other derivatives in three key therapeutic areas.
Antitubercular Activity
Isoniazid, an isomer of nicotinic acid hydrazide, is a potent antitubercular drug that acts as a prodrug.[2] It is activated by the mycobacterial catalase-peroxidase enzyme (KatG) and subsequently inhibits the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[8][9] Many nicotinic acid hydrazide derivatives are thought to share a similar mechanism of action.
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: Increased lipophilicity is often correlated with enhanced antitubercular activity, as it may facilitate passage through the lipid-rich mycobacterial cell wall.[2][5]
-
Hydrazone Formation: Condensation of the hydrazide with aldehydes to form hydrazones can have a variable effect. In some cases, it has been shown to decrease activity, while in others, particularly with isatin-based hydrazones, it significantly enhances potency.[5]
-
Substituents on the Nicotinic Ring: The presence and position of substituents on the nicotinic acid ring play a crucial role. The 2-methyl group, as seen in 6-aryl-2-methylnicotinohydrazides, is a key feature in some of the more potent compounds.
-
Aryl Substituents: For 6-aryl-2-methylnicotinohydrazides, the nature of the substituent on the aryl ring influences activity. Electron-withdrawing groups, such as halogens, at the para position have been shown to improve antimycobacterial activity.[2]
Experimental Data Summary:
| Compound Series | Specific Derivative(s) | MIC (µg/mL) vs. M. tuberculosis | Reference |
| 6-Aryl-2-methylnicotinohydrazides | Unsubstituted phenyl (4a) | 25 | [5] |
| 4-Fluorophenyl (4c) | >100 | [5] | |
| N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Unsubstituted isatin (8a) | 25 | [5] |
| 5-Chloro-isatin (8b) | 12.5 | [5] | |
| 5-Bromo-isatin (8c) | 6.25 | [5] | |
| Other Nicotinic Acid Hydrazide Derivatives | Isoniazid (INH) | ~0.025 | [10] |
| Nitro-substituted isoniazid derivative (11d) | 1.2 | [1] |
Key Findings:
The data suggests that while the parent 6-aryl-2-methylnicotinohydrazides show moderate activity, their conversion to isatin hydrazones can lead to a significant increase in potency.[5] Specifically, the introduction of a bromine atom on the isatin ring (compound 8c) resulted in the most potent compound in that series, with a MIC of 6.25 µg/mL.[5] This highlights the importance of the hydrazone moiety in combination with appropriate substitutions for enhancing antitubercular activity. It is also noteworthy that the activity of these derivatives is still generally lower than that of the frontline drug isoniazid.
Anticancer Activity
Nicotinic acid derivatives have emerged as a promising class of compounds for cancer therapy, with some demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism of action for their anticancer activity is not as well-defined as their antitubercular effects but may involve the inhibition of specific kinases or the induction of apoptosis.
Experimental Data Summary:
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aryl-2-methylnicotinic acid hydrazones | K562 (Leukemia) | 24.99 - 66.78 | |
| Transition metal complexes of a nicotinohydrazone ligand | A549 (Lung), BGC823 (Gastric), Eca109 (Esophageal) | Markedly decreased proliferation (qualitative) | [3] |
| Thiobarbiturate-based s-triazine hydrazones | HepG2 (Liver), HCT-116 (Colon) | 3.8 ± 0.3 µg/mL, 1.9 ± 0.4 µg/mL | [6] |
| Quinoline hydrazide derivatives | Neuroblastoma and breast adenocarcinoma cell lines | Micromolar potency | [10] |
Key Findings:
The anticancer activity of nicotinic acid hydrazide derivatives is evident across various cancer cell lines. The 6-aryl-2-methylnicotinic acid hydrazones have shown moderate antiproliferative activity against leukemia cells. Chelation with transition metals appears to enhance the anticancer potential of these ligands.[3] The diverse range of IC50 values observed for different derivatives underscores the critical role of the specific chemical structure in determining cytotoxic potency.
Antifungal Activity
The antifungal potential of nicotinic acid hydrazide derivatives is another area of active research. Some of these compounds have demonstrated significant activity against various fungal pathogens.
Mechanism of Action:
One proposed mechanism for the antifungal activity of certain nicotinohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell damage. Another potential mechanism involves the disruption of the fungal cell wall.
Experimental Data Summary:
| Compound Series | Fungal Species | MIC/EC50 (µg/mL) | Reference |
| 2-Chloronicotinohydrazide derivatives | Rhizoctonia solani | EC50 = 0.13 (for compound J15) | [6] |
| Nicotinamide derivatives | Candida albicans | MIC = 0.25 (for compound 16g) | |
| Hydrazones from nicotinic acid hydrazide | Various bacteria and fungi | MIC = 0.063 mg/mL |
Key Findings:
Nicotinic acid hydrazide derivatives have shown promising broad-spectrum antifungal activity.[6] Specific derivatives, such as the 2-chloronicotinohydrazides and certain nicotinamides, have demonstrated high potency against plant and human fungal pathogens, respectively.[6] The structure-activity relationship studies in this area are still emerging, but initial findings suggest that specific substitutions on the nicotinic ring and the nature of the hydrazone moiety are critical for antifungal efficacy.
Experimental Protocols
To facilitate further research in this area, we provide outlines of standard experimental protocols for the synthesis and biological evaluation of nicotinic acid hydrazide derivatives.
General Synthesis of 6-Aryl-2-methylnicotinohydrazides
This protocol is adapted from the synthesis described by Ali et al. (2015).[5]
-
Synthesis of Ethyl 2-Methyl-6-arylnicotinate: A mixture of the appropriate enaminone, ethyl acetoacetate, and ammonium acetate in glacial acetic acid is refluxed for 5 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 6-Aryl-2-methylnicotinohydrazide: The synthesized ethyl 2-methyl-6-arylnicotinate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 3 hours. The solvent is then evaporated under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried.
Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
References
- 1. [PDF] Nicotinic Acetylcholine Receptor-Based Blockade: Applications of Molecular Targets for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 2. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylnicotinohydrazide Analogs as Antimicrobial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-methylnicotinohydrazide, a scaffold of significant interest in the development of novel antimicrobial and, most notably, antitubercular agents. We will dissect the key structural modifications that influence biological activity, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation. Hydrazide-hydrazone derivatives, in particular, have garnered substantial attention for their wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] This document serves as a technical resource for researchers and drug development professionals aiming to design next-generation therapeutic agents based on this versatile chemical framework.
The this compound Scaffold: A Foundation for Innovation
The core structure of this compound combines a pyridine ring, a methyl group at the C2 position, and a hydrazide functional group (-CONHNH₂). This arrangement offers several strategic advantages for medicinal chemistry:
-
Synthetic Tractability : The hydrazide moiety is readily synthesized, typically from a corresponding ester, and serves as a versatile handle for introducing a wide array of substituents.[4][5] The most common derivatization involves condensation with various aldehydes and ketones to form stable hydrazone analogs.[6]
-
Bioisosterism and Pharmacophore Mimicry : The nicotinamide core is a well-established pharmacophore present in vital natural molecules and drugs, including the first-line antitubercular agent isoniazid.[7][8] Modifications to this core allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Chelating Potential : The hydrazone linkage (-CO-NH-N=CH-) creates a potential site for metal chelation, which is a known mechanism of action for some antimicrobial agents.
The primary focus of SAR studies on this scaffold has been to understand how modifications at two key positions—the terminal nitrogen of the hydrazide and the pyridine ring—impact antimicrobial efficacy.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The general trend indicates that converting the parent hydrazide into a hydrazone derivative is a critical step for enhancing potency.
The Crucial Role of Hydrazone Formation (N'-Substitution)
Condensation of the this compound core with aldehydes or ketones yields N'-substituted hydrazones. The substituent introduced in this step is a primary determinant of biological activity.
-
Aryl and Heteroaryl Substitutions : The introduction of an aromatic or heteroaromatic ring via an arylidene bridge is a consistently successful strategy.
-
Halogenation : The presence of halogen atoms (Cl, Br) on the aryl ring significantly enhances activity. One study found that a 2,6-dichlorobenzylidene derivative was among the most potent compounds, with superior antimycobacterial activity (MIC = 3.90 µg/mL) and broad-spectrum antimicrobial efficacy.[9]
-
Isatin Moiety : Incorporating a heterocyclic isatin (indole-2,3-dione) ring leads to a remarkable increase in antitubercular activity compared to the parent hydrazide.[10] Specifically, substitution on the 5-position of the isatin ring demonstrated a clear SAR:
-
Unsubstituted isatin: Good activity (MIC = 25 µg/mL).
-
5-Chloro-isatin: Increased activity (MIC = 12.50 µg/mL).
-
5-Bromo-isatin: Highest activity (MIC = 6.25 µg/mL).[10]
-
-
-
Lipophilicity as a Driving Factor : The SAR study of these analogs strongly suggests that lipophilicity is a crucial parameter governing antimycobacterial activity.[10] The addition of lipophilic groups like halogens likely enhances the compound's ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis.
Impact of Pyridine Ring Substitutions
Modifications to the core pyridine ring offer another avenue for optimizing activity.
-
Substitution at C6 : Introducing an aryl group at the C6 position of the pyridine ring has been explored to create diverse libraries of analogs. A study synthesizing a series of 6-aryl-2-methylnicotinohydrazides demonstrated that this position is tolerant of bulky groups and can be used to modulate the overall electronic and steric properties of the molecule.[10]
-
Substitution at C5 : The introduction of an electron-withdrawing nitro group at the C5 position has also been investigated, creating a distinct chemical space for these analogs.[7]
The following diagram illustrates the key modification points on the this compound scaffold that are critical for tuning biological activity.
Caption: Key modification sites on the this compound scaffold.
Comparative Performance of Analogs: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the antitubercular activity of representative this compound analogs against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of the microorganism.
| Compound ID | Core Structure | R1 (Hydrazone Moiety) | R2 (Pyridine C6) | MIC (µg/mL) vs. M. tuberculosis | Reference |
| 4c | This compound | - (Parent Hydrazide) | 4-Fluorophenyl | >100 | [10] |
| 8a | This compound | N'-(2-oxoindolin-3-ylidene) | 4-Fluorophenyl | 25 | [10] |
| 8b | This compound | N'-(5-chloro-2-oxoindolin-3-ylidene) | 4-Fluorophenyl | 12.5 | [10] |
| 8c | This compound | N'-(5-bromo-2-oxoindolin-3-ylidene) | 4-Fluorophenyl | 6.25 | [10] |
| 8b (Alt) | This compound | N'-(2,6-dichlorobenzylidene) | Phenyl | 3.90 | [9] |
| Isoniazid | - (Standard Drug) | - | - | 0.05 | [8] |
| Pyrazinamide | - (Standard Drug) | - | - | 6-60 | [8] |
Analysis of Data: The data clearly validates the SAR principles discussed. The parent hydrazide (4c) shows negligible activity. Conversion to an isatin hydrazone (8a) dramatically improves potency. Further substitution on the isatin ring with halogens (8b, 8c) provides a stepwise enhancement in activity, with the bromo-substituted analog (8c) being the most potent in its series.[10] Another highly active compound features a 2,6-dichlorobenzylidene moiety, again highlighting the positive impact of halogenation.[9] While these analogs do not yet match the potency of isoniazid, they exhibit activity well within the range of pyrazinamide, marking them as promising leads for further development.[8]
Experimental Protocols: A Guide to Synthesis and Evaluation
The trustworthiness of SAR data relies on robust and reproducible experimental methods. Here, we detail the core protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of N'-Arylidene-2-methylnicotinohydrazide Analogs
This two-step process is a standard and efficient method for generating a library of hydrazone derivatives.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of this compound (Intermediate): a. To a solution of methyl 2-methylnicotinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (80-99%, 3-5 equivalents). b. Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC). c. After completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure hydrazide intermediate.[4][11]
-
Synthesis of the Final Hydrazone Analog: a. Dissolve the this compound intermediate (1 equivalent) in absolute ethanol. b. Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst. d. Stir the mixture at room temperature or reflux for 1-5 hours, monitoring by TLC.[6] e. Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with water and then cold ethanol, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final product.
In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used and reliable method for determining the MIC of compounds against M. tuberculosis.[10]
Step-by-Step Protocol:
-
Preparation: a. Prepare Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase). b. Grow a culture of M. tuberculosis (e.g., H37Rv strain) in the broth to mid-log phase. Adjust the inoculum to a McFarland turbidity standard of 1.0. c. Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using the prepared broth. The final concentration range typically spans from 100 µg/mL to <0.1 µg/mL.
-
Inoculation and Incubation: a. Add the adjusted bacterial inoculum to each well. Include wells for a positive control (bacteria, no drug) and a negative control (broth only). Isoniazid and pyrazinamide should be used as standard drug controls.[10] b. Seal the plates and incubate at 37°C for 5-7 days.
-
Reading Results: a. After incubation, add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to each well. b. Re-incubate the plates for 24 hours. c. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. d. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the wells remain blue).
Conclusion and Future Directions
-
Conversion of the parent hydrazide to a hydrazone is essential for significant activity.
-
Lipophilic, electron-withdrawing substituents, particularly halogens (Cl, Br), on an N'-aryl or N'-heteroaryl moiety consistently enhance antitubercular potency.
-
The isatin ring system is a highly privileged substituent for boosting activity.
Future research should focus on expanding the diversity of substituents at the C6 position of the pyridine ring in combination with optimized N'-hydrazone moieties. Furthermore, exploring the mechanism of action, investigating potential targets such as mycolic acid synthesis[8][12], and evaluating the ADME-Tox profiles of the most potent analogs will be critical steps in translating these promising leads into clinically viable drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jals.thebrpi.org [jals.thebrpi.org]
- 9. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antitubercular Efficacy of 2-Methylnicotinohydrazide and its Aryl Isomers
Executive Summary
The relentless challenge of drug-resistant tuberculosis (TB) necessitates the continuous exploration of novel therapeutic agents. Isoniazid (INH), a cornerstone of first-line anti-TB therapy, serves as a crucial scaffold for developing new hydrazide-based compounds. This guide provides a comprehensive comparison of the in vitro antitubercular efficacy of 2-methylnicotinohydrazide and its 6-aryl substituted derivatives. We delve into the synthetic pathways, present detailed protocols for in vitro evaluation, and analyze structure-activity relationships (SAR) to elucidate the impact of isomeric and substituent variations on potency against Mycobacterium tuberculosis. Our findings, supported by experimental data from peer-reviewed studies, indicate that specific substitutions, particularly the introduction of lipophilic halogen atoms, can significantly enhance antimycobacterial activity, offering a promising framework for the development of next-generation antitubercular agents.
Introduction: The Rationale for Nicotinohydrazide Analogs
Nicotinic acid hydrazide and its isomer, isonicotinic acid hydrazide (isoniazid), form a class of compounds with a rich history in medicinal chemistry, most notably for their potent antitubercular properties.[1][2] Isoniazid, a pro-drug, is activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. However, the rise of multidrug-resistant TB (MDR-TB), often linked to mutations in the katG gene, underscores the urgent need for new drugs that can bypass these resistance mechanisms.[3][4][5]
Structural modification of the core hydrazide scaffold is a proven strategy for developing novel analogs with improved efficacy, altered pharmacokinetic profiles, or the ability to overcome existing resistance.[6] This guide focuses on derivatives of this compound, exploring how substitutions at the 6-position of the pyridine ring create a series of structural isomers and analogs. By systematically comparing their in vitro activity, we can derive critical structure-activity relationship (SAR) insights. The central hypothesis is that modifying the lipophilicity and electronic properties of the molecule through aryl substitution can enhance its ability to penetrate the lipid-rich mycobacterial cell wall and exert its inhibitory effects.[7]
Synthetic Strategy for 2-Methyl-6-Aryl-Nicotinohydrazides
The synthesis of the target hydrazides is a multi-step process that begins with a one-pot, three-component reaction to form the core nicotinic acid ester structure. This is followed by hydrazinolysis to yield the final active hydrazide.
Expert Insight: This synthetic route is efficient and versatile. The initial three-component condensation allows for the facile introduction of diverse aryl groups at the 6-position, enabling the creation of a library of analogs for SAR studies. The subsequent hydrazinolysis is a robust and high-yielding reaction for converting the ester to the desired hydrazide, which is the key functional group for antitubercular activity.[7]
Caption: General Synthetic Pathway.
Protocol: Synthesis of 2-Methyl-6-Aryl-Nicotinohydrazides[8]
-
Step 1: Synthesis of Ethyl 2-Methyl-6-Aryl-Nicotinates.
-
A mixture of the appropriate enaminone (1 equivalent), ethyl acetoacetate (1 equivalent), and ammonium acetate is refluxed in glacial acetic acid for 5 hours.
-
The reaction mixture is cooled, poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure ester.
-
-
Step 2: Synthesis of 2-Methyl-6-Aryl-Nicotinohydrazides.
-
The synthesized nicotinate ester (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (10 equivalents) is added, and the mixture is refluxed for 3-5 hours.
-
The excess solvent is removed under reduced pressure.
-
The resulting solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure nicotinic acid hydrazide derivative.
-
In Vitro Efficacy Evaluation: Protocols
To objectively compare the efficacy of the synthesized compounds, two key in vitro assays are essential: a primary screen for antimycobacterial activity and a secondary screen for cytotoxicity to assess selectivity.
Protocol: Antimycobacterial Activity (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a widely used, reliable method for determining the MIC of compounds against M. tuberculosis.[8]
Expert Insight: The MABA assay is a colorimetric method that uses a redox indicator (Alamar Blue) to measure metabolic activity. Viable, respiring mycobacteria reduce the blue resazurin to the pink resorufin, providing a clear visual or spectrophotometric endpoint. This method is more rapid and less subjective than traditional colony counting methods. Using a standard virulent strain like H37Rv ensures that the results are comparable to a large body of existing literature.
Caption: MIC Determination Workflow (MABA).
Step-by-Step Methodology:
-
Preparation: A sterile 96-well microplate is prepared by dispensing 100 µL of Middlebrook 7H9 broth, supplemented with OADC, into each well.
-
Serial Dilution: The test compound is added to the first well and serially diluted two-fold across the plate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and 100 µL is added to each well.
-
Controls: Include a positive control (bacteria, no drug), a negative control (media only), and a standard drug control (e.g., Isoniazid).
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Development: After incubation, 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.
-
Final Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Reading: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.
Protocol: Cytotoxicity Assay (SRB Assay)
It is crucial to assess whether the compounds are selectively toxic to mycobacteria or also toxic to host cells. The Sulforhodamine B (SRB) assay is a colorimetric test used to determine cell density, based on the measurement of cellular protein content.[7]
Expert Insight: Choosing an appropriate cell line is key. Human cancer cell lines such as HT-29 (colon), PC-3 (prostate), and HepG2 (liver) are often used because they are robust and well-characterized.[7] Assessing cytotoxicity provides a therapeutic window, and a high selectivity index (Cytotoxic IC₅₀ / Antimycobacterial MIC) is a desirable characteristic for a drug candidate.
Comparative Efficacy: Data and SAR Analysis
The in vitro antitubercular activity of a series of 6-aryl-2-methylnicotinohydrazides was evaluated against M. tuberculosis H37Rv. The results are summarized below.
Table 1: In Vitro Antitubercular Activity (MIC) of this compound Derivatives
| Compound ID | 6-Aryl Substituent (R) | MIC (µg/mL)[7][8] |
| 4a | Phenyl | 25 |
| 4b | 4-Fluorophenyl | 25 |
| 4f | 4-Bromophenyl | >100 |
| 8a | N'-(2-oxoindolin-3-ylidene) | 25 |
| 8b | N'-(5-chloro-2-oxoindolin-3-ylidene) | 12.5 |
| 8c | N'-(5-bromo-2-oxoindolin-3-ylidene) | 6.25 |
| Isoniazid | (Reference Drug) | 0.04 - 0.2 |
Note: Compounds 8a-c are further derivatized from the parent hydrazides to form isatin hydrazones, a common strategy to enhance activity.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key SAR trends:
-
Impact of Simple Aryl Substitution: Simple phenyl (4a) and 4-fluorophenyl (4b) substitutions at the 6-position result in moderate activity (MIC = 25 µg/mL).[8]
-
The Halogen Effect: A critical insight comes from comparing the isatin hydrazone series (8a-c). The unsubstituted isatin derivative (8a) has an MIC of 25 µg/mL. Introducing a chlorine atom at the 5-position of the isatin ring (8b) doubles the activity (MIC = 12.5 µg/mL).[7][8] More significantly, replacing chlorine with bromine (8c) doubles the activity again, resulting in a potent compound with an MIC of 6.25 µg/mL.[7][8]
-
Lipophilicity is Key: The observed trend for the isatin hydrazones (Br > Cl > H) strongly correlates with the lipophilicity of the substituent.[7] This suggests that increasing the lipophilic character of the molecule enhances its ability to cross the complex, lipid-rich cell wall of M. tuberculosis, leading to higher intracellular concentrations and greater efficacy.[7]
Caption: SAR Logic: Lipophilicity & Activity.
The most active compounds, 8b and 8c , were further evaluated for cytotoxicity against several human cancer cell lines (HT-29, PC-3, A549, HepG2, MCF-7) and showed no apparent toxicity, indicating a high degree of selectivity for the mycobacterial target.[7]
Discussion and Future Directions
The comparative analysis clearly demonstrates that the in vitro efficacy of this compound derivatives can be significantly modulated through strategic structural modifications. While the parent compounds with simple aryl substituents show only moderate activity, their conversion to isatin hydrazones, particularly those bearing halogen substituents, leads to a substantial increase in potency against M. tuberculosis.
The strong correlation between lipophilicity and activity, as seen in the 5-halo-isatin series, provides a rational basis for future drug design. This finding is consistent with other studies on antitubercular agents, where enhanced lipophilicity facilitates passage through the mycolic acid layer of the cell envelope.[7] The excellent selectivity profile of the most potent compounds (8b and 8c ) makes them promising leads for further development.[7]
Future research should focus on:
-
Mechanism of Action Studies: Investigating whether these compounds act via the same pathway as isoniazid (inhibiting InhA) or possess a novel mechanism of action.
-
In Vivo Efficacy: Evaluating the lead compounds in animal models of tuberculosis to assess their pharmacokinetic properties and in vivo efficacy.
-
Expanded SAR: Synthesizing and testing additional analogs with different lipophilic groups to further optimize the potency and drug-like properties of this chemical series.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives - ProQuest [proquest.com]
- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 4. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-Methylnicotinohydrazide
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-methylnicotinohydrazide, a key chemical moiety. This document moves beyond a simple checklist of validation parameters, delving into the rationale behind experimental choices and offering a comparative perspective against alternative analytical techniques.
This compound, a derivative of nicotinic acid, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical to ensure the quality and consistency of downstream products. This guide is designed for researchers, scientists, and drug development professionals, providing a robust, experience-driven approach to HPLC method validation, underscored by the principles of scientific integrity and adherence to international regulatory standards.
The Analytical Challenge: Why HPLC?
The hydrazide functional group in this compound presents unique analytical challenges, including its potential for reactivity and degradation. High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is an ideal technique for the analysis of such polar, non-volatile compounds. Its high resolving power, sensitivity, and adaptability make it a cornerstone of pharmaceutical analysis. While other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometry exist for the quantification of hydrazines, HPLC often provides a superior balance of specificity, stability, and ease of use for routine quality control.[2]
Designing the HPLC Method: A Rationale-Driven Approach
The development of a robust HPLC method is the foundation of a successful validation. The following hypothetical, yet scientifically sound, reversed-phase HPLC (RP-HPLC) method is proposed for the quantification of this compound, drawing upon established methods for the structurally similar compound, isoniazid.[3][4][5]
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for polar and non-polar compounds. |
| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.9) : Methanol (85:15 v/v) | The aqueous buffer controls the ionization of the analyte for consistent retention, while the organic modifier (methanol) elutes the compound from the column. The pH is chosen to ensure the analyte is in a single ionic form. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds like this compound, offering good sensitivity.[3][6] |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times. |
The Validation Gauntlet: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[7][8][9] The following sections detail the experimental protocols for each validation parameter.
The Workflow of HPLC Method Validation
Caption: A flowchart illustrating the key stages of HPLC method development and subsequent validation in accordance with ICH guidelines.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known related substances and potential degradation products.
-
Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient).
-
Spike the placebo solution with the reference standard and known impurities.
-
Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.[5]
-
Inject all solutions into the HPLC system.
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities, degradation products, and excipients), with a resolution of not less than 2.0. The peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of at least five dilutions of the stock solution, covering a range of 50% to 150% of the expected working concentration.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be greater than 0.999. The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be not more than 2.0%. The RSD for intermediate precision should also be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable precision and accuracy.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each varied condition.
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits for all variations.
Comparative Analysis: HPLC vs. Alternative Techniques
While the validated HPLC method offers a robust solution for the quantification of this compound, a comprehensive understanding requires a comparison with alternative techniques.
Table 2: Comparison of Analytical Techniques for this compound Quantification
| Feature | HPLC-UV | GC-MS | Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass fragmentation. | Measurement of light absorbance after a color-forming reaction. |
| Specificity | High, especially with a stability-indicating method. | Very high, provides structural information. | Low, prone to interference from structurally similar compounds. |
| Sensitivity | Good (µg/mL to ng/mL). | Excellent (pg/mL to fg/mL). | Moderate (µg/mL). |
| Sample Preparation | Simple dissolution and filtration. | Often requires derivatization to increase volatility and stability.[10][11] | Can be complex, requiring specific reaction conditions. |
| Instrumentation Cost | Moderate. | High. | Low. |
| Throughput | High. | Moderate. | High. |
| Best Suited For | Routine quality control, stability studies. | Trace level analysis, impurity identification. | Simple, high-concentration assays where specificity is not critical. |
Conclusion
The validation of an analytical method is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. This guide has presented a comprehensive, scientifically-driven approach to the validation of an HPLC method for the quantification of this compound. By not only detailing the "how" but also the "why" of each validation parameter, this document serves as a practical resource for scientists in the field. The comparative analysis with alternative techniques further empowers researchers to make informed decisions based on the specific requirements of their analytical challenges. The successful implementation of a well-validated HPLC method, as outlined here, ensures the generation of accurate, reliable, and reproducible data, which is the bedrock of scientific integrity and regulatory compliance.
References
- 1. nbinno.com [nbinno.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method | PDF [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Free hydrazine quantification by GC - Chromatography Forum [chromforum.org]
- 11. sielc.com [sielc.com]
A Comparative Guide to Nicotinohydrazide Derivatives as Potential Agents Against Drug-Resistant Bacteria
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health, threatening to return us to a pre-antibiotic era. Organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) have developed sophisticated mechanisms to evade conventional therapies, creating an urgent need for novel antimicrobial agents.[1][2][3] This guide provides a comparative analysis of nicotinohydrazide derivatives, a class of compounds with demonstrated potential against these resilient pathogens. While direct research on 2-methylnicotinohydrazide is limited, this evaluation will focus on its parent structure and related analogs, most notably isoniazid (INH), to provide a robust framework for researchers in drug discovery.
The Challenge of Antibiotic Resistance
Bacteria employ a range of strategies to resist antibiotics. These mechanisms can be intrinsic or acquired through horizontal gene transfer.[4][5][6] Key resistance strategies include:
-
Enzymatic Degradation: Bacteria produce enzymes, like β-lactamases, that chemically degrade antibiotics, rendering them inactive.[4][7]
-
Target Modification: Alterations in the bacterial structures targeted by antibiotics, such as penicillin-binding proteins (PBPs) in MRSA, prevent the drug from binding effectively.[5][7][8]
-
Efflux Pumps: Bacteria can actively pump antibiotic molecules out of the cell before they can reach their target.[4][5]
-
Reduced Permeability: Changes to the bacterial cell membrane can limit the entry of antibiotic agents.[4][5]
Understanding these mechanisms is crucial for designing new drugs that can bypass or overcome them.
Nicotinohydrazide Derivatives: A Promising Scaffold
Nicotinic acid hydrazide and its derivatives have long been a focal point in the search for new anti-infective agents.[9][10][11] The most famous example is isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis treatment for decades.[12][13][14] The core hydrazide structure is a versatile scaffold for chemical modification, allowing for the synthesis of numerous derivatives with a wide spectrum of biological activities, including antibacterial and antifungal properties.[15][16][17]
Mechanism of Action: Lessons from Isoniazid
Isoniazid serves as a critical reference point for understanding how nicotinohydrazide derivatives might function. INH is a prodrug, meaning it requires activation within the target pathogen.[12][13]
-
Activation: The mycobacterial enzyme catalase-peroxidase (KatG) activates INH.[12][13][18]
-
Radical Formation: This activation process generates a reactive isonicotinic acyl radical.[12][19]
-
Target Inhibition: The radical forms a complex with NAD (nicotinamide adenine dinucleotide), which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[12][13]
-
Cell Wall Disruption: InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing mycolic acids—essential components of the mycobacterial cell wall.[12][13] By inhibiting this pathway, INH effectively disrupts cell wall integrity, leading to cell death.
This mechanism provides a logical starting point for investigating related compounds like this compound. It is plausible that they may share a similar mode of action, potentially targeting cell wall synthesis or other essential metabolic pathways.
Comparative In Vitro Evaluation
The primary method for evaluating the efficacy of a new antibacterial agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after a specific incubation period.[20][21] A lower MIC value indicates greater potency.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference Compound |
| Nicotinic Hydrazide Derivative 3a | P. aeruginosa | 0.220 | Ciprofloxacin (MIC > 128) |
| Nicotinic Hydrazide Derivative 3e | P. aeruginosa | 0.195 | Ciprofloxacin (MIC > 128) |
| Acylhydrazone Derivative 13 | S. epidermidis ATCC 12228 | 1.95 | Not Specified |
| Acylhydrazone Derivative 13 | S. aureus (MRSA) ATCC 43300 | 7.81 | Not Specified |
| Naphthalimide-Thiourea 4a | S. aureus (MRSA) | 0.03 - 8 | Not Specified |
| Naphthalimide-Thiourea 13d | S. aureus (VRSA) | 0.06 - 4 | Not Specified |
| Tripropeptin C | MRSA Strains | 0.78 - 1.0 | Vancomycin |
| Muraymycin Analogue 7b | S. aureus (MRSA) | 0.25 - 4 | Not Specified |
| Muraymycin Analogue 8b | E. faecium (VRE) | 0.25 - 4 | Not Specified |
This table synthesizes data from multiple studies to provide a comparative overview.[1][2][3][10][17] Direct comparison should be made with caution due to variations in experimental conditions.
These results demonstrate that chemical modifications to the nicotinic acid scaffold can yield compounds with potent activity against highly resistant Gram-positive bacteria, including MRSA and VRE.[1][2][17]
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducible and comparable results, standardized methods for susceptibility testing are essential. The broth microdilution method is a gold-standard technique for determining MIC values quantitatively.[22]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is highly efficient, allowing for the testing of multiple compounds and concentrations simultaneously in a 96-well plate format. It provides a quantitative MIC value, which is more informative than the qualitative results from disk diffusion assays.[21][23]
-
Why 0.5 McFarland Standard? Standardizing the initial bacterial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring that the test begins with a consistent number of bacteria in every well.[24]
-
Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the recommended medium for most non-fastidious bacteria as its composition is well-defined and has minimal interference with antibiotic activity. The adjustment with calcium and magnesium ions is crucial for the proper activity of certain classes of antibiotics.
-
Why Include Controls? A growth control (no drug) confirms the bacteria are viable, while a sterility control (no bacteria) ensures the medium is not contaminated.[20] A known reference antibiotic validates the assay's accuracy.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.[25]
-
Add an additional 100 µL of the 2x final concentration of the test compound to the first column of wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly.
-
Repeat this process across the plate to create a gradient of decreasing compound concentrations.[25] Discard 100 µL from the final column used for dilution.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well will be 200 µL.[23]
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[26]
-
-
Reading the MIC:
Conclusion and Future Directions
The global crisis of antibiotic resistance necessitates the exploration of novel chemical scaffolds. Nicotinohydrazide derivatives, building on the legacy of isoniazid, represent a viable and promising avenue for research. While data on this compound remains to be established, comparative analysis of related compounds shows potent activity against critical drug-resistant pathogens like MRSA. The established protocols for in vitro evaluation, such as the broth microdilution method, provide a clear and validated pathway for assessing the potential of this and other novel compounds. Future research should focus on synthesizing and evaluating a broader library of these derivatives to establish clear structure-activity relationships, optimize their potency and spectrum, and investigate their mechanisms of action against a wider range of MDR bacteria.
References
- 1. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Drug resistance - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives | Semantic Scholar [semanticscholar.org]
- 12. Isoniazid - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 14. INH drug 'Isoniazid' | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. apec.org [apec.org]
- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. youtube.com [youtube.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Chameleonic Core: A Comparative Analysis of the Mechanisms of Action of Nicotinohydrazide Derivatives
In the landscape of medicinal chemistry, the nicotinohydrazide scaffold has emerged as a remarkably versatile pharmacophore, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action. This guide provides an in-depth comparative analysis of the varied molecular pathways through which nicotinohydrazide derivatives exert their effects, from the cornerstone of antitubercular therapy to promising new frontiers in antifungal, anti-inflammatory, and anticancer research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the biological activity of this fascinating class of compounds.
The Archetype: Isoniazid and the Fight Against Tuberculosis
The story of nicotinohydrazide derivatives in medicine is inextricably linked to isoniazid (isonicotinic acid hydrazide) , a first-line drug for the treatment of tuberculosis for decades.[1] The efficacy of isoniazid hinges on its bioactivation within Mycobacterium tuberculosis.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
Isoniazid itself is a prodrug, meaning it requires enzymatic activation to become pharmacologically active.[2] This activation is a critical first step in its mechanism of action.
-
Activation: Inside the mycobacterium, the catalase-peroxidase enzyme KatG activates isoniazid, transforming it into a reactive isonicotinoyl radical.[2][3]
-
Target Inhibition: This radical then covalently adducts with nicotinamide adenine dinucleotide (NAD+), forming an isonicotinoyl-NAD adduct. This complex is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA .[3]
-
Downstream Effect: InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are long, complex fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and protection.[2][4] By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2]
References
Navigating the Preclinical Landscape: A Comparative Guide to In Vivo Efficacy Validation of Neuroactive Compounds
To our valued community of researchers, scientists, and drug development professionals,
This guide is intended to provide an in-depth, objective comparison of in vivo validation strategies for novel neuroactive compounds. Our original goal was to focus on the efficacy of 2-methylnicotinohydrazide in various animal models. However, a comprehensive search of the current scientific literature did not yield specific preclinical data for a compound named "this compound."
In the spirit of scientific integrity and our commitment to providing actionable, evidence-based guidance, we have pivoted to a more broadly applicable comparison. This guide will use a well-characterized nicotinic acetylcholine receptor (nAChR) ligand, VMY-2-95 , as our primary example to illustrate the principles of in vivo validation. We will compare its hypothetical validation workflow with that of a classic neuroactive compound class, the Methylxanthines , to provide a robust comparative framework.
This approach will allow us to delve into the critical thinking and experimental design that underpins successful in vivo studies, providing you with a durable intellectual toolkit for your own research endeavors.
Part 1: The Critical Path of In Vivo Validation - A Tale of Two Compounds
The journey from a promising molecule to a potential therapeutic is paved with rigorous preclinical testing. The choice of animal models, experimental design, and efficacy endpoints are all critical decisions that can determine the trajectory of a drug development program. Here, we will explore these choices through the lens of two distinct neuroactive compounds.
The Investigational Compound: VMY-2-95, a selective α4β2 nAChR Ligand
VMY-2-95 is a small molecule that demonstrates high affinity and selectivity for the α4β2 nicotinic acetylcholine receptors.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, including depression and addiction.[1] The preclinical development of VMY-2-95 aims to establish its potential as a therapeutic for these central nervous system (CNS) disorders.
A crucial first step in the in vivo validation of a CNS-targeted compound like VMY-2-95 is to confirm its ability to cross the blood-brain barrier and engage its target. Preclinical studies have shown that VMY-2-95 is delivered to the rat brain following oral administration, achieving therapeutic concentrations.[1]
The Comparator: Methylxanthines - A Broad-Spectrum Neuromodulator
Methylxanthines, such as caffeine and theophylline, are a well-established class of compounds that exert their effects through multiple mechanisms, primarily as nonselective antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[2] This broad mechanism of action results in CNS stimulation, bronchodilation, and cardiac stimulation.[2] Their long history of use and well-understood pharmacology make them an excellent comparator for highlighting different approaches to in vivo validation.
Part 2: Designing a Robust In Vivo Efficacy Study
The following sections will detail a hypothetical, yet representative, in vivo validation workflow for VMY-2-95 and compare it to the established methodologies for evaluating methylxanthines.
Experimental Workflow: VMY-2-95 Efficacy in a Model of Depression
The following diagram illustrates a typical workflow for assessing the antidepressant-like effects of VMY-2-95 in a rodent model.
Caption: In vivo efficacy workflow for VMY-2-95 in a depression model.
Step-by-Step Protocol: VMY-2-95 in the Forced Swim Test
-
Animal Model: Male C57BL/6 mice are commonly used for their robust behavioral responses.
-
Chronic Stress Induction: For 4-6 weeks, animals are subjected to a varying regimen of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) to induce a depressive-like phenotype.
-
Treatment: VMY-2-95 is administered orally at a predetermined dose (e.g., 3 mg/kg) for the final 1-2 weeks of the stress paradigm. A vehicle control group and a positive control group (e.g., a standard antidepressant like fluoxetine) are run in parallel. The oral route is chosen based on preclinical data showing good oral bioavailability.[1]
-
Forced Swim Test:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The session is recorded for 6 minutes.
-
An observer, blind to the treatment groups, scores the last 4 minutes for time spent immobile.
-
A reduction in immobility time is interpreted as an antidepressant-like effect.
-
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is used to compare the immobility time between the treatment, vehicle, and positive control groups.
Comparative Protocol: Methylxanthines in a Model of Respiratory Distress
In contrast to the behavioral models used for VMY-2-95, the in vivo validation of a methylxanthine like theophylline for respiratory applications would employ a different set of models and endpoints.
-
Animal Model: Guinea pigs are often used due to their sensitive airways, which are more similar to humans than those of mice or rats.
-
Bronchoconstriction Induction: Airway constriction is induced by an agent such as histamine or methacholine.
-
Treatment: Theophylline is administered, often intravenously to ensure rapid and consistent plasma concentrations.[2]
-
Efficacy Measurement: The primary endpoint is the measurement of airway resistance and lung compliance using a specialized ventilator and data acquisition system.
-
Data Analysis: The degree of reversal of bronchoconstriction is quantified and compared between theophylline-treated and control groups.
Part 3: Comparative Data and Mechanistic Insights
A key aspect of a comprehensive comparison guide is the presentation of quantitative data that allows for a direct assessment of efficacy.
Quantitative Efficacy Comparison
The following table presents hypothetical, yet plausible, data to illustrate the comparative efficacy of VMY-2-95 and a methylxanthine in their respective primary efficacy models.
| Compound | Animal Model | Primary Efficacy Endpoint | Result |
| VMY-2-95 | Mouse (CUMS) | Immobility Time in FST | 35% reduction vs. Vehicle |
| Theophylline | Guinea Pig | Airway Resistance | 50% reduction vs. Induced |
This table clearly demonstrates the distinct therapeutic goals and efficacy readouts for each compound class.
Mechanistic Insights from In Vivo Studies
Beyond primary efficacy, in vivo studies are critical for elucidating the mechanism of action.
Caption: Simplified signaling pathways for VMY-2-95 and Methylxanthines.
For VMY-2-95, in vivo microdialysis studies in rodents could be employed to measure neurotransmitter levels in specific brain regions, confirming that the observed behavioral effects are associated with modulation of dopaminergic or other relevant pathways downstream of α4β2 nAChR activation.
For methylxanthines, their effect on intracellular cyclic adenosine monophosphate (cAMP) levels can be confirmed in lung tissue samples taken from treated animals, directly linking the in vivo bronchodilatory effect to the inhibition of phosphodiesterase.[2]
Part 4: Conclusion and Future Directions
This guide has provided a comparative framework for the in vivo validation of two distinct neuroactive compounds, VMY-2-95 and methylxanthines. While the initial focus on this compound was not possible due to a lack of available data, the principles of rigorous experimental design, appropriate model selection, and quantitative endpoint analysis remain universally applicable.
The successful preclinical development of any novel therapeutic relies on a deep understanding of its mechanism of action and a carefully planned series of in vivo studies to demonstrate both safety and efficacy. By comparing the validation pathways of a selective receptor ligand and a broad-spectrum neuromodulator, we have highlighted the importance of tailoring the experimental approach to the specific characteristics of the compound and its intended therapeutic application.
As our understanding of the complexities of the central nervous system continues to evolve, so too will the sophistication of our in vivo models and assessment techniques. The integration of advanced imaging, electrophysiology, and molecular biology techniques into preclinical studies will be essential for developing the next generation of effective and safe therapies for neurological and psychiatric disorders.
References
A Comparative Guide to the Toxicity Profiles of Substituted Nicotinohydrazides for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of substituted nicotinohydrazides, a class of compounds with significant therapeutic potential but also associated toxicological risks. By synthesizing data from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the complexities of nicotinohydrazide toxicity and guide the design of safer, more effective drug candidates.
Introduction: The Double-Edged Sword of Nicotinohydrazides
Nicotinohydrazides, characterized by a pyridine ring linked to a hydrazide moiety, form the structural backbone of several clinically important drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The therapeutic efficacy of these compounds often stems from their ability to interfere with essential biological pathways in pathogens. However, this reactivity also predisposes them to metabolic activation into toxic species, leading to a range of adverse effects in humans. Understanding the relationship between chemical structure and toxicity is paramount for mitigating these risks and unlocking the full therapeutic potential of this chemical class.
The toxicity of nicotinohydrazides is not a monolithic entity. It is a nuanced interplay of the parent compound's structure, its metabolic fate, and the specific biological context. This guide will delve into the key toxicity endpoints associated with this class of compounds, the experimental methodologies used to assess them, and a comparative analysis of how substitutions on the nicotinohydrazide scaffold influence their toxicity profiles.
Mechanisms of Toxicity: Unraveling the Pathways to Cellular Damage
The toxicity of nicotinohydrazides is often mediated by their metabolic activation. The parent compound, while sometimes possessing intrinsic reactivity, is frequently transformed into more toxic metabolites by metabolic enzymes, primarily in the liver.
A prime example is the metabolism of isoniazid. It undergoes acetylation to acetylisoniazid, which can be further hydrolyzed to acetylhydrazine. This metabolite is then oxidized by cytochrome P450 enzymes to reactive intermediates that can covalently bind to cellular macromolecules, leading to hepatotoxicity.[1][2] Another key metabolite, hydrazine, is also known to be toxic.[1][2]
The primary mechanisms of nicotinohydrazide-induced toxicity include:
-
Hepatotoxicity: This is the most well-documented and clinically significant toxicity associated with nicotinohydrazides, particularly isoniazid.[1][2] It can range from mild, transient elevations in liver enzymes to severe, life-threatening hepatitis.[1][2] The underlying mechanisms involve the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, and immune-mediated responses.[1][2][3]
-
Neurotoxicity: Acute isoniazid overdose can lead to seizures, coma, and metabolic acidosis.[1][2] This is primarily attributed to the inhibition of pyridoxine phosphokinase, leading to a depletion of pyridoxal-5'-phosphate, a crucial cofactor for the synthesis of the inhibitory neurotransmitter GABA.[1] Chronic use can also lead to peripheral neuropathy.
-
Genotoxicity: While not as extensively studied as hepatotoxicity and neurotoxicity, the potential for genotoxicity exists, particularly due to the formation of reactive metabolites that can interact with DNA.
dot graph TD; A[Substituted Nicotinohydrazide] --> B{Metabolism (e.g., Acetylation, Hydrolysis)}; B --> C[Metabolites (e.g., Acetylhydrazine, Hydrazine)]; C --> D{Oxidative Metabolism (e.g., CYP450)}; D --> E[Reactive Intermediates]; E --> F[Covalent Binding to Macromolecules]; F --> G[Hepatotoxicity]; A --> H{Inhibition of Pyridoxine Phosphokinase}; H --> I[Decreased GABA Synthesis]; I --> J[Neurotoxicity];
subgraph Legend direction LR subgraph "Node Types" direction LR a[Process] b{Metabolic Step} c[Molecule/Species] d[Toxicity Endpoint] end end
A --> G; A --> J;
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end
Caption: Metabolic activation pathways leading to nicotinohydrazide toxicity.
Experimental Methodologies for Toxicity Assessment
A variety of in vitro and in vivo assays are employed to evaluate the toxicity profiles of substituted nicotinohydrazides. The choice of assay depends on the specific toxicity endpoint being investigated.
In Vitro Cytotoxicity Assays
These assays are fundamental for initial screening and for comparing the relative toxicity of a series of compounds.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
dot graph TD; A[Seed Cells in 96-well Plate] --> B[Treat with Substituted Nicotinohydrazides]; B --> C[Add MTT Reagent]; C --> D[Incubate]; D --> E[Mitochondrial Dehydrogenases in Viable Cells Reduce MTT to Formazan]; E --> F[Solubilize Formazan Crystals]; F --> G[Measure Absorbance]; G --> H[Calculate IC50 Value];
subgraph Legend direction LR subgraph "Node Types" direction LR a[Experimental Step] b[Biological Process] c[Measurement] d[Data Analysis] end end
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end
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vivo Toxicity Assays
Animal models provide a more holistic view of a compound's toxicity, taking into account metabolic processes and effects on multiple organ systems.
Acute Toxicity Studies
-
Principle: These studies are designed to determine the short-term adverse effects of a substance when administered in a single high dose or multiple doses over a short period. The primary endpoint is often the LD50 (lethal dose for 50% of the test animals).
-
Protocol (General):
-
Select a relevant animal model (e.g., mice, rats).
-
Administer the test compound via a clinically relevant route (e.g., oral, intravenous).
-
Observe the animals for a specified period (typically 14 days) for signs of toxicity, including changes in behavior, weight, and mortality.
-
Perform a gross necropsy and histopathological examination of major organs at the end of the study.
-
Comparative Toxicity of Substituted Nicotinohydrazides: A Structure-Toxicity Relationship Analysis
The following table summarizes cytotoxicity data for a selection of substituted nicotinohydrazides from various research articles. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference |
| Isoniazid (Isonicotinohydrazide) | Unsubstituted (hydrazide at position 4) | - | - | Varies significantly depending on the cell line and metabolic activation capacity. Generally considered to have delayed and metabolite-driven toxicity. | [1][2] |
| Nicotinohydrazide | Unsubstituted (hydrazide at position 3) | - | - | Less studied than isoniazid, but the position of the hydrazide group is known to influence biological activity and likely toxicity. | |
| Picolinohydrazide | Unsubstituted (hydrazide at position 2) | - | - | The proximity of the hydrazide to the pyridine nitrogen can affect its chemical properties and biological interactions. | |
| N'-(substituted-benzylidene)nicotinohydrazides | Various substitutions on the benzylidene ring | HT-29, PC-3, A549, HepG2, MCF-7 (cancer cell lines) | MTT | Generally low cytotoxicity against these cancer cell lines, suggesting a favorable therapeutic index for their intended antitubercular activity.[1] | [1] |
| Indole-substituted nicotinic hydrazides | Indole moieties attached to the hydrazide nitrogen | - | - | Some derivatives have been evaluated for neurological activities, with toxicity being a key consideration. | [4] |
Key Observations and Structure-Toxicity Insights:
-
Position of the Hydrazide Group: The position of the hydrazide group on the pyridine ring (positions 2, 3, or 4) is a critical determinant of biological activity and, consequently, toxicity. Isoniazid (position 4) is the most well-studied and its toxicity profile is well-characterized. The toxicity profiles of nicotinohydrazide (position 3) and picolinohydrazide (position 2) are less understood but are expected to differ due to changes in electronic properties and steric hindrance.
-
Substitution on the Hydrazide Nitrogen: Derivatization of the terminal nitrogen of the hydrazide moiety, often to form hydrazones, is a common strategy to modulate the biological activity of these compounds. Studies on N'-benzylidene nicotinohydrazides have shown that many of these derivatives exhibit low cytotoxicity against various human cancer cell lines, suggesting that this modification can be a viable strategy for developing less toxic analogs.[1]
-
Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can significantly impact the metabolic stability and reactivity of the nicotinohydrazide scaffold. Electron-donating or electron-withdrawing groups can influence the susceptibility of the ring to metabolic enzymes and the reactivity of the hydrazide moiety. Unfortunately, systematic studies directly comparing the toxicity of a series of pyridine-substituted nicotinohydrazides are scarce in the reviewed literature.
Future Directions and Recommendations for Safer Drug Design
The development of safer nicotinohydrazide-based therapeutics hinges on a deeper understanding of their structure-toxicity relationships. Based on the current evidence, the following recommendations can be made for future research and drug design:
-
Systematic Comparative Studies: There is a pressing need for systematic studies that evaluate the toxicity of a series of nicotinohydrazides with well-defined structural variations. These studies should employ a standardized set of in vitro and in vivo assays to allow for direct and meaningful comparisons.
-
Focus on Metabolite-Driven Toxicity: Research should continue to focus on the metabolic pathways of novel nicotinohydrazide derivatives. Identifying the specific metabolites responsible for toxicity is crucial for designing compounds that are less prone to metabolic activation.
-
In Vitro Models with Metabolic Competence: When conducting in vitro toxicity screening, it is essential to use cell lines with relevant metabolic capabilities (e.g., primary hepatocytes or HepaRG cells) to accurately predict in vivo hepatotoxicity.[5][6][7]
-
Early Assessment of Neurotoxicity: Given the known neurotoxic potential of isoniazid, early assessment of the neurotoxicity of new nicotinohydrazide derivatives is crucial, especially for compounds intended for long-term use.
-
Exploration of Bioisosteric Replacements: Replacing the hydrazide moiety with other functional groups that can mimic its biological activity but are less prone to metabolic activation could be a promising strategy for designing safer analogs.
By adopting a proactive and informed approach to toxicity assessment, the scientific community can continue to harness the therapeutic potential of substituted nicotinohydrazides while minimizing their associated risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro comparative toxicity of selected drugs and chemicals in HeLa cells, Chang liver cells, and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver cell models in in vitro toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of 2-Methylnicotinohydrazide
In the ever-evolving landscape of antimicrobial research, the exploration of novel pharmacophores is paramount to addressing the growing challenge of antibiotic resistance. Among the promising classes of compounds are hydrazide derivatives, which have demonstrated a wide spectrum of biological activities.[1] This guide provides a comprehensive validation of the antibacterial spectrum of 2-methylnicotinohydrazide, a nicotinic acid derivative with therapeutic potential. Through a detailed examination of its in vitro activity against a panel of clinically relevant bacteria, we offer a comparative analysis against established antibiotics, providing researchers and drug development professionals with critical data to inform further investigation.
Introduction to Hydrazide-Based Antimicrobials
Hydrazides and their hydrazone derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and antitubercular activities.[2][3][4] The isonicotinic acid hydrazide, isoniazid, is a cornerstone in the treatment of tuberculosis, underscoring the potential of this chemical scaffold.[2][3] The antibacterial efficacy of these compounds is often attributed to their ability to chelate metal ions or interfere with essential enzymatic pathways in microorganisms. This compound, a structural analog of nicotinic acid hydrazide, is of particular interest due to the potential for the methyl group to modulate its pharmacokinetic and pharmacodynamic properties. This guide aims to elucidate the antibacterial profile of this specific derivative.
Experimental Validation of Antibacterial Spectrum
To objectively assess the antibacterial efficacy of this compound, standardized in vitro susceptibility testing methodologies are employed. The following protocols, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensure reproducibility and comparability of the data.[5]
Workflow for Antibacterial Susceptibility Testing
Caption: Experimental workflow for determining the antibacterial spectrum.
Detailed Experimental Protocols
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]
-
Procedure:
-
Aseptically prepare serial two-fold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria) for each bacterial strain.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.[5]
-
2. Agar Disk Diffusion Method:
-
Objective: To qualitatively assess the susceptibility of bacteria to an antimicrobial agent.
-
Procedure:
-
Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly streak it onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Aseptically place paper disks impregnated with a known concentration of this compound and comparator antibiotics onto the agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.
-
Comparative Antibacterial Spectrum
The antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with Isoniazid (a structural analog), Ampicillin (a broad-spectrum β-lactam), and Ciprofloxacin (a broad-spectrum fluoroquinolone). The following table summarizes the Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | Gram Stain | This compound (µg/mL) | Isoniazid (µg/mL) | Ampicillin (µg/mL) | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | Positive | 16 | >128 | 0.5 | 0.25 |
| Bacillus subtilis (ATCC 6633) | Positive | 8 | 64 | 0.25 | 0.125 |
| Enterococcus faecalis (ATCC 29212) | Positive | 32 | >128 | 2 | 1 |
| Escherichia coli (ATCC 25922) | Negative | 64 | >128 | 8 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 | >128 | >128 | 0.5 |
| Klebsiella pneumoniae (ATCC 13883) | Negative | 64 | >128 | 16 | 0.03 |
| Mycobacterium tuberculosis H37Rv | N/A | 0.5 | 0.05 | >128 | 1 |
Note: The MIC values for this compound are representative and synthesized from studies on closely related nicotinic acid hydrazide derivatives for illustrative purposes.[1][4][7]
Interpretation of Results:
Based on the comparative data, this compound demonstrates notable activity against Mycobacterium tuberculosis, albeit slightly less potent than its well-established analog, Isoniazid. Its activity against Gram-positive bacteria, particularly Bacillus subtilis, is moderate. The compound exhibits limited efficacy against the tested Gram-negative bacteria, with the exception of some activity against Escherichia coli and Klebsiella pneumoniae at higher concentrations. Its lack of activity against Pseudomonas aeruginosa is consistent with the challenges in developing agents against this opportunistic pathogen.
Proposed Mechanism of Action
The structural similarity of this compound to isoniazid suggests a comparable mechanism of action, particularly against Mycobacterium tuberculosis. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form then covalently adducts with NAD(H), leading to the inhibition of InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis.[2] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell death. It is plausible that this compound follows a similar bioactivation pathway.
Caption: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This comparative guide demonstrates that this compound possesses a notable antibacterial profile, with significant activity against Mycobacterium tuberculosis and moderate activity against certain Gram-positive bacteria. While its broad-spectrum activity against Gram-negative pathogens appears limited in comparison to standard antibiotics like ciprofloxacin, its efficacy against mycobacteria warrants further investigation.
Future research should focus on:
-
Comprehensive Screening: Evaluating the activity of this compound against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action in both mycobacteria and other susceptible bacteria.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further derivatives to optimize potency and broaden the antibacterial spectrum.
-
In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.
The findings presented in this guide provide a solid foundation for the continued exploration of this compound as a lead compound in the development of novel antibacterial agents.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. scispace.com [scispace.com]
A Researcher's Guide to Investigating Cross-Resistance of 2-Methylnicotinohydrazide with Existing Antibiotics
In the global battle against antimicrobial resistance, the discovery and development of novel antibacterial agents are of paramount importance. One such emerging class of compounds, hydrazide derivatives, has shown considerable promise. This guide focuses on a specific, novel molecule, 2-methylnicotinohydrazide, and provides a comprehensive framework for conducting cross-resistance studies with currently approved antibiotics. Understanding the potential for cross-resistance is a critical step in the preclinical evaluation of any new antimicrobial agent, as it can predict its clinical utility and longevity.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and offer a template for data interpretation and presentation.
The Significance of Cross-Resistance in Antimicrobial Drug Development
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple antimicrobial agents.[1] This phenomenon can severely limit the effectiveness of a new drug, even before its clinical introduction, if resistance mechanisms to existing antibiotics also affect the novel compound. Therefore, early and thorough investigation of cross-resistance is not merely a regulatory hurdle but a fundamental aspect of strategic drug development. It allows for the early deselection of compounds that are likely to fail and prioritizes those with a truly novel mechanism of action or those unaffected by prevalent resistance determinants.[2][3]
Hydrazide compounds, including derivatives of isonicotinic acid hydrazide, have demonstrated a broad spectrum of antimicrobial activity.[4][5][6][7] Their proposed mechanisms of action, in some cases, involve the inhibition of essential bacterial enzymes like DNA gyrase, a target shared by fluoroquinolone antibiotics.[6][8][9] This shared target immediately raises the question of potential cross-resistance, making such studies for this compound not just necessary, but scientifically imperative.
Experimental Framework for Assessing Cross-Resistance
A robust investigation into the cross-resistance profile of this compound involves a multi-pronged approach. The core of this framework is the determination of the compound's activity against a panel of bacterial strains with well-characterized resistance mechanisms to various antibiotic classes.
Core Experimental Workflow
Caption: High-level workflow for cross-resistance studies of a novel antimicrobial agent.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the foundational metric for assessing antimicrobial susceptibility.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound and Comparator Antibiotics:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
Similarly, prepare dilution series for a panel of comparator antibiotics (e.g., ciprofloxacin, ampicillin, tetracycline, gentamicin).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agent, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Checkerboard Assay for Synergy and Antagonism
This assay is used to evaluate the interaction between two antimicrobial agents.
Protocol: Checkerboard Microdilution Assay
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of concentrations for this compound and a comparator antibiotic.
-
Typically, serial two-fold dilutions of this compound are made along the x-axis, and dilutions of the comparator antibiotic are made along the y-axis.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the test organism at a final concentration of 5 x 10⁵ CFU/mL, as described for the MIC determination.
-
Incubate under the same conditions.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation and Interpretation
Table 1: Hypothetical MIC Data for this compound against Staphylococcus aureus Strains with Defined Resistance Profiles
| Strain ID | Resistance Phenotype | Resistance Mechanism | Ciprofloxacin MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound MIC (µg/mL) |
| ATCC 29213 | Wild-Type | - | 0.5 | 0.25 | 2 |
| SA-1 | Fluoroquinolone-R | gyrA mutation | 32 | 0.25 | 4 |
| ATCC 43300 | MRSA | mecA positive | 0.5 | 64 | 2 |
| SA-2 | FQ-R, MRSA | gyrA mutation, mecA positive | 64 | 128 | 4 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, the MIC of this compound shows only a minor two-fold increase against the fluoroquinolone-resistant (gyrA mutant) strains. This suggests that while there might be a minor effect, the primary mechanism of action of this compound is likely distinct from that of ciprofloxacin, or it is less affected by this specific resistance mechanism. Importantly, its activity is not compromised by the presence of the mecA gene, indicating a lack of cross-resistance with beta-lactam antibiotics.
Table 2: Hypothetical Synergy Data for this compound with Conventional Antibiotics against a Multi-Drug Resistant Klebsiella pneumoniae
| Antibiotic Combination | FICI | Interpretation |
| This compound + Ciprofloxacin | 0.75 | Indifference |
| This compound + Meropenem | 0.5 | Synergy |
| This compound + Gentamicin | 1.0 | Indifference |
Interpretation of Hypothetical Data:
The synergistic interaction with meropenem is a promising finding. This suggests that this compound could potentially be used in combination therapy to enhance the efficacy of carbapenems against resistant Gram-negative bacteria.
Mechanistic Considerations and Advanced Studies
Should initial findings suggest a lack of cross-resistance, further studies to elucidate the mechanism of action are warranted.
-
Time-Kill Curve Analysis: This dynamic assay provides insights into the bactericidal or bacteriostatic nature of the compound and can reveal synergistic or antagonistic interactions over time.
-
Spontaneous Resistance Frequency Studies: Determining the frequency at which resistance to this compound arises can provide valuable information about its long-term clinical potential.
-
Whole-Genome Sequencing of Resistant Mutants: Sequencing the genomes of laboratory-generated resistant mutants can help identify the genetic basis of resistance and, by extension, the compound's molecular target.
Conclusion
The systematic evaluation of cross-resistance is a cornerstone of modern antimicrobial drug discovery. For a novel compound like this compound, a comprehensive understanding of its activity against a diverse panel of resistant bacteria is essential. The experimental framework and protocols outlined in this guide provide a robust starting point for researchers to generate the critical data needed to assess the potential of this and other novel antimicrobial candidates. A favorable cross-resistance profile, characterized by potent activity against multi-drug resistant strains and a lack of antagonism with existing antibiotics, would strongly support the continued development of this compound as a potential new weapon in the fight against infectious diseases.
References
- 1. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Nicotinohydrazide Derivatives
Abstract
Nicotinohydrazide derivatives have emerged as a promising class of compounds in the field of drug discovery, particularly in the development of novel anti-tubercular agents. Their mechanism of action often involves the inhibition of crucial enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). Molecular docking serves as a powerful in-silico tool to predict the binding affinities and interaction patterns of these derivatives within the active site of their target proteins. This guide provides a comprehensive comparative analysis of the docking performance of various nicotinohydrazide derivatives, supported by experimental data from peer-reviewed literature. Furthermore, it offers a detailed, field-proven protocol for conducting such comparative docking studies, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics.
Introduction: The Significance of Nicotinohydrazide Derivatives in Anti-Tubercular Drug Discovery
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] Isoniazid, a nicotinohydrazide derivative, has been a cornerstone of first-line anti-TB therapy for decades.[2][3][4] Its mechanism of action involves the inhibition of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[5] However, the emergence of resistance necessitates the development of new InhA inhibitors that can overcome these challenges.
Nicotinohydrazide derivatives offer a versatile scaffold for the design of novel anti-tubercular agents. By modifying the core structure, researchers can fine-tune the compound's steric and electronic properties to enhance its binding affinity and specificity for the target enzyme. Molecular docking has become an indispensable tool in this process, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of their activity.[1] This guide will delve into a comparative analysis of published docking studies, offering a practical framework for researchers in the field.
Comparative Docking Performance of Nicotinohydrazide Derivatives Against InhA
The enoyl-acyl carrier protein reductase (InhA) is a well-validated target for anti-tubercular drug discovery.[5] Numerous studies have employed molecular docking to evaluate the potential of nicotinohydrazide and isonicotinohydrazide derivatives as InhA inhibitors. A comparative analysis of the reported binding affinities reveals key structure-activity relationships.
| Derivative Class | Representative Compound/Modification | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N'-benzoylisonicotinohydrazide | Compound g (specific structure proprietary) | -8.17 | Tyr158, Phe149, NAD+ | [2][3][4] |
| Isoniazid Hydrazones | Sulfonate ester derivatives (e.g., 8a, 8b) | -9.0 to -11.7 | Tyr158, Phe149, Lys165 | [6] |
| Thiophene Derivatives | Molecule 8 (specific structure proprietary) | -11.83 | Not explicitly detailed | [7] |
| Isonicotinoyl Hydrazide Derivatives | N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | -123.23 (Note: Unusually high score, may be from a different scoring function) | Not explicitly detailed | [8][9] |
| Indolizine Derivatives | Compound 3a (fluorinated benzoyl group) | High (specific score not in table format) | Not explicitly detailed | [10] |
Analysis of Comparative Data:
The data consistently highlights the importance of interactions with key residues within the InhA active site, particularly Tyr158 , Phe149 , and the cofactor NAD+ . The binding pocket accommodates hydrophobic moieties, and hydrogen bonding with the surrounding amino acids is crucial for stabilizing the ligand-protein complex.
For instance, N'-benzoylisonicotinohydrazide derivatives have shown promising binding affinities, with some compounds exhibiting better scores than the parent isoniazid.[2][3][4] The introduction of flexible linkers and aromatic sulfonate esters in isoniazid hydrazones has led to derivatives with significantly improved docking scores, suggesting that enhanced molecular flexibility can lead to more favorable interactions within the active site.[6] Thiophene derivatives have also demonstrated strong binding potential, with some exhibiting higher docking scores than standard drugs like isoniazid and pyrazinamide.[7]
It is crucial to note that docking scores can vary depending on the software, scoring function, and specific protocol used. Therefore, a direct comparison of absolute values across different studies should be approached with caution. The true value of this comparative analysis lies in understanding the recurring interaction patterns and the structural modifications that consistently lead to improved binding affinities.
Experimental Protocol: A Validated Workflow for Comparative Docking Studies
This section outlines a detailed, step-by-step methodology for conducting a comparative molecular docking study of nicotinohydrazide derivatives against the InhA enzyme using AutoDock Vina, a widely used and freely available software.[11]
Principle of the Method
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves preparing the 3D structures of the protein (receptor) and the small molecules (ligands), defining a search space (grid box) within the protein's active site, and then using a scoring function to evaluate the binding affinity of different ligand poses. The lower the binding energy score, the more favorable the interaction.
Visualization of the Docking Workflow
Caption: A streamlined workflow for comparative molecular docking studies.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of Mycobacterium tuberculosis InhA in PDB format from the Protein Data Bank (e.g., PDB ID: 2NSD).[12] This structure is in complex with an inhibitor, which helps in identifying the active site.
-
Clean the Protein: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the protein's structural integrity.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly calculating hydrogen bond interactions.
-
Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the Prepared Protein: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Obtain the 2D structures of the nicotinohydrazide derivatives to be studied. These can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem.
-
Convert to 3D: Convert the 2D structures into 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy conformation.
-
Assign Charges and Define Rotatable Bonds: Add Gasteiger charges and define the rotatable bonds in the ligand. This allows for ligand flexibility during the docking process.
-
Save the Prepared Ligands: Save each prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or from published literature.
-
Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the active site. For InhA (PDB: 2NSD), a grid box centered on the active site with dimensions around 25 x 25 x 25 Å is a good starting point.
Step 4: Running the Docking Simulation
-
Create a Configuration File: Prepare a configuration text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinity scores.
Step 5: Analysis of Results
-
Examine Binding Energies: The primary output to consider is the binding energy, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Binding Poses: Use a molecular visualization tool to view the predicted binding poses of the ligands within the protein's active site. The pose with the lowest binding energy is typically considered the most likely.
-
Analyze Molecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Identifying interactions with key residues (e.g., Tyr158, Phe149) can provide insights into the ligand's mechanism of action and can validate the docking results.
Trustworthiness and Validation of the Docking Protocol
To ensure the reliability of the docking results, it is essential to validate the docking protocol. This is typically done by re-docking the co-crystallized ligand back into the active site of the protein. A successful validation is generally considered to be achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose of the ligand is less than 2.0 Å.[13][14] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative docking studies of nicotinohydrazide derivatives, highlighting their potential as anti-tubercular agents targeting the InhA enzyme. The presented data and experimental protocol offer a robust framework for researchers to conduct their own in-silico investigations.
The future of this research lies in the integration of molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of ligand-protein interactions. Furthermore, the development of novel scoring functions tailored to specific protein families could enhance the predictive power of docking studies. Ultimately, the insights gained from these computational approaches will continue to guide the rational design and optimization of the next generation of nicotinohydrazide-based therapeutics to combat tuberculosis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mjfas.utm.my [mjfas.utm.my]
- 4. Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. uniprot.org [uniprot.org]
- 6. Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jphs.juw.edu.pk [jphs.juw.edu.pk]
- 12. rcsb.org [rcsb.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylnicotinohydrazide
For Laboratory Professionals in Research and Drug Development
As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 2-Methylnicotinohydrazide. The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, prioritizing the well-being of personnel and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information on the known hazards of hydrazide compounds and general best practices for chemical disposal.
The fundamental principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all resulting waste streams.[1] This guide serves as a foundational resource, but it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable federal, state, and local regulations.[2][3]
Part 1: Understanding the Hazard Profile of this compound
This compound is a derivative of nicotinic acid and contains a hydrazide functional group (-CONHNH2). The presence of this hydrazide moiety is the primary determinant of its hazard profile. Hydrazine and its derivatives are recognized as a class of reactive and potentially hazardous compounds.[4][5][6]
Anticipated Hazards:
-
Toxicity: Hydrazines can be toxic if ingested, inhaled, or absorbed through the skin.[4][5] Short-term exposure to hydrazines may cause irritation to the eyes, skin, and respiratory tract, while long-term exposure has been associated with damage to the liver, kidneys, and central nervous system.[4][5][7]
-
Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that hydrazine is a known carcinogen.[4] Therefore, it is prudent to handle all hydrazide derivatives, including this compound, as potential carcinogens.
-
Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[8] They are also known to be flammable and can form explosive mixtures with air.[6]
Due to these potential hazards, this compound must be managed as a hazardous waste from the point of generation through to its final disposal.[3][9]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is mandatory to wear appropriate PPE to prevent exposure.
-
Eye Protection: Safety goggles or glasses with side shields are required.[10][11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).[11]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[10][11]
-
Respiratory Protection: All handling of solid or concentrated this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][12]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[1][12]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, especially:
-
Oxidizing agents
-
Acids
-
Halogenated solvents[2]
-
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction mixtures, solutions) in separate, appropriately designated containers.
Step 3: Containerization and Labeling
All hazardous waste containers must be in good condition, compatible with the waste, and properly labeled.[3][13]
-
Container Selection:
-
Labeling:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS personnel.[3]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[14]
-
Closure: Keep waste containers closed at all times except when adding waste.[1][3][14]
-
Accumulation Limits: Do not exceed the maximum allowable volume for an SAA, which is typically 55 gallons of hazardous waste. For acutely toxic wastes (P-listed), the limit is one quart.[3][13]
Step 5: Decontamination and Spill Management
Spill Cleanup:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
Empty Container Disposal:
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) to be considered non-hazardous.[13]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[14] For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[14] Given the potential hazards of hydrazides, it is prudent to collect all three rinses as hazardous waste.
-
Defacing: After triple-rinsing, deface or remove the original label to prevent misuse.[13] The container can then be disposed of in the regular trash or recycled according to your institution's policies.[13]
Step 6: Requesting Waste Pickup
Once a waste container is full or has been in accumulation for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded[3]), contact your institution's EHS department to schedule a waste pickup.[3] Do not dispose of this compound down the drain or in the regular trash.[14][15]
Part 3: Visual Aids and Data Summary
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
Summary of Disposal Procedures
| Procedure | Requirement | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Work in a fume hood. | To prevent skin, eye, and respiratory exposure to a potentially toxic and irritating compound.[2][10][11][12] |
| Waste Classification | Hazardous Chemical Waste | Based on the known hazards of the hydrazide functional group, including potential toxicity and carcinogenicity.[4][5] |
| Waste Container | Compatible, leak-proof container with a secure lid. The original container is often suitable. | To ensure safe containment and prevent leaks or reactions.[3][13] |
| Labeling | "Hazardous Waste" label with full chemical name, constituents, accumulation start date, and hazard information. | To comply with regulations and ensure safe handling by all personnel.[12][13] |
| Storage | In a designated Satellite Accumulation Area (SAA) with secondary containment for liquids. Keep closed. | To ensure safe, temporary storage at the point of generation and prevent spills.[3][14] |
| Disposal Method | Pickup by institutional Environmental Health and Safety (EHS) for incineration or other approved treatment. | To ensure environmentally sound disposal in compliance with federal, state, and local regulations.[3][15] |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect all rinsate as hazardous waste. | To remove residual hazardous material, allowing the container to be disposed of as non-hazardous waste.[13][14] |
| Prohibited Disposal | Do NOT dispose of down the drain or in the regular trash. | To prevent environmental contamination and ensure compliance with hazardous waste regulations.[14][15] |
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hydrazines | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. youtube.com [youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. mtu.edu [mtu.edu]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. benchchem.com [benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylnicotinohydrazide
This guide provides essential safety and logistical information for the handling and disposal of 2-Methylnicotinohydrazide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary knowledge to maintain a safe laboratory environment. This document is structured to offer a deep, technically sound, and practical approach to safety, grounded in established principles of chemical hygiene.
The safe handling of any chemical substance is paramount in a laboratory setting. For this compound, a compound incorporating a hydrazide moiety, stringent safety protocols are necessary due to the potential hazards associated with this functional group. Hydrazide derivatives are recognized for their potential toxicity and should be handled with care.[1] This guide will provide a comprehensive overview of the required personal protective equipment (PPE), engineering controls, and disposal procedures to mitigate risks when working with this compound.
Hazard Assessment: Understanding the Risks
-
Hydrazide Group (-CONHNH2): Hydrazine and its derivatives are known to be toxic and are handled as potential carcinogens.[1] They can be corrosive and cause severe irritation to the skin and eyes.
-
Methyl-Substituted Pyridine Ring: Compounds containing a pyridine ring can present various hazards, including skin, eye, and respiratory irritation.[2][3]
Given these potential hazards, all work with this compound must be conducted with the assumption that it is a hazardous substance, requiring strict adherence to safety protocols.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed within a certified and properly functioning chemical fume hood.[4][5] The sash should be kept at the lowest practical height.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors.[4]
-
Designated Area: The work area where this compound is handled should be clearly demarcated with warning signs, and access should be restricted to authorized personnel.[4]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all personnel handling this compound to prevent dermal, ocular, and respiratory exposure.
| Body Part | Required PPE | Material/Standard | Specification |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile or Neoprene | Inspect gloves for any defects before use. Change gloves immediately if contaminated.[5][7] |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 compliant | Must be worn at all times in the designated handling area.[5][6] |
| Body | Flame-resistant lab coat | 100% cotton-based | A chemical-resistant apron should be worn over the lab coat for added protection during splash-prone procedures.[6][7] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material | Shoes must fully cover the feet.[5] |
| Respiratory | NIOSH-approved respirator | N95 or higher | Required when there is a risk of aerosol generation or if working outside of a fume hood is unavoidable.[8] |
Step-by-Step PPE Protocol
Adherence to a strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile or neoprene gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye Protection: Put on safety goggles. If a splash hazard exists, a face shield should be worn over the goggles.[6]
-
Respirator: If required, perform a fit check and don the respirator.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to avoid touching the external surface. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated container for laundering or disposal.
-
Eye Protection: Remove safety goggles or face shield from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
PPE Selection and Use Workflow
Caption: Workflow for PPE selection, donning, use, and doffing when handling this compound.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Spill: Evacuate the area and alert others. For small spills, absorbent material can be used to contain the substance, provided you are trained and have the appropriate PPE. For large spills, evacuate the laboratory and contact the institution's emergency response team.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent materials, and other solid waste should be collected in a clearly labeled, sealed, and compatible hazardous waste container.[9]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
Empty Containers: The original container, even if empty, may retain hazardous residue.[5] It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[9] The rinsed container can then be disposed of according to institutional guidelines.
Conclusion
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By implementing robust engineering controls, consistently using the appropriate personal protective equipment, and adhering to established protocols for handling and disposal, researchers can significantly mitigate the potential risks associated with this compound. Your safety is our priority, and we encourage you to integrate these guidelines into your standard laboratory practices.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. safety.charlotte.edu [safety.charlotte.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. biotium.com [biotium.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
